6-Aminocaproic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-aminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXKOJJOQWFEFD-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Record name | aminocaproic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aminocaproic_acid | |
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DSSTOX Substance ID |
DTXSID0020070 | |
| Record name | Aminocaproic acid | |
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Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid, White solid; [HSDB] White crystalline solid; [MSDSonline], Solid | |
| Record name | Hexanoic acid, 6-amino- | |
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Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4), 1 G IN 3 ML OF WATER; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN CHLOROFORM & ETHER, 505.0 mg/mL at 25 °C | |
| Record name | SID57260392 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Aminocaproic acid | |
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| Record name | 6-AMINOCAPROIC ACID | |
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| Record name | Aminocaproic acid | |
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Color/Form |
FINE, WHITE, CRYSTALLINE POWDER, LEAVES FROM ETHER | |
CAS No. |
60-32-2 | |
| Record name | 6-Aminohexanoic acid | |
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| Record name | Aminocaproic acid [USAN:USP:INN:BAN] | |
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| Record name | 6-aminohexanoic acid | |
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| Record name | Hexanoic acid, 6-amino- | |
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| Record name | AMINOCAPROIC ACID | |
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| Record name | 6-AMINOCAPROIC ACID | |
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Melting Point |
202-203 °C, 205 °C | |
| Record name | Aminocaproic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3005 | |
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| Record name | Aminocaproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001901 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Role of 6-Aminocaproic Acid in Fibrinolysis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminocaproic acid (EACA) is a synthetic derivative of the amino acid lysine that functions as a potent inhibitor of fibrinolysis.[1][2] By competitively blocking the lysine-binding sites on plasminogen, EACA prevents its conversion to plasmin, the primary enzyme responsible for the degradation of fibrin clots.[2][3] This whitepaper provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
The fibrinolytic system is a crucial physiological process responsible for the dissolution of fibrin clots, thereby maintaining blood vessel patency after tissue repair.[2] The central enzyme in this cascade is plasmin, which is generated from its zymogen precursor, plasminogen, by tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA).[2] In certain clinical situations, such as cardiac surgery, liver transplantation, and various bleeding disorders, excessive fibrinolysis can lead to life-threatening hemorrhage.[1] Antifibrinolytic agents, such as this compound, are therefore essential therapeutic tools for managing these conditions.[1][2]
Mechanism of Action
This compound is a structural analog of lysine and exerts its antifibrinolytic effect primarily through its interaction with plasminogen.[1][2] Plasminogen contains several "kringle" domains that possess lysine-binding sites. These sites are crucial for the binding of plasminogen to the fibrin clot, a prerequisite for its efficient activation to plasmin by t-PA.
EACA competitively binds to these lysine-binding sites on plasminogen, thereby preventing plasminogen from associating with fibrin.[2][3] This inhibition of plasminogen binding to its substrate effectively downregulates the generation of plasmin and, consequently, inhibits fibrinolysis.[3] To a lesser extent, this compound can also directly inhibit the activity of plasmin.[3]
Quantitative Data
The efficacy of this compound in inhibiting fibrinolysis has been quantified through various in vitro and clinical studies. The following tables summarize key quantitative data.
Table 1: Binding Affinity and Inhibitory Constants of this compound
| Parameter | Value | Species | Method | Reference |
| Dissociation Constant (Kd) | ||||
| Strong Binding Site on Plasminogen | 0.009 mM | Human | Ultrafiltration | [4] |
| Weaker Binding Sites on Plasminogen | 5 mM | Human | Ultrafiltration | [4] |
| Inhibitory Constant (Ki) | ||||
| Inhibition of Glu-Pg binding to SK | 5.7 µM | Human | Binding Assay | [5] |
| Inhibition of mini-Pg binding to SK | 81.1 µM | Human | Binding Assay | [5] |
| Half-maximal Inhibitory Concentration (IC50) | ||||
| Inhibition of SK-induced Plasminogen Activation | 10 µM | Human | Amidolytic Assay | [5] |
| Inhibition of Fibrinolysis in Plasma | 61.5 µg/mL | Asian Elephant | Thromboelastography | [6] |
Glu-Pg: Full-length plasminogen; mini-Pg: Plasminogen lacking kringles 1-4; SK: Streptokinase.
Table 2: Summary of Clinical Trial Data for this compound in Surgical Patients
| Study Population | Intervention | Primary Outcome | Results | Reference |
| Pediatric patients undergoing bilateral varus rotational osteotomy | EACA vs. Placebo | Intraoperative Blood Loss | EACA: 536 mL; Placebo: 628 mL (p=0.45) | [7] |
| Pediatric patients undergoing bilateral varus rotational osteotomy | EACA vs. Placebo | Transfusion Requirement | EACA: 62% of patients; Placebo: 67% of patients (p=0.68) | [7] |
| Pediatric patients undergoing open-heart surgery (Meta-analysis) | EACA vs. Placebo | Packed Red Blood Cell Transfusion | Mean Difference: -8.36 mL (p=0.0001) | [8] |
| Pediatric patients undergoing open-heart surgery (Meta-analysis) | EACA vs. Placebo | Fresh Frozen Plasma Transfusion | Mean Difference: -3.85 mL (p<0.0001) | [8] |
| Pediatric patients undergoing open-heart surgery (Meta-analysis) | EACA vs. Placebo | Platelet Concentrate Transfusion | Mean Difference: -10.66 mL (p=0.007) | [8] |
| Adult patients undergoing open-heart surgery | EACA vs. Saline | Chest Tube Blood Loss (24h) | Decreased in EACA group (quantitative data not specified) | [9] |
| Adult patients undergoing open-heart surgery | EACA vs. Saline | Blood Transfusions | Fewer units required in EACA group (quantitative data not specified) | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the fibrinolysis-inhibiting properties of this compound.
Chromogenic Plasminogen Activation Assay
This assay measures the ability of a substance to inhibit the activation of plasminogen to plasmin.
Materials:
-
96-well microtiter plate
-
Human Plasminogen
-
Tissue-type Plasminogen Activator (t-PA)
-
Chromogenic plasmin substrate (e.g., S-2251™)
-
This compound (or other test inhibitor)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
In the wells of a 96-well plate, add in the following order:
-
Assay Buffer
-
A solution of human plasminogen.
-
Serial dilutions of this compound or vehicle control.
-
-
Initiate the reaction by adding a solution of t-PA to each well.
-
Immediately add the chromogenic plasmin substrate.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 30-60 minutes) using a microplate reader.
-
The rate of change in absorbance is proportional to the rate of plasmin generation.
-
Plot the rate of plasmin generation against the concentration of this compound to determine the IC50 value.
Fibrin Clot Lysis Assay
This assay directly measures the effect of an inhibitor on the lysis of a fibrin clot.
Materials:
-
96-well microtiter plate
-
Human Fibrinogen
-
Thrombin
-
Human Plasminogen
-
Tissue-type Plasminogen Activator (t-PA)
-
This compound (or other test inhibitor)
-
Assay Buffer (e.g., HEPES buffered saline with CaCl2)
-
Microplate reader capable of measuring turbidity at 340 nm or 405 nm
Procedure:
-
In the wells of a 96-well plate, add a solution of human fibrinogen and human plasminogen.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Add t-PA to the wells.
-
Initiate clot formation by adding thrombin to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in turbidity (absorbance) at 340 nm or 405 nm over time. The turbidity will first increase as the fibrin clot forms and then decrease as the clot is lysed.
-
The time to 50% clot lysis is determined for each concentration of the inhibitor.
-
Plot the time to 50% clot lysis against the concentration of this compound.
Visualizations
Signaling Pathway of Fibrinolysis and Inhibition by this compound
References
- 1. Aminocaproic acid - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Quantitative determination of the binding of epsilon-aminocaproic acid to native plasminogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epsilon amino caproic acid inhibits streptokinase-plasminogen activator complex formation and substrate binding through kringle-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effect of Intravenous Aminocaproid Acid on Blood Loss and Transfusion Requirements After Bilateral Varus Rotational Osteotomy: A Double-blind, Placebo-controlled Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epsilon aminocaproic acid reduces blood transfusion and improves the coagulation test after pediatric open-heart surgery: a meta-analysis of 5 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prophylactic treatment of postperfusion bleeding using EACA - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of 6-Aminocaproic acid.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and pharmacological actions of 6-aminocaproic acid. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical Structure and Identification
This compound, also known as ε-aminocaproic acid (EACA), is a derivative and structural analog of the amino acid lysine.[1][2][3] Its structure consists of a six-carbon chain with an amino group at the epsilon-carbon (C6) and a carboxyl group at C1. In the solid state, it exists as a zwitterion.[2]
| Identifier | Value |
| IUPAC Name | 6-aminohexanoic acid[4][5][6] |
| Synonyms | ε-Aminocaproic acid, EACA, Amicar, 6-aminohexanoic acid[5][7][8] |
| CAS Number | 60-32-2[5][9] |
| Molecular Formula | C₆H₁₃NO₂[5][7][9] |
| Molecular Weight | 131.17 g/mol [7][9] |
| SMILES | NCCCCCC(O)=O[9] |
| InChI Key | SLXKOJJOQWFEFD-UHFFFAOYSA-N[5][7] |
Physicochemical Properties
This compound is a white crystalline powder.[1][8] It is highly soluble in water, as well as in acidic and alkaline solutions.[7][8] Its solubility is limited in methanol and it is practically insoluble in chloroform and ethanol.[8]
| Property | Value |
| Melting Point | 202-209 °C (decomposes)[8] |
| Boiling Point | 255.64 °C (estimated)[1] |
| Water Solubility | 330 - 50 mg/mL[8] |
| logP | -2.7 to -2.0[4] |
| pKa (Strongest Acidic) | 4.73[4] |
| pKa (Strongest Basic) | 10.21[4] |
| Appearance | White crystalline powder[1][8] |
Spectroscopic Data
The structural identity of this compound can be confirmed using various spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | Spectral data available in deuterated water (D₂O).[10][11] |
| ¹³C NMR | Spectral data has been reported for derivatives.[12] |
| IR Spectroscopy | Infrared spectra are available for confirmation of functional groups.[10][13] |
| Mass Spectrometry | Molecular ion peak at m/z 131.[10] High-resolution mass spectrometry has been used for impurity profiling.[14] |
Synthesis and Manufacturing
The primary industrial synthesis of this compound involves the hydrolysis of ε-caprolactam.[15][16] This reaction can be performed under either acidic or basic conditions.[16]
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound from ε-caprolactam.
Experimental Protocol: Hydrolysis of ε-Caprolactam and Purification
The following is a generalized protocol based on methods described in the literature.[17][18]
-
Hydrolysis: ε-Caprolactam is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide). The mixture is heated to reflux for several hours to ensure complete hydrolysis.[17]
-
Neutralization and Intermediate Formation: The reaction mixture is cooled. To facilitate purification, a "solubility regulating agent" can be added to form an intermediate with reduced water solubility.[17][19] The pH is then carefully adjusted to the isoelectric point of this compound to precipitate the crude product or intermediate, separating it from inorganic salts.
-
Separation: The intermediate or crude product is separated from the reaction mixture. This can involve extraction with a suitable organic solvent.[17]
-
Hydrogenation (if an intermediate was formed): If a protecting group was used as a solubility regulating agent, it is removed via hydrogenation, often using a palladium-based catalyst (e.g., Pd(OH)₂/C).[17][19]
-
Crystallization: The crude this compound is dissolved in a minimal amount of hot solvent, such as a mixture of ethanol and water.[18] The solution is then cooled, and a non-solvent like acetone is slowly added to induce crystallization.[18] This step may be repeated to achieve high purity.[18]
-
Isolation and Drying: The purified crystals are collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.
Pharmacological Properties and Mechanism of Action
This compound is an antifibrinolytic agent.[3] As a structural analog of lysine, it competitively inhibits the binding of plasminogen and plasmin to fibrin.[1][3] This action prevents the breakdown of fibrin clots, thereby promoting hemostasis.
Mechanism of Action: Inhibition of Fibrinolysis
The diagram below illustrates the role of this compound in the fibrinolysis pathway.
Its primary biochemical and physiological actions include:
-
Inhibition of Plasminogen Activation: It competitively inhibits plasminogen activators, reducing the conversion of plasminogen to plasmin.[3]
-
Inhibition of Plasmin: It promotes the rapid dissociation of plasmin from fibrin, thereby inhibiting fibrinolysis.
-
Enzyme Inhibition: It is also reported to inhibit other enzymes such as chymotrypsin and Factor VIIa.
Clinical Applications and Toxicity
This compound is used clinically to treat bleeding disorders resulting from excessive fibrinolysis.[2][8] It is effective in controlling postoperative bleeding.[3] While effective, its use is limited by potential cytotoxicity and pro-thrombotic activity.[8]
Logical Workflow for Impurity Analysis
Ensuring the purity of this compound, especially for pharmaceutical applications, is critical. A common analytical workflow involves separating and identifying potential impurities, such as those formed from interactions with excipients.[14]
References
- 1. This compound, 60-32-2 [thegoodscentscompany.com]
- 2. Aminocaproic acid - Wikipedia [en.wikipedia.org]
- 3. This compound | 60-32-2 [chemicalbook.com]
- 4. Showing Compound Aminocaproic acid (FDB022729) - FooDB [foodb.ca]
- 5. Aminocaproic acid [webbook.nist.gov]
- 6. mzCloud – 6 Aminocaproic acid [mzcloud.org]
- 7. 6 Aminocaproic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. This compound(60-32-2) IR Spectrum [m.chemicalbook.com]
- 11. This compound(60-32-2) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. This compound(60-32-2) IR2 [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. US20170036991A1 - Isolation and purification of this compound - Google Patents [patents.google.com]
- 17. Method of making this compound as active pharmaceutical ingredient - Eureka | Patsnap [eureka.patsnap.com]
- 18. US8809581B2 - Method of making this compound as active pharmaceutical ingredient - Google Patents [patents.google.com]
- 19. TWI591045B - Method for making this compound as active pharmaceutical ingredient - Google Patents [patents.google.com]
A Technical Guide to 6-Aminocaproic Acid as a Lysine Analog: Mechanism, Applications, and Experimental Analysis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Aminocaproic acid (also known as ε-aminocaproic acid or EACA) is a synthetic derivative of the amino acid lysine.[1][2][3] Its structural similarity to lysine allows it to function as a potent competitive inhibitor within the fibrinolytic system, the physiological process responsible for degrading blood clots. EACA exerts its primary effect by preventing the activation of plasminogen to plasmin, the core enzyme responsible for fibrinolysis.[1][4][5] This antifibrinolytic activity makes EACA a valuable therapeutic agent for managing acute bleeding conditions caused by excessive clot breakdown.[6][7] This guide provides a detailed examination of EACA's mechanism of action, quantitative binding and pharmacokinetic data, therapeutic implications, and key experimental protocols for its characterization.
Mechanism of Action: Competitive Inhibition in the Fibrinolytic Cascade
The fibrinolytic system is essential for maintaining blood vessel patency by dissolving fibrin clots after tissue repair. The process is initiated when the zymogen, plasminogen, is converted into the active serine protease, plasmin.[5][8] This activation is primarily mediated by tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).
EACA's mechanism is a classic example of molecular mimicry.[9]
-
Binding to Kringle Domains: Plasminogen contains several "kringle" domains, which possess specific lysine-binding sites (LBS).[1][9] These sites are crucial for anchoring plasminogen to the lysine residues present on the surface of fibrin clots.[6]
-
Competitive Inhibition: As a lysine analog, EACA competitively binds to these LBS on plasminogen.[1][9][10]
-
Inhibition of Activation: By occupying the LBS, EACA physically blocks plasminogen from binding to fibrin. This prevents the efficient activation of plasminogen into plasmin by tPA, effectively halting fibrinolysis.[1][5][6]
-
Anti-plasmin Activity: At significantly higher concentrations (above 5 mM), EACA can also act as a weak, non-competitive inhibitor of already formed plasmin.[4] However, its principal therapeutic effect is derived from inhibiting plasminogen activation.[4]
Caption: Inhibition of the fibrinolytic pathway by this compound (EACA).
Quantitative Data
Binding Affinity and Inhibitory Concentrations
The interaction of EACA with plasminogen has been quantified, revealing multiple binding sites with different affinities.
| Parameter | Value | Analyte | Method | Reference |
| Binding Constant (Kd) | 0.009 mM | Human Plasminogen (Strong Site) | Ultrafiltration | [11] |
| ~5 mM | Human Plasminogen (Weak Sites, ~5) | Ultrafiltration | [11] | |
| Inhibitory Constant (Ki) | 5.7 µM | Glu-Plasminogen binding to Streptokinase | Binding Assay | [12] |
| IC₅₀ | ~10 µM | Streptokinase-induced Plasminogen Activation | Amidolytic Assay | [12] |
| Concentration for Anti-Plasmin Activity | >5 mM | Plasmin | Enzyme Assay | [4] |
Pharmacokinetic Properties (Human)
The clinical efficacy of EACA is governed by its pharmacokinetic profile, characterized by rapid absorption and elimination.
| Parameter | Value (Mean ± SD) | Route | Reference |
| Elimination Half-Life (t½) | ~2 hours | Oral / IV | [3][13] |
| Volume of Distribution (Vd) | 23.1 ± 6.6 L | Oral | [6] |
| 30.0 ± 8.2 L | IV | [6][14] | |
| Peak Plasma Conc. (Cmax) | 164 ± 28 µg/mL | Oral (5g dose) | [14] |
| Metabolism | Minimal (~11% converted to adipic acid) | Oral / IV | [6][14] |
| Primary Route of Elimination | Renal (65% as unchanged drug) | Oral / IV | [14] |
Therapeutic Applications and Implications
EACA is a critical tool for managing hemorrhage where hyperfibrinolysis is a contributing factor.
-
FDA-Approved Indications:
-
Common Off-Label Uses:
-
Cardiac Surgery: To reduce perioperative bleeding and the need for blood transfusions.[3][6]
-
Dental Procedures: For controlling oral bleeding in patients with congenital or acquired coagulation disorders like hemophilia.[3][5]
-
Oncology: To manage bleeding in cancers associated with hyperfibrinolysis, such as prostate and lung cancer.[7]
-
Other: Used in the management of bleeding associated with liver surgery, severe thrombocytopenia, and placental abruption.[3][7]
-
Key Experimental Protocols
Protocol: Fluorometric Plasmin Activity Assay
This assay quantifies plasmin activity by measuring the cleavage of a synthetic fluorogenic substrate. It is a fundamental tool for assessing the inhibitory potential of compounds like EACA.
Principle: Active plasmin cleaves a synthetic substrate, releasing the fluorophore 7-Amino-4-methylcoumarin (AMC). The rate of increase in fluorescence (Ex/Em = 360/450 nm) is directly proportional to the plasmin activity in the sample.[15]
Materials:
-
Plasmin Enzyme Standard (1 mg/mL)
-
Plasmin Assay Buffer
-
Plasmin Dilution Buffer
-
Fluorogenic Plasmin Substrate
-
Test compound (e.g., this compound)
-
96-well white flat-bottom microplates
-
Fluorescence microplate reader with kinetic and temperature control capabilities.[15]
Procedure:
-
Reagent Preparation: Prepare all buffers and reagents as per manufacturer instructions. Bring to room temperature before use.[15]
-
Standard Curve Preparation:
-
Sample and Inhibitor Preparation:
-
Prepare serial dilutions of EACA or other test inhibitors.
-
In separate wells, add a fixed amount of plasmin enzyme.
-
Add the desired concentration of the inhibitor to the sample wells.
-
Include a "no inhibitor" control.
-
Adjust the final volume in each sample well to 50 µL with Plasmin Assay Buffer.[15]
-
-
Reaction Initiation:
-
Prepare a Plasmin Substrate Mix according to the kit protocol.
-
Add 50 µL of the Substrate Mix to all standard and sample wells to initiate the reaction. Mix well.[15]
-
-
Measurement:
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure fluorescence kinetically for 10-20 minutes at Ex/Em = 360/450 nm.[15]
-
-
Data Analysis:
-
Determine the rate of reaction (ΔRFU/min) from the linear portion of the kinetic plot for each well.
-
Subtract the rate of the blank from all standards and samples.
-
Plot the standard curve (Rate vs. ng Plasmin) to determine the activity in sample wells.
-
Calculate the percent inhibition for each EACA concentration and determine the IC₅₀ value.
-
Caption: Experimental workflow for a fluorometric plasmin activity assay.
Protocol Outline: Ultrafiltration Binding Assay
This method is used to determine the binding affinity (Kd) of a ligand like EACA to its target protein, plasminogen.
Principle: A solution containing plasminogen and a radiolabeled ligand ([¹⁴C]-EACA) is physically separated by a semi-permeable membrane. The protein and bound ligand are retained, while the free ligand passes through. By measuring the concentration of free and bound ligand, the dissociation constant (Kd) can be calculated.[11]
Procedure Outline:
-
Incubation: Incubate a fixed concentration of human plasminogen with a range of concentrations of [¹⁴C]-EACA in a suitable buffer at a constant temperature.
-
Separation: Transfer the incubation mixture to an ultrafiltration device (e.g., a centrifugal filter unit) with a molecular weight cut-off that retains plasminogen but allows free EACA to pass.
-
Centrifugation: Centrifuge the device to separate the filtrate (containing free [¹⁴C]-EACA) from the retentate (containing plasminogen and bound [¹⁴C]-EACA).
-
Quantification: Measure the radioactivity in aliquots of the initial mixture, the filtrate, and/or the retentate using liquid scintillation counting.
-
Data Analysis: Calculate the concentrations of free and bound ligand. Plot the concentration of bound ligand versus the concentration of free ligand. Fit the data to a suitable binding isotherm (e.g., using Scatchard analysis) to determine the Kd and the number of binding sites.[11]
Visualization of Molecular Mimicry
The structural basis of EACA's function lies in its ability to mimic the side chain of lysine, enabling it to fit into the lysine-binding sites of plasminogen's kringle domains.
Caption: Molecular mimicry of lysine by this compound (EACA).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Page loading... [guidechem.com]
- 3. Aminocaproic acid - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]
- 6. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Aminocaproic Acid: MedlinePlus Drug Information [medlineplus.gov]
- 8. Plasminogen Assays [practical-haemostasis.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative determination of the binding of epsilon-aminocaproic acid to native plasminogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epsilon amino caproic acid inhibits streptokinase-plasminogen activator complex formation and substrate binding through kringle-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Aminocaproic Acid (aminocaproic acid) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
The Pharmacokinetics of 6-Aminocaproic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminocaproic acid (also known as ε-aminocaproic acid or EACA) is a synthetic derivative of the amino acid lysine. It functions as an antifibrinolytic agent by inhibiting the conversion of plasminogen to plasmin, the primary enzyme responsible for the breakdown of fibrin clots.[1][2] This action stabilizes clots and is clinically utilized to control bleeding in various situations, including surgical procedures and in patients with certain bleeding disorders.[2] A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for its safe and effective use. This guide provides a comprehensive overview of the pharmacokinetics of this compound, detailing quantitative data, experimental methodologies, and relevant physiological pathways.
Core Pharmacokinetic Parameters
The pharmacokinetic profile of this compound is characterized by rapid oral absorption, wide distribution, minimal metabolism, and primary excretion via the kidneys. The key quantitative parameters are summarized in the tables below.
Table 1: Absorption and Distribution of this compound
| Parameter | Value | Species | Route of Administration | Citation |
| Bioavailability (F) | ~100% | Human | Oral | [3][4] |
| Time to Peak Plasma Concentration (Tmax) | 1.2 ± 0.45 hours | Human | Oral | [3][5] |
| Peak Plasma Concentration (Cmax) after 5g oral dose | 164 ± 28 mcg/mL | Human | Oral | [3] |
| Volume of Distribution (Vd) | 23.1 ± 6.6 L | Human | Oral | [5] |
| Volume of Distribution (Vd) | 30.0 ± 8.2 L | Human | Intravenous | [3] |
| Plasma Protein Binding | Not significantly bound | Human | - | [6] |
Table 2: Metabolism and Excretion of this compound
| Parameter | Value | Species | Citation |
| Metabolism | Minimal | Human | [5] |
| Primary Metabolite | Adipic acid | Human | [3] |
| Percentage of Dose Excreted Unchanged in Urine | ~65% | Human | [3][7] |
| Percentage of Dose Excreted as Adipic Acid in Urine | ~11% | Human | [3][7] |
| Elimination Half-life (t½) | ~2 hours | Human | [7] |
| Renal Clearance | 116 mL/min | Human | [3][7] |
| Total Body Clearance | 169 mL/min | Human | [3] |
Signaling and Action Pathways
The primary mechanism of action of this compound is the inhibition of fibrinolysis. It also has a proposed, though less understood, effect on lipoprotein(a) levels.
Fibrinolysis Signaling Pathway
This compound exerts its antifibrinolytic effect by competitively inhibiting the binding of plasminogen and plasmin to fibrin. This prevents the degradation of the fibrin clot, thereby promoting hemostasis.
Proposed Signaling Pathway for Lipoprotein(a) Reduction
Elevated levels of lipoprotein(a) [Lp(a)] are a risk factor for cardiovascular disease. This compound has been suggested to lower Lp(a) levels, potentially by interfering with its assembly. Lp(a) consists of an LDL-like particle containing apolipoprotein B-100 (ApoB) and a unique glycoprotein, apolipoprotein(a) [apo(a)]. The structural homology between apo(a) and plasminogen, particularly the presence of lysine-binding sites, is thought to be the target of this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the pharmacokinetic properties of a drug. Below are outlines of key experimental protocols for studying this compound.
Pharmacokinetic Study Workflow
A typical clinical pharmacokinetic study to determine the bioavailability and other parameters of an orally administered drug like this compound follows a structured workflow.
Oral Bioavailability Study
Based on FDA guidance for bioequivalence studies of this compound tablets, a typical protocol would be as follows.[8]
-
Study Design: A single-dose, two-treatment, two-period crossover study in healthy adult male and non-pregnant, non-lactating female subjects under fasting conditions.[8]
-
Subjects: A sufficient number of healthy volunteers to provide statistical power, typically 24-36 subjects. Inclusion criteria would include age (e.g., 18-55 years), a body mass index within a normal range, and no clinically significant abnormalities on physical examination and laboratory tests. Exclusion criteria would include a history of bleeding disorders, thromboembolic events, renal impairment, or hypersensitivity to the drug.
-
Drug Administration: In each period, subjects receive a single oral dose of the test formulation or the reference standard (e.g., 1 gm this compound tablet) after an overnight fast of at least 10 hours.[8] A standardized meal is typically provided a few hours after dosing. A washout period of at least 7 half-lives (approximately 14 hours, but typically extended to 7 days in practice) separates the two treatment periods.
-
Blood Sampling: Venous blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA) at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Sample Handling and Analysis: Plasma is separated by centrifugation and stored frozen (e.g., at -70°C) until analysis. Plasma concentrations of this compound are determined using a validated analytical method, such as HPLC-UV.[9]
-
Pharmacokinetic Analysis: The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are calculated from the plasma concentration-time data for each subject and formulation. Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed data. The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC should fall within the acceptance range of 80-125% to establish bioequivalence.[8]
Determination of Plasma Protein Binding by Equilibrium Dialysis
Equilibrium dialysis is a standard method for determining the extent of drug binding to plasma proteins.[6]
-
Materials: Human plasma, phosphate-buffered saline (PBS, pH 7.4), this compound stock solution, and a multi-well equilibrium dialysis apparatus with semi-permeable membranes (e.g., molecular weight cutoff of 12-14 kDa).[6]
-
Procedure:
-
A stock solution of this compound is prepared and spiked into human plasma to achieve a clinically relevant concentration (e.g., 130 µg/mL).[7]
-
The dialysis unit consists of two chambers separated by a semi-permeable membrane. One chamber is filled with the drug-spiked plasma, and the other with an equal volume of PBS.[6]
-
The apparatus is sealed and incubated at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-6 hours).
-
At the end of the incubation, aliquots are taken from both the plasma and the buffer chambers.
-
To ensure matrix consistency for analysis, the buffer aliquot is mixed with an equal volume of blank plasma, and the plasma aliquot is mixed with an equal volume of PBS.
-
Proteins in the samples are precipitated using a solvent like acetonitrile.
-
The concentrations of this compound in the supernatants from both chambers are determined by a validated analytical method (e.g., LC-MS/MS).
-
-
Calculation: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber at equilibrium. The percentage of protein binding is then calculated as 100% - % unbound.
Determination of Renal Clearance
Renal clearance is a measure of the volume of plasma from which a substance is completely removed by the kidneys per unit of time.
-
Study Design: A clinical study involving healthy volunteers or patients with normal renal function.
-
Procedure:
-
A known dose of this compound is administered, typically intravenously, to avoid confounding factors of absorption.
-
Serial blood samples are collected over a specified period to determine the plasma concentration-time profile of the drug.
-
Urine is collected over defined intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 hours) and the volume of each collection is recorded.
-
The concentration of this compound in both plasma and urine samples is measured using a validated analytical method.
-
-
Calculation:
-
The rate of urinary excretion for each collection interval is calculated by multiplying the urine concentration by the urine flow rate.
-
The renal clearance (CLr) for each interval is then calculated using the formula: CLr = (Rate of Excretion) / (Plasma Concentration at the midpoint of the interval).
-
The total renal clearance can also be calculated as the total amount of unchanged drug excreted in the urine divided by the total plasma AUC (Area Under the Curve). Since the renal clearance of this compound (116 mL/min) approximates the glomerular filtration rate (GFR), it suggests that the drug is primarily cleared by glomerular filtration with minimal tubular secretion or reabsorption.[3]
-
Analytical Methodologies
Accurate and precise quantification of this compound in biological matrices is fundamental to pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly employed method.[1][9][10]
HPLC-UV Method for Quantification in Plasma
-
Sample Preparation: A simple protein precipitation step is often sufficient. An aliquot of plasma is mixed with a precipitating agent such as acetonitrile or perchloric acid. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then collected for injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.[11]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is common.[9][10]
-
Flow Rate: A typical flow rate is around 1 mL/min.[1]
-
Detection: UV detection at a low wavelength, such as 200 nm, is used as this compound lacks a strong chromophore.[1][9]
-
-
Validation: The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
Conclusion
This compound exhibits a favorable pharmacokinetic profile with rapid and complete oral absorption, wide distribution, limited metabolism, and efficient renal excretion of the unchanged drug. Its primary mechanism of action is the well-established inhibition of plasminogen activation, leading to the stabilization of fibrin clots. The potential for this compound to modulate lipoprotein(a) levels presents an interesting area for further investigation. The experimental protocols and analytical methods outlined in this guide provide a framework for the continued study and clinical application of this important antifibrinolytic agent. A thorough understanding of these pharmacokinetic and pharmacodynamic principles is paramount for optimizing therapeutic outcomes and ensuring patient safety.
References
- 1. HPLC Method for Analysis of this compound in a High Salt Content Matrix on Primesep A Column | SIELC Technologies [sielc.com]
- 2. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]
- 3. americanregent.com [americanregent.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. DailyMed - AMINOCAPROIC ACID solution [dailymed.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. HPLC Determination of this compound With Low UV Detection | SIELC Technologies [sielc.com]
- 10. HPLC Determination of this compound on Newcrom A Column | SIELC Technologies [sielc.com]
- 11. mdpi.com [mdpi.com]
6-Aminocaproic Acid: A Technical Guide to its Influence on Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminocaproic acid (EACA) is a synthetic derivative of the amino acid lysine, primarily recognized for its role as an antifibrinolytic agent.[1] Its principal mechanism of action involves the inhibition of plasminogen activation, a critical step in the fibrinolytic cascade responsible for the dissolution of blood clots.[2][3] This technical guide provides an in-depth analysis of the biological pathways modulated by this compound, with a focus on the fibrinolytic system. It presents quantitative data on its inhibitory effects, details key experimental protocols for assessing its activity, and visually represents the involved signaling pathways and experimental workflows. Furthermore, this document explores the effects of this compound on other biological molecules and its application in laboratory techniques, offering a comprehensive resource for researchers and professionals in drug development.
The Fibrinolytic Pathway: The Primary Target of this compound
The primary and most well-characterized biological pathway affected by this compound is the fibrinolytic system.[4] This system is responsible for the enzymatic breakdown of fibrin in blood clots, a process essential for maintaining blood vessel patency after tissue repair.[5]
Mechanism of Action
This compound functions as a competitive inhibitor of plasminogen activation.[2] It is a lysine analog that binds to the lysine-binding sites on plasminogen and plasmin.[6][7] This binding prevents plasminogen from attaching to fibrin, a necessary step for its activation into plasmin by tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA).[3][8] By inhibiting the formation of plasmin, this compound effectively halts the degradation of the fibrin clot, leading to its stabilization.[4] At higher concentrations, it can also non-competitively inhibit plasmin activity.[2]
Signaling Pathway Diagram
Caption: The Fibrinolytic Pathway and the inhibitory action of this compound.
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound on the fibrinolytic pathway have been quantified in various studies.
| Parameter | Value | Organism/System | Reference |
| IC50 (Streptokinase-induced Plasminogen Activation) | 10 µM | In vitro | [5] |
| Ki (Inhibition of Glu-Plasminogen binding to Streptokinase) | 5.7 µM | In vitro | [5] |
| Effective Concentration for Fibrinolysis Inhibition | 61.5 µg/mL | Asian Elephant Plasma | [9] |
| Concentration for Inhibition of Fibrinolysis | 0.13 mg/mL (0.99 mMol/L) | Human Plasma | [10] |
| Inhibition of Amidolytic Activity of Plasmin (H-D-Ala-Phe-Lys-EACA-NH2 derivative) | IC50 = 0.02 mM | In vitro | [7][11] |
Clinical Efficacy in Cardiac Surgery
| Outcome | This compound Group | Placebo/Control Group | P-value | Study |
| Postoperative Thoracic Drainage Volume | 649 ± 261 mL | 940 ± 626 mL | p=0.003 | [12] |
| Postoperative Bleeding | 660 ± 127 mL | 931 ± 113 mL | p < 0.05 | [13] |
| D-dimer Levels (3h after CPB) | 0.51 ± 0.15 mg/L | 1.13 ± 0.14 mg/L | p < 0.005 | [13] |
| Reduction in Total Blood Loss | 240 mL less than placebo | - | p < 0.001 | [14] |
| Reduction in Rate of Transfusion | 37% reduction vs placebo | - | p = 0.010 | [14] |
Experimental Protocols
Chromogenic Plasminogen Activation Assay
This assay is used to determine the inhibitory effect of this compound on the activation of plasminogen.
Principle: Plasminogen is activated to plasmin by a plasminogen activator (e.g., t-PA, u-PA, or streptokinase). The resulting plasmin cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which can be measured spectrophotometrically at 405 nm. The rate of color development is proportional to the plasmin activity. This compound will inhibit the activation of plasminogen, leading to a decrease in the rate of color formation.[3][15]
Materials:
-
Microplate reader
-
96-well microplates
-
Human plasminogen
-
Plasminogen activator (t-PA, u-PA, or streptokinase)
-
Chromogenic plasmin substrate (e.g., S-2251: H-D-Val-Leu-Lys-pNA)[1][16]
-
Tris buffer (pH 7.4)
-
This compound solutions of varying concentrations
-
Stop solution (e.g., 50% acetic acid)[15]
Procedure:
-
Prepare solutions of this compound at various concentrations in Tris buffer.
-
In a 96-well plate, add the Tris buffer, plasminogen, and the this compound solutions (or vehicle control).
-
Initiate the reaction by adding the plasminogen activator.
-
Immediately add the chromogenic substrate.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at regular intervals (kinetic assay) or after a fixed time point after adding a stop solution (endpoint assay).[15]
-
Plot the rate of reaction (or final absorbance) against the concentration of this compound to determine the IC50 value.
Caption: Workflow for a chromogenic plasminogen activation assay.
Euglobulin Lysis Time (ELT) Assay
This is a global assay that measures overall fibrinolysis.[17][18]
Principle: The euglobulin fraction of plasma, which contains fibrinogen, plasminogen, and plasminogen activators, is precipitated by acidification.[17] This fraction is then re-dissolved and clotted with thrombin. The time taken for the clot to lyse is the euglobulin lysis time. A prolonged lysis time indicates decreased fibrinolytic activity. It is important to note that a significant portion of this compound may be lost in the supernatant during the precipitation step, potentially underestimating its effect in this specific assay.[19]
Materials:
-
Citrated platelet-poor plasma
-
Acetic acid (e.g., 1%)
-
Borate buffer
-
Thrombin solution
-
Water bath at 37°C
-
Test tubes
Procedure:
-
Collect citrated blood and prepare platelet-poor plasma by centrifugation.
-
Dilute the plasma with chilled distilled water.
-
Acidify the diluted plasma with cold acetic acid to precipitate the euglobulin fraction.
-
Incubate on ice for at least 15 minutes.[18]
-
Centrifuge at 4°C to pellet the euglobulin precipitate.
-
Discard the supernatant and dissolve the precipitate in borate buffer.
-
Add thrombin to the resuspended euglobulin fraction to form a clot.
-
Incubate the tube in a 37°C water bath and record the time required for complete clot lysis.[18]
Other Affected Biological Pathways and Molecular Interactions
While the primary effect of this compound is on the fibrinolytic pathway, research has indicated its interaction with other biological molecules and its utility in specific laboratory techniques.
Lipoprotein(a)
Lipoprotein(a) [Lp(a)] is a lipoprotein particle implicated in cardiovascular disease.[20] It contains apolipoprotein(a) [apo(a)], which has a high degree of homology with plasminogen, including multiple kringle 4 repeats that possess lysine-binding sites.[8][21] this compound, as a lysine analog, can bind to these sites on apo(a).[8] Studies have shown that high concentrations of this compound can act as a chemical chaperone for apo(a), increasing its secretion from hepatocytes by preventing its pre-secretory degradation in the endoplasmic reticulum.[21] This interaction suggests a potential role for this compound in modulating Lp(a) metabolism, although this is not its therapeutic application.
Caption: Logical relationship of this compound's effect on Apolipoprotein(a) metabolism.
Application in Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
This compound is a component of the buffers used in Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE), a technique for separating protein complexes in their native state.[2][6] In this context, it is not used for its antifibrinolytic properties but to improve the solubilization of membrane protein complexes and to maintain the stability of protein-protein interactions during electrophoresis.[22][23] It is typically used in the cathode buffer and sample loading buffer.[22]
Conclusion
This compound is a well-established antifibrinolytic agent with a clear mechanism of action centered on the inhibition of plasminogen activation. Its primary impact is on the fibrinolytic pathway, leading to the stabilization of blood clots, an effect that has been quantified and clinically utilized for the management of bleeding disorders. The experimental protocols detailed herein provide a framework for the continued investigation of its efficacy and mechanism. Furthermore, the interactions of this compound with other molecules like lipoprotein(a) and its application in biochemical techniques such as BN-PAGE highlight its broader biological and chemical significance beyond hemostasis. This guide serves as a comprehensive technical resource for researchers and drug development professionals, fostering a deeper understanding of the multifaceted biological effects of this compound.
References
- 1. innov-research.com [innov-research.com]
- 2. Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Analysis of Multiprotein Complexes from Cellular Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasminogen Assays [practical-haemostasis.com]
- 4. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]
- 5. Epsilon amino caproic acid inhibits streptokinase-plasminogen activator complex formation and substrate binding through kringle-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. labeling.pfizer.com [labeling.pfizer.com]
- 11. mdpi.com [mdpi.com]
- 12. A double-blind, placebo-controlled trial of epsilon-aminocaproic acid for reducing blood loss in coronary artery bypass grafting surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of epsilon-aminocaproic acid on fibrinolysis and thrombin generation during cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Biological Activity Analysis of Native and Recombinant Streptokinase Using Clot Lysis and Chromogenic Substrate Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. endotell.ch [endotell.ch]
- 17. Euglobulin lysis time - Wikipedia [en.wikipedia.org]
- 18. Fibrinolysis: Euglobulin Clot Lysis Time (ECLT) – ECAT | Clotpedia [clotpedia.nl]
- 19. The euglobulin lysis time test: An ineffectual monitor of the therapeutic inhibition of fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipoprotein(a) and its Significance in Cardiovascular Disease: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 6-Aminohexanoic acid as a chemical chaperone for apolipoprotein(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. blog.benchsci.com [blog.benchsci.com]
- 23. Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) | bioch.eu [bioch.eu]
A Technical Guide to 6-Aminocaproic Acid as a Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminocaproic acid (also known as epsilon-aminocaproic acid or EACA) is a synthetic derivative of the amino acid lysine that functions as a potent protease inhibitor, primarily targeting the fibrinolytic system.[1][2] Its principal mechanism involves the competitive inhibition of plasminogen activation and, to a lesser extent, the direct inhibition of plasmin.[3][4] By binding to the lysine-binding sites on plasminogen and plasmin, this compound effectively prevents the breakdown of fibrin clots, making it a cornerstone of antifibrinolytic therapy.[1][5] This technical guide provides an in-depth overview of its mechanism of action, quantitative inhibition data, relevant signaling pathways, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound is a structural analog of the amino acid lysine.[2] This structural similarity is the basis for its inhibitory function. The key enzymes in the fibrinolytic cascade, plasminogen and its active form plasmin, possess specific "kringle" domains that contain lysine-binding sites (LBS).[3] These sites are crucial for binding to fibrin, which localizes the fibrinolytic activity to the clot.[1]
This compound competitively binds to these lysine-binding sites on both plasminogen and plasmin.[1][3] This binding has a dual inhibitory effect:
-
Inhibition of Plasminogen Activation: By occupying the lysine-binding sites on plasminogen, this compound prevents plasminogen from binding to fibrin. This sequestration inhibits its activation to plasmin by tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[1][3][6]
-
Inhibition of Plasmin Activity: At higher concentrations, this compound can also directly inhibit the activity of plasmin, preventing it from degrading the fibrin matrix.[3][7]
The primary effect is the inhibition of plasminogen activation, which effectively halts the fibrinolytic cascade before it can significantly degrade a stable fibrin clot.[1][3]
Figure 1: Competitive inhibition of plasminogen binding by this compound.
Quantitative Inhibition Data
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The reported IC50 values can vary based on the experimental conditions, such as the assay type and substrate used.
| Target Enzyme/Process | Inhibitor | IC50 Value (mol/L) | Notes |
| tPA-mediated Fibrinolysis | This compound | 1.6 x 10⁻⁴ | Measured via thromboelastography in reference plasma.[8][9] |
| Amidolytic Activity of Plasmin | H-d-Ala-Phe-Lys-EACA-NH₂ (a derivative) | 2.0 x 10⁻⁵ | Demonstrates that derivatives can have significantly higher potency.[10][11] |
Note: While this compound is a widely used inhibitor, specific Kᵢ (inhibition constant) values are not as commonly reported in general literature as IC50 values from functional assays.
The Fibrinolytic Pathway and its Inhibition
The fibrinolytic system is responsible for the dissolution of fibrin clots, a critical process for maintaining blood vessel patency after tissue repair. The central enzyme in this pathway is plasmin, which is generated from its inactive zymogen, plasminogen.
Key steps in the pathway include:
-
Plasminogen Activators: Tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA) are serine proteases that convert plasminogen to plasmin.[1][12] tPA is primarily involved in dissolving clots within the vasculature, while uPA is more associated with extracellular matrix remodeling.[12]
-
Plasmin Generation: On the surface of a fibrin clot, both plasminogen and tPA bind, leading to efficient plasmin generation.[13]
-
Fibrin Degradation: Plasmin cleaves the fibrin mesh into soluble fibrin degradation products, leading to the dissolution of the clot.
This compound acts as an exogenous inhibitor by preventing the binding of plasminogen to fibrin, thereby blocking the amplification of plasmin generation on the clot surface.[3][14]
Figure 2: Inhibition of the Fibrinolytic Pathway by this compound.
Experimental Protocols
The inhibitory effect of this compound on the fibrinolytic system can be quantified using various in vitro assays. A common and straightforward method is the chromogenic plasminogen activation assay.
Protocol: Chromogenic Assay for tPA-Mediated Plasminogen Activation
Objective: To determine the inhibitory effect of this compound on the rate of plasmin generation by tPA.
Principle: This assay measures the activity of plasmin through the cleavage of a synthetic chromogenic substrate. tPA activates plasminogen to plasmin. The newly formed plasmin then cleaves the chromogenic substrate, releasing a colored compound (typically p-nitroaniline), which can be measured spectrophotometrically at 405 nm. The rate of color development is proportional to the rate of plasmin generation. The presence of an inhibitor like this compound will reduce this rate.[15][16]
Materials:
-
Human Glu-plasminogen
-
Human two-chain tissue plasminogen activator (tPA)
-
Chromogenic plasmin substrate (e.g., S-2251)
-
This compound (stock solution and serial dilutions)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, with Tween 80)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation: Prepare working solutions of plasminogen, tPA, and the chromogenic substrate in the assay buffer. Prepare serial dilutions of this compound to test a range of concentrations.
-
Assay Setup: In a 96-well microplate, add the following to each well in the specified order:
-
Assay Buffer
-
This compound solution (or buffer for control wells)
-
Plasminogen solution
-
-
Initiation: Add the tPA solution to all wells to initiate the activation of plasminogen.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow for initial plasmin generation.
-
Substrate Addition: Add the chromogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) plate reader. Measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each concentration of this compound from the linear portion of the absorbance vs. time curve.
-
Plot the reaction rate as a percentage of the uninhibited control against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Figure 3: Experimental workflow for a chromogenic plasminogen activation assay.
Conclusion
This compound remains a vital tool in both clinical practice and research as a well-characterized protease inhibitor. Its specific, competitive inhibition of plasminogen activation through its interaction with lysine-binding sites provides a targeted mechanism for controlling fibrinolysis. Understanding its quantitative inhibitory properties and the experimental methods used to assess its activity is crucial for its application in drug development and for researchers investigating the complexities of the fibrinolytic system.
References
- 1. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]
- 2. Aminocaproic acid - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Articles [globalrx.com]
- 7. Aminocaproic Acid Or this compound EP USP CAS 60-32-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. Comparison between the clot-protecting activity of a mutant plasminogen activator inhibitor-1 with a very long half-life and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison between the clot-protecting activity of a mutant plasminogen activator inhibitor-1 with a very long half-life and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urokinase-Type Plasminogen Activator Receptor (uPAR) in Inflammation and Disease: A Unique Inflammatory Pathway Activator [mdpi.com]
- 13. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The blockage of the high-affinity lysine binding sites of plasminogen by EACA significantly inhibits prourokinase-induced plasminogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. tandfonline.com [tandfonline.com]
Initial Studies on the Therapeutic Potential of 6-Aminocaproic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminocaproic acid (also known as ε-aminocaproic acid or EACA) is a synthetic derivative and analogue of the amino acid lysine.[1][2] First described as a therapeutic agent in 1959, its primary and most well-established mechanism of action is the inhibition of fibrinolysis, the process of blood clot breakdown.[2][3] This property makes it a valuable tool in the management of various bleeding disorders.[1] Marketed under the brand name Amicar, this compound is approved by the U.S. Food and Drug Administration (FDA) for treating acute bleeding due to elevated fibrinolytic activity.[1][4]
This technical guide provides an in-depth overview of the foundational studies that have explored the therapeutic potential of this compound. It covers its core mechanism of action, pharmacokinetic profile, key preclinical and clinical findings, and the experimental protocols employed in this research.
Core Mechanism of Action: Antifibrinolysis
The therapeutic effect of this compound is principally exerted through its potent inhibition of the fibrinolytic system.[5] As a lysine analogue, it competitively and reversibly binds to the lysine-binding sites on plasminogen.[6][7] This action prevents plasminogen from binding to fibrin, thereby blocking its conversion to plasmin, the active enzyme responsible for degrading fibrin clots.[8][9] To a lesser extent, it also possesses antiplasmin activity.[5][10] By stabilizing existing blood clots against premature dissolution, this compound is effective in controlling hemorrhage in conditions characterized by excessive fibrinolysis.[4][8]
Pharmacokinetic and Toxicological Profile
This compound is rapidly absorbed following oral administration and is primarily eliminated unchanged via renal excretion.[11][12] Its pharmacokinetic properties are summarized below.
Quantitative Pharmacokinetic Data
| Parameter | Value | Source |
| Bioavailability (Oral) | Complete (F=1) | [5][11][12] |
| Time to Peak Plasma Conc. | 1.2 ± 0.45 hours | [5][12] |
| Biological Half-Life | Approximately 2 hours | [10][11] |
| Apparent Volume of Dist. | 23.1 ± 6.6 L (Oral); 30.0 ± 8.2 L (IV) | [5][12] |
| Metabolism | 11% appears as the metabolite adipic acid | [11][12] |
| Primary Route of Excretion | Renal (65% as unchanged drug) | [11][12] |
| Plasma Clearance | 169 mL/min | [10][11] |
Toxicology Summary
Animal studies have provided insights into the toxicological profile of this compound. High intravenous doses were lethal in mice, rats, and dogs.[5] Prolonged administration has been associated with myopathy, including skeletal muscle weakness and necrosis of muscle fibers, highlighting the need to monitor creatine phosphokinase (CPK) levels during long-term therapy.[5][12]
Preclinical Research
Initial preclinical studies were crucial in establishing the neuroprotective potential of this compound beyond its hemostatic effects. A key area of investigation has been its role in mitigating surgically induced brain injury (SBI).
Study: Neuroprotection in a Rat Model of Surgically Induced Brain Injury
One study investigated the efficacy of this compound as a pretreatment neuroprotective agent in a rat model of SBI.[13] The rationale was that plasmin, a serine protease, contributes to cerebral edema and blood-brain barrier disruption; as an antifibrinolytic, this compound could reduce active plasmin levels and preserve the neurovascular unit.[13]
-
Animal Model: Male Sprague-Dawley rats were used.[13]
-
Group Allocation: Animals were randomly assigned to four groups: (1) Sham, (2) SBI, (3) SBI + Low-Dose EACA (150 mg/kg), and (4) SBI + High-Dose EACA (450 mg/kg).[13]
-
Surgical Procedure: SBI was induced via a partial right frontal lobe resection through a frontal craniotomy.[13] The sham group underwent the craniotomy without resection.
-
Drug Administration: EACA or placebo was administered prior to the surgical procedure.
-
Postoperative Assessment: At 24 hours post-surgery, assessments included neurobehavioral testing and measurement of brain water content (cerebral edema).[13]
Preclinical Findings
The results at 24 hours demonstrated that pretreatment with both low and high doses of this compound significantly reduced brain water content and improved neurobehavioral function compared to the untreated SBI group.[13] This suggests a potential therapeutic application for mitigating iatrogenic injury during neurosurgical procedures.[13]
| Study Model | Treatment Groups | Key Quantitative Findings | Conclusion |
| Rat Surgically Induced Brain Injury [13] | Sham, SBI, SBI + 150 mg/kg EACA, SBI + 450 mg/kg EACA | Both EACA doses led to a statistically significant reduction in brain water content compared to the SBI control group. | EACA may be a useful pre-therapeutic agent for reducing cerebral edema and neurological deficits following brain surgery. |
Clinical Studies and Therapeutic Applications
The primary therapeutic utility of this compound is in the management of acute bleeding. Its efficacy has been evaluated in various clinical settings, from inherited bleeding disorders to surgery-associated hemorrhage.
Use in Inherited Bleeding Disorders
This compound is frequently used as an adjunctive, off-label therapy to manage bleeding in patients with hemophilia and von Willebrand disease, particularly for bleeding in mucous membranes such as the mouth during dental procedures.[8][9] The National Bleeding Disorders Foundation recommends administering a factor concentrate first to form a clot, followed by this compound to preserve it.[8][9]
Use in Traumatic Hyphema
A significant area of study has been the use of this compound to prevent recurrent hemorrhage in patients with traumatic hyphema (blood in the anterior chamber of the eye).[1]
A phase III multicenter, randomized, placebo-controlled clinical trial was conducted to determine the safety and efficacy of a topical formulation (Caprogel).[14]
-
Objective: To evaluate if topical this compound reduces the rate of rebleeding in traumatic hyphema.[14]
-
Design: A double-masked, placebo-controlled trial.[14]
-
Participants: 51 patients were enrolled before the trial was terminated.[14]
-
Intervention: Patients were randomly assigned to a 5-day treatment with either topical this compound gel or a placebo gel.[14]
-
Main Outcome Measure: The rate of secondary hemorrhage (rebleeding).[14]
Summary of Key Clinical Trial Data
| Indication | Study Design | Treatment Arms | Key Quantitative Outcome | Conclusion |
| Traumatic Hyphema [14] | Phase III, Randomized, Placebo-Controlled | Topical EACA (n=24) vs. Placebo (n=27) | Rebleeding Rate: 8% in EACA group vs. 30% in placebo group. | Topical EACA is safe and shows a trend towards reducing the rebleeding rate. A larger trial is needed for definitive conclusions. |
| Bleeding in Infants on ECMO [15][16] | Multi-institutional, Randomized, Blinded | EACA (100 mg/kg load, then 25 mg/kg/h) (n=13) vs. Placebo (n=16) | Incidence of significant intracranial hemorrhage (ICH): 23% in EACA group vs. 12.5% in placebo group (no statistical difference). | EACA use in neonates on ECMO is safe but may not decrease the overall incidence of hemorrhagic complications. |
| Cerebral Hemorrhage [17][18] | Comparative Study | Mannitol + EACA (n=61) vs. EACA alone (n=61) | Higher total efficacy and improved neurological scores in the combination group. | The combination therapy appears efficacious. (Note: This study was later retracted due to evidence of systematic manipulation of the publication process) [19] |
Other Investigated Therapeutic Areas
-
Perioperative Bleeding: this compound is commonly used off-label to reduce bleeding and transfusion needs during major surgeries, especially cardiac surgery.[4][9]
-
Hematological Malignancy: A retrospective review suggests that it may be a relatively safe adjunct for managing bleeding in patients with refractory thrombocytopenia.[20]
-
Hereditary Angioedema: It has been used for long-term prophylaxis in adults with this condition.[9]
Conclusion and Future Directions
Initial studies have firmly established this compound as an effective antifibrinolytic agent with a primary therapeutic role in controlling acute bleeding across a range of clinical scenarios. Its mechanism as a lysine analogue that inhibits plasminogen activation is well-understood. While its efficacy in managing hemorrhage in settings like dental surgery for hemophiliacs and perioperative care is widely accepted, its benefit in other areas, such as preventing complications in neonates on ECMO, remains less certain.
Preclinical research has unveiled a potential neuroprotective role for this compound, particularly in mitigating surgically induced brain injury, which warrants further investigation to clarify optimal dosing and mechanisms. Future research should focus on larger, well-designed randomized controlled trials to validate its efficacy in these emerging applications and to better define its risk-benefit profile compared to other antifibrinolytics like tranexamic acid.[2][21]
References
- 1. Aminocaproic acid - Wikipedia [en.wikipedia.org]
- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. americanregent.com [americanregent.com]
- 6. Aminocaproic_acid [bionity.com]
- 7. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hemophilianewstoday.com [hemophilianewstoday.com]
- 9. drugs.com [drugs.com]
- 10. Amicar, (aminocaproic acid) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. This compound; EACA | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. Aminocaproic Acid Oral Solution [dailymed.nlm.nih.gov]
- 13. Epsilon Aminocaproic Acid Pretreatment Provides Neuroprotection Following Surgically Induced Brain Injury in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase III, multicenter, randomized, placebo-controlled clinical trial of topical aminocaproic acid (Caprogel) in the management of traumatic hyphema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A multicenter trial of this compound (Amicar) in the prevention of bleeding in infants on ECMO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. profiles.wustl.edu [profiles.wustl.edu]
- 17. The Efficacy of Mannitol Combined with this compound in the Treatment of Patients with Cerebral Hemorrhage and Its Impact on Immune Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Efficacy of Mannitol Combined with this compound in the Treatment of Patients with Cerebral Hemorrhage and Its Impact on Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Retracted: The Efficacy of Mannitol Combined with this compound in the Treatment of Patients with Cerebral Hemorrhage and Its Impact on Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aminocaproic acid use in hospitalized patients with hematological malignancy: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. clinicaltrials.eu [clinicaltrials.eu]
Methodological & Application
Optimal Concentration of 6-Aminocaproic Acid for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminocaproic acid (EACA), a synthetic derivative of the amino acid lysine, is a well-established antifibrinolytic agent.[1] Its primary mechanism of action involves the inhibition of plasminogen activation, thereby preventing the dissolution of fibrin clots.[2] Beyond its hemostatic applications, EACA is utilized in cell culture experiments to modulate proteolytic activity, particularly in studies involving fibrin-based matrices, cell migration, and tissue engineering.[3] This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on determining its optimal concentration for various experimental setups.
Mechanism of Action
This compound functions as a competitive inhibitor of plasminogen activators and, to a lesser extent, plasmin. It binds to the lysine-binding sites on plasminogen, preventing its conformational change and subsequent conversion to plasmin. This action effectively inhibits the degradation of fibrin. In cell culture, this property is valuable for maintaining the integrity of fibrin scaffolds or for studying cellular processes that are influenced by plasmin-mediated proteolysis.
Data Presentation: Quantitative Effects of this compound in Cell Culture
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. The following table summarizes key quantitative data from various studies.
| Cell Type/System | Application | Concentration | Observed Effect | Citation |
| Rama 37 cells | Cell Migration Assay | 10 mM | Inhibition of cell migration. | |
| Human Mesenchymal Stem Cells (hMSCs) | Chondrogenic Differentiation | 5 µM | No significant effect on the chondrogenic differentiation process. | |
| MCF-7 (Breast Cancer) & Fibroblasts | Cytotoxicity Assay | 20 mM | Cytotoxic activity observed for EACA derivatives (H-EACA-L-Leu-OH and H-EACA-L-Nle-OH). | [2] |
| Neonatal Aortic Rat Smooth Muscle Cells | Fibrin Degradation Inhibition | Not specified | Used to inhibit fibrin degradation by the cells in a fibrin-based media equivalent. | [3] |
| Breast Cancer Cell Lines (MCF-7, T47D, MDA-231) | Cell Growth Inhibition | 25 - 200 mM | A related compound (ACCA) showed dose-dependent inhibition of cell growth. |
Note: Direct IC50 values for this compound on a wide range of cell lines are not extensively reported in the literature. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell type and assay.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a specific cell line and to identify a suitable concentration range for further experiments.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (EACA)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Prepare a series of dilutions of EACA in complete culture medium. A suggested starting range is from 1 µM to 20 mM.
-
Remove the medium from the wells and add 100 µL of the EACA dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells in medium without EACA as a negative control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the log of the EACA concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol describes a method to assess the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (EACA)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Creating the "Wound":
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch or "wound" across the center of the cell monolayer.
-
Gently wash the wells with PBS to remove any detached cells.
-
-
Treatment with this compound:
-
Replace the PBS with fresh culture medium containing the desired concentration of EACA. Based on existing data, a starting concentration of 10 mM can be used, with a range of concentrations tested based on the results of the viability assay. Include an untreated control well.
-
-
Image Acquisition and Analysis:
-
Immediately after adding the treatment, capture images of the wound at designated locations (it is helpful to mark the plate for consistent imaging). This is the 0-hour time point.
-
Return the plate to the incubator.
-
Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).
-
Measure the width of the wound at each time point for each condition.
-
Calculate the percentage of wound closure relative to the initial wound width.
-
Compare the rate of migration between the EACA-treated and control groups.
-
Signaling Pathways and Visualizations
Antifibrinolytic Signaling Pathway of this compound
The primary and well-characterized pathway influenced by this compound is the fibrinolytic system. EACA prevents the conversion of plasminogen to plasmin, thereby inhibiting the breakdown of fibrin.
General Experimental Workflow for Cell Culture Experiments
The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell culture setting.
General IL-6/JAK/STAT3 Signaling Pathway
While direct evidence for this compound's modulation of the STAT3 pathway is limited, this pathway is crucial in inflammation and cell proliferation. Investigating the potential effects of EACA on this pathway, especially in inflammatory or cancer models, could be a valuable area of research.
Conclusion
The optimal concentration of this compound for cell culture experiments is context-dependent and requires empirical determination. For applications requiring the inhibition of fibrinolysis without affecting cell viability, concentrations in the low micromolar to low millimolar range (e.g., 5 µM to 10 mM) have been reported to be effective in specific models. However, at higher concentrations (e.g., 20 mM), cytotoxic effects may be observed. It is imperative for researchers to perform thorough dose-response studies to identify the appropriate concentration that achieves the desired biological effect without compromising cellular health in their specific experimental system. The provided protocols and pathway diagrams serve as a guide for designing and conducting these essential preliminary experiments.
References
6-Aminocaproic Acid: A Key Reagent for High-Resolution Blue Native PAGE
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) is a powerful technique for the separation of protein complexes in their native and active state.[1] Originally developed by Schägger and von Jagow, this method utilizes the anionic dye Coomassie Brilliant Blue G-250 to impart a negative charge on protein complexes, enabling their separation by size in a polyacrylamide gel without denaturation.[2] A critical component in many BN-PAGE protocols is 6-aminocaproic acid (also known as ε-aminocaproic acid), which significantly enhances the resolution and quality of the separation, particularly for membrane protein complexes.[1]
Application Notes
Mechanism of Action
The primary role of this compound in BN-PAGE is to improve the solubilization and prevent the aggregation of protein complexes during electrophoresis.[3][4] While Coomassie G-250 is essential for providing the necessary negative charge for migration, it can also lead to the precipitation of some protein complexes. This compound, a zwitterionic molecule, is thought to interact with both the protein complexes and the Coomassie dye. This interaction helps to maintain the solubility of the complexes and prevents them from aggregating, which would otherwise result in streaking and poor resolution in the gel.[4] Additionally, this compound has been noted to act as a serine protease inhibitor, which can be beneficial during sample preparation, although this is not its primary function in the gel itself.[5][6]
Benefits of Using this compound
-
Improved Resolution: By preventing protein aggregation, this compound leads to sharper bands and better-resolved protein complexes.[4]
-
Enhanced Solubilization: It is particularly effective in improving the solubilization of membrane protein complexes, which are notoriously difficult to work with.[1]
-
Versatility: Its use is compatible with the analysis of a wide range of protein complexes, from soluble proteins to large membrane-bound supercomplexes, such as those of the mitochondrial respiratory chain.[1]
Quantitative Data Summary
The concentration of this compound can be critical for optimal results and often varies depending on the specific application and the nature of the protein complexes being studied. The following table summarizes typical concentrations used in various components of the BN-PAGE workflow.
| Buffer Component | Typical this compound Concentration | Key Purpose | Reference(s) |
| Sample Solubilization Buffer | 750 mM | Enhances solubilization of membrane proteins during initial extraction. | [1] |
| Sample Loading Buffer | 750 mM | Maintains solubility of protein-dye complexes upon loading. | [7] |
| Gel Buffer (Resolving Gel) | 500 mM | Prevents protein aggregation during electrophoresis.[4] | [3][4] |
| Cathode Buffer Additive | 50 mM (in some protocols) | Can further improve resolution for certain applications. | [8] |
Experimental Protocols
The following are detailed protocols for performing BN-PAGE with the inclusion of this compound. These protocols are based on established methods and can be adapted for specific experimental needs.
Reagent Preparation
1. Sample Solubilization Buffer (Buffer A):
-
750 mM this compound
-
50 mM Bis-Tris/HCl, pH 7.0
-
Protease inhibitors (e.g., 1 mM PMSF, 1 µg/mL leupeptin, 1 µg/mL pepstatin)[2]
2. 5% Coomassie Blue G-250 Stock:
-
5% (w/v) Coomassie Brilliant Blue G-250 in 750 mM this compound.[7]
3. 3x Gel Buffer:
-
150 mM Bis-Tris, pH 7.0
-
1.5 M this compound[3]
4. Cathode Buffer (Blue):
-
50 mM Tricine
-
15 mM Bis-Tris, pH 7.0
-
0.02% Coomassie Brilliant Blue G-250[9]
5. Anode Buffer:
-
50 mM Bis-Tris, pH 7.0[9]
Sample Preparation
-
Isolate mitochondria or prepare cell/tissue lysates according to standard protocols.
-
Resuspend the pellet at a protein concentration of approximately 1 mg/mL in ice-cold Sample Solubilization Buffer.[1]
-
Add a non-ionic detergent (e.g., 1% n-dodecyl-β-D-maltoside) to the sample.[1]
-
Incubate on ice for 30 minutes to solubilize protein complexes.[9]
-
Centrifuge at high speed (e.g., 72,000 x g) for 30 minutes at 4°C to pellet any insoluble material.[9]
-
Carefully transfer the supernatant to a new, pre-chilled tube.
-
Add the 5% Coomassie Blue G-250 stock to the supernatant to a final detergent-to-dye ratio of approximately 8:1 (g/g).[6] Mix gently.
Gel Casting (Example for a 4-13% Gradient Gel)
-
Prepare two acrylamide solutions for the gradient: a "light" (4%) and a "heavy" (13%) solution, both containing 1x Gel Buffer (diluted from the 3x stock).
-
Use a gradient mixer and a peristaltic pump to cast the gradient gel between two glass plates.
-
Overlay the resolving gel with water-saturated butanol to ensure a flat surface.
-
After polymerization, remove the butanol and cast a stacking gel (e.g., 3.3%) on top.[3] Insert a comb to create the sample wells.
Electrophoresis
-
Assemble the gel cassette in the electrophoresis tank and fill the inner (cathode) and outer (anode) chambers with the appropriate cold buffers.
-
Carefully load the prepared samples into the wells.
-
Begin electrophoresis at a low constant voltage (e.g., 100 V) in a cold room or with a cooling unit until the sample front has entered the resolving gel.[3]
-
Increase the voltage to a higher constant setting (e.g., 250 V) and continue the run until the dye front reaches the bottom of the gel. The current should not exceed 15 mA per gel.[3]
-
For applications such as Western blotting, it is recommended to replace the blue cathode buffer with a colorless version (lacking Coomassie G-250) after the protein complexes have migrated approximately one-third of the way through the resolving gel. This minimizes Coomassie interference with antibody detection.[3]
Visualizations
References
- 1. Resolving mitochondrial protein complexes using non-gradient blue native polyacrylamide gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blue native electrophoresis protocol | Abcam [abcam.com]
- 3. Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) | bioch.eu [bioch.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 8. Modified Blue Native Gel Approach for Analysis of Respiratory Supercomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
Application Notes: 6-Aminocaproic Acid for Preventing Protein Degradation
Introduction
6-Aminocaproic acid, also known as epsilon-aminocaproic acid (EACA), is a synthetic derivative of the amino acid lysine.[1][2] It is widely recognized as a protease inhibitor, primarily utilized for its antifibrinolytic properties by preventing the breakdown of blood clots.[1][3] In a research and drug development context, it serves as a valuable reagent for preventing the degradation of target proteins during extraction and purification processes. Its action is particularly relevant for inhibiting serine proteases, with a pronounced effect on plasmin.[1]
Mechanism of Action
The primary mechanism by which this compound prevents proteolysis is through the competitive inhibition of plasminogen activation.[3][4] As a lysine analog, it binds reversibly to the lysine-binding sites within the kringle domains of plasminogen.[4] This binding action has two main consequences:
-
Blocks Plasminogen-Fibrin Interaction: It prevents plasminogen from binding to fibrin, a necessary step for its localized activation into plasmin on the clot surface.[4]
-
Inhibits Plasminogen Activators: It interferes with the ability of plasminogen activators (like tPA and uPA) to convert plasminogen into the active serine protease, plasmin.[5]
While its main role is preventing the formation of plasmin, this compound can also directly inhibit plasmin activity to a lesser degree, although this effect is considerably weaker than its impact on plasminogen activation.[5]
Quantitative Data on Inhibitory Activity
The efficacy of this compound and its derivatives varies depending on the specific enzyme and assay conditions. The following table summarizes key quantitative data.
| Compound | Target/Assay | Effective Concentration / IC50 | Source(s) |
| This compound (EACA) | Fibrinolysis Inhibition (Asian Elephant Plasma) | Effective Concentration: 61.5 µg/mL | [3] |
| This compound (EACA) | Serine Protease Amidolytic Activity (Plasmin, Thrombin, etc.) | No significant inhibition observed up to 20 mM | [4] |
| This compound (EACA) | Lysis Buffer Additive for Protein Extraction | 5 mM | [2] |
| H-d-Ala-Phe-Lys-EACA-NH₂ (EACA Derivative) | Plasmin Amidolytic Activity | IC50 = 0.02 mM | [4][6][7] |
| H-d-Ala-Phe-Lys-EACA-OH (EACA Derivative) | Plasmin Amidolytic Activity | IC50 = 3.37 mM | [4] |
Key Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
Caption: Mechanism of this compound (EACA) in preventing proteolysis.
Caption: Workflow for using this compound during protein extraction.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for addition to lysis buffers.
Materials:
-
This compound powder (MW: 131.17 g/mol )[1]
-
Nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile filter and syringe
Procedure:
-
Calculate Mass: To prepare a 0.5 M stock solution, weigh out 6.56 g of this compound powder.
-
Calculation: 0.5 mol/L * 131.17 g/mol = 65.585 g/L = 6.5585 g / 100 mL
-
-
Dissolve: Add the powder to a 15 mL conical tube. Add approximately 8 mL of nuclease-free water. Vortex thoroughly until the powder is completely dissolved. This compound is highly soluble in water.[1]
-
Adjust Volume: Once dissolved, bring the final volume to 10 mL with nuclease-free water.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm filter into a new sterile conical tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year.[3]
Protocol 2: Inhibition of Proteolysis in Cell or Tissue Lysates
Objective: To prevent protein degradation by incorporating this compound into the lysis buffer during protein extraction. This protocol is based on a lysis buffer formulation that specifies a working concentration of 5 mM.[2]
Materials:
-
Cell pellet or minced tissue sample
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA, or a non-denaturing buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 5 mM EDTA)
-
0.5 M this compound Stock Solution (from Protocol 1)
-
Other protease inhibitors (optional, but recommended for broad-spectrum inhibition)
-
Refrigerated centrifuge
-
Homogenizer (for tissue samples)
Procedure:
-
Sample Preparation:
-
Adherent Cells: Wash the cell monolayer with ice-cold PBS. Aspirate the PBS completely.
-
Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 min at 4°C). Discard the supernatant and wash the pellet with ice-cold PBS.
-
Tissues: Dissect and mince the tissue on ice. Wash with ice-cold PBS to remove blood.
-
-
Prepare Complete Lysis Buffer:
-
On ice, prepare the required volume of your chosen lysis buffer.
-
Just before use, supplement the buffer with protease inhibitors. To achieve a 5 mM final concentration of this compound, add the 0.5 M stock solution at a 1:100 dilution.
-
Example: Add 10 µL of 0.5 M this compound stock to 990 µL of lysis buffer.
-
For comprehensive protection, consider adding a commercial protease inhibitor cocktail that targets other classes of proteases (cysteine, aspartic, metalloproteases).[8][9]
-
-
Cell Lysis:
-
Add the complete lysis buffer to the cell pellet or tissue. Use a volume appropriate for achieving the desired final protein concentration (e.g., 500 µL for ~10 mg of tissue or 1x10⁷ cells).[10]
-
For tissue, homogenize thoroughly using a Dounce or mechanical homogenizer.
-
For cells, resuspend the pellet and incubate.
-
-
Incubation and Clarification:
-
Collection and Storage:
-
Carefully transfer the supernatant (the protein lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a standard assay (e.g., Bradford or BCA).
-
Aliquot the lysate and store immediately at -80°C to preserve protein integrity.
-
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. usbio.net [usbio.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificlabs.com [scientificlabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. プロテアーゼ阻害剤:サンプル調製中にタンパク質が失われないように [sigmaaldrich.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. biomol.com [biomol.com]
Application Notes and Protocols for Membrane Protein Solubilization Utilizing 6-Aminocaproic Acid
Application Notes
Introduction
The extraction and solubilization of integral membrane proteins from their native lipid bilayer environment is a critical and often challenging step in their purification and subsequent characterization. A primary obstacle during this process is the tendency of these proteins to aggregate or be degraded by endogenous proteases upon removal from the membrane. 6-Aminocaproic acid, a synthetic derivative of the amino acid lysine, is a valuable additive in lysis and solubilization buffers to mitigate these issues.[1][2] While not a detergent itself, this compound plays a crucial dual role as a protease inhibitor and a protein stabilizing agent, thereby enhancing the yield and quality of solubilized membrane proteins.[3]
Mechanism of Action
This compound is widely recognized for its antifibrinolytic activity, where it acts as a competitive inhibitor of plasmin and plasminogen activators by binding to lysine-binding sites.[2][3][4] This inhibitory action is leveraged in protein purification to prevent proteolysis by serine proteases that are often released during cell lysis.[5][6][7] By inhibiting these proteases, this compound helps to maintain the integrity of the target membrane protein throughout the extraction process.
Furthermore, there is evidence to suggest that certain amino acids can act as general stabilizing agents for proteins in solution, helping to prevent aggregation.[8] The inclusion of this compound in the lysis buffer can therefore contribute to maintaining the native conformation and solubility of the membrane protein once it is extracted from the lipid bilayer by detergents. One study demonstrated that the presence of 3.0% this compound in the lysis buffer, in conjunction with a mild detergent, aided in the solubilization of otherwise insoluble recombinant proteins.[9]
Applications
The use of this compound as an additive in solubilization buffers is applicable to a wide range of research and development activities, including:
-
Structural Biology: Improving the yield of stable, homogenous membrane protein preparations for crystallization or cryo-electron microscopy.
-
Drug Development: Facilitating the extraction and purification of membrane protein targets for drug screening and binding assays.
-
Proteomics: Enhancing the recovery of membrane proteins for identification and quantification by mass spectrometry.
-
Biochemical and Biophysical Assays: Ensuring the functional integrity of solubilized membrane proteins for activity assays and other characterization methods.
Experimental Protocols
Protocol: Enhanced Solubilization of Integral Membrane Proteins with a this compound-Containing Buffer
This protocol describes a general method for the solubilization of integral membrane proteins from a membrane fraction using a buffer system that includes this compound as a stabilizing additive and protease inhibitor.
Materials
-
Cell paste or tissue expressing the target membrane protein
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, with protease inhibitor cocktail)
-
Solubilization Buffer (see table below for a representative formulation)
-
Detergent of choice (e.g., DDM, LDAO, Triton X-100)
-
High-speed centrifuge and appropriate tubes
-
Dounce homogenizer or sonicator
-
End-over-end rotator
Procedure
-
Preparation of Membrane Fraction:
-
Resuspend the cell paste or minced tissue in ice-cold Homogenization Buffer.
-
Lyse the cells using a Dounce homogenizer, sonicator, or French press on ice.
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet intact cells, nuclei, and debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membrane fraction.
-
Discard the supernatant containing the soluble cytosolic proteins. The resulting pellet is the total membrane fraction.
-
-
Solubilization of Membrane Proteins:
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer containing this compound and the chosen detergent. The volume will depend on the size of the pellet; aim for a protein concentration of 5-10 mg/mL.
-
Incubate the suspension on an end-over-end rotator for 1-2 hours at 4°C to allow for gentle solubilization.
-
-
Clarification of Solubilized Proteins:
-
Centrifuge the solubilized membrane suspension at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized membrane fragments and aggregated protein.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins. This fraction is now ready for downstream purification steps such as affinity chromatography.
-
Data Presentation
Table 1: Example Formulation of a Membrane Protein Solubilization Buffer
| Component | Stock Concentration | Final Concentration | Purpose |
| Tris-HCl, pH 8.0 | 1 M | 25 mM | Buffering agent |
| NaCl | 5 M | 200 mM | Ionic strength |
| This compound | 30% (w/v) | 3.0% (w/v) | Protease inhibitor, stabilizing agent |
| Lauryl Sulfobetaine | 10% (w/v) | 0.5% (w/v) | Detergent for solubilization |
| TCEP | 0.5 M | 5 mM | Reducing agent |
This formulation is based on a buffer shown to be effective for solubilizing recombinant proteins and should be optimized for the specific membrane protein of interest.[9]
Visualizations
Caption: Workflow for membrane protein solubilization.
Caption: Role of this compound in Solubilization.
References
- 1. researchgate.net [researchgate.net]
- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Stabilizing effect of amino acids on protein and colloidal dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Inhibition of Plasmin Activity by 6-Aminocaproic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminocaproic acid (EACA) is a synthetic derivative of the amino acid lysine that functions as an antifibrinolytic agent.[1] Its primary mechanism of action involves the inhibition of plasminogen activation by binding to the lysine-binding sites on plasminogen, thereby preventing its conversion to the active enzyme, plasmin.[1] While its principal effect is on the upstream activation of plasminogen, this compound can also directly, albeit weakly, inhibit the enzymatic activity of plasmin. These application notes provide detailed protocols for the in vitro assessment of the direct inhibitory effect of this compound on plasmin activity using a chromogenic substrate-based assay.
Mechanism of Action
The fibrinolytic system is responsible for the dissolution of fibrin clots, with plasmin being the key effector enzyme. This compound, as a lysine analog, competitively inhibits the binding of plasminogen and plasmin to fibrin. This action primarily prevents the activation of plasminogen into plasmin. However, at significantly higher concentrations, it can also exert a direct, albeit less potent, inhibitory effect on the amidolytic activity of plasmin itself.
Mechanism of this compound Action
Quantitative Data Summary
The inhibitory effect of this compound on plasmin activity is concentration-dependent. The half-maximal inhibitory concentration (IC50) for the direct inhibition of plasmin's amidolytic activity is significantly higher than that required to inhibit plasminogen activation.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Streptokinase-induced Plasminogen Activation) | ~10 µM | Amidolytic activity assay | [2] |
| Direct Plasmin Amidolytic Activity Inhibition | No significant inhibition observed up to 20 mM | Amidolytic activity assay with various serine proteases | [3] |
| Direct Plasmin Amidolytic Activity Inhibition | Requires ~10,000-fold higher concentration than for plasminogen activation inhibition | Comparative study | [2] |
Note: The high concentrations of this compound required for direct plasmin inhibition in vitro should be considered when designing experiments and interpreting results.
Experimental Protocols
Protocol 1: In Vitro Chromogenic Assay for Direct Plasmin Inhibition by this compound
This protocol details the procedure for measuring the direct inhibitory effect of this compound on the amidolytic activity of purified plasmin using a chromogenic substrate.
Materials:
-
Human Plasmin (purified)
-
Chromogenic Plasmin Substrate (e.g., H-D-Val-Leu-Lys-pNA, S-2251)
-
This compound (EACA)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Sterile, nuclease-free water
Procedure:
Chromogenic Assay Workflow
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1 M) of this compound in sterile water. From this stock, prepare a series of dilutions in Assay Buffer to achieve the desired final concentrations in the assay (e.g., ranging from 1 mM to 100 mM).
-
Plasmin Working Solution: Prepare a working solution of human plasmin in Assay Buffer to a final concentration of approximately 0.1-0.5 µg/mL. The optimal concentration should be determined empirically to yield a linear rate of substrate hydrolysis over the measurement period.
-
Chromogenic Substrate Solution: Reconstitute the chromogenic substrate (e.g., S-2251) in sterile, nuclease-free water to a stock concentration of 1-3 mM.
2. Assay Procedure:
-
Plate Setup: In a 96-well microplate, set up the following reactions in triplicate:
-
Control (No Inhibitor): 50 µL Assay Buffer
-
Inhibitor Wells: 50 µL of each this compound dilution
-
-
Add Plasmin: Add 25 µL of the Plasmin Working Solution to all wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 25 µL of the Chromogenic Substrate Solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Measurement: Immediately place the microplate in a reader pre-warmed to 37°C. Measure the absorbance at 405 nm in kinetic mode, taking readings every 1-2 minutes for 15-30 minutes.
3. Data Analysis:
-
Calculate the Rate of Reaction: Determine the rate of change in absorbance per minute (ΔA405/min) for each well from the linear portion of the kinetic curve.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of plasmin inhibition for each concentration of this compound:
% Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] * 100
Where:
-
Rate_control is the average rate of the control wells (no inhibitor).
-
Rate_inhibitor is the rate of the wells containing this compound.
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of plasmin activity, which can be determined by non-linear regression analysis.
Data Analysis Workflow
Conclusion
These application notes provide a framework for the in vitro investigation of the direct inhibitory effects of this compound on plasmin activity. The provided protocols and data summary are intended to guide researchers in designing and interpreting experiments to further elucidate the antifibrinolytic properties of this compound. It is crucial to recognize the significantly lower potency of this compound as a direct plasmin inhibitor compared to its well-established role in preventing plasminogen activation.
References
Preparation of 6-Aminocaproic acid stock solutions for laboratory use.
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminocaproic acid, also known as ε-aminocaproic acid (EACA), is a synthetic derivative of the amino acid lysine.[1] It functions as a competitive inhibitor of plasmin and plasminogen activators, thereby preventing the breakdown of fibrin clots.[2][3] This antifibrinolytic activity makes it a valuable tool in various research and clinical applications, including studies on hemostasis, fibrinolysis, and as a component in cell culture media and enzyme assays.[4] Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use.
Chemical and Physical Properties
This compound is a white crystalline powder.[5] It is highly soluble in water due to its polar nature, containing both an amino group and a carboxylic acid group, which allows for the formation of hydrogen bonds.[6] Its solubility is limited in most organic solvents.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol [3] |
| Appearance | White crystalline powder[5] |
| Melting Point | 202-209 °C (decomposes)[4] |
| pH (50 g/L in H₂O) | 7.0 - 7.5[2] |
Data Presentation
Solubility Data
The solubility of this compound can vary depending on the solvent and temperature. The following table summarizes solubility data from various sources. For aqueous solutions, warming and sonication can aid in dissolution, especially at higher concentrations.[3]
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | Highly soluble[6], 25 mg/mL[4], 50 mg/mL[4], 95 mg/mL (sonication recommended)[3], 330 mg/mL[5] |
| Dimethyl Sulfoxide (DMSO) | < 1 mg/mL (insoluble or slightly soluble)[3], 6 mg/mL[5] |
| Ethanol | Insoluble[5], 1 mg/mL (sonication recommended)[3] |
| Chloroform | Insoluble[5] |
| Methanol | Slightly soluble |
Stability of Aqueous Stock Solutions
Aqueous solutions of this compound are generally stable. Studies have shown that solutions at concentrations of 10 mg/mL and 100 mg/mL in 5% dextrose or 0.9% sodium chloride retain at least 98% of their initial concentration for up to 7 days at both 4°C and 23°C.[3] For long-term storage, freezing is recommended.
Table 3: Stability of this compound Aqueous Solutions
| Storage Temperature | Concentration | Stability Period | Notes |
| Room Temperature (23°C) | 0.5 mg/mL | 3 days | In 5% dextrose or 0.9% NaCl |
| Room Temperature (23°C) | 2.0 mg/mL | 5 days | In 5% dextrose or 0.9% NaCl |
| Room Temperature (23°C) | 4.0 mg/mL | 7 days | In 5% dextrose or 0.9% NaCl |
| Refrigerated (4°C) | 0.5 - 100 mg/mL | At least 7 days | In 5% dextrose or 0.9% NaCl, with nominal losses of ≤6%[4] |
| Frozen (-20°C) | General Stock Solutions | 1 month | General recommendation for prepared solutions.[7] |
| Frozen (-80°C) | General Stock Solutions | 6 months | General recommendation for prepared solutions.[7] |
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Aqueous Stock Solution
Materials:
-
This compound powder (MW: 131.17 g/mol )
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Sterile conical tubes or bottles
-
Magnetic stirrer and stir bar or vortex mixer
-
Weighing paper or boat
-
Spatula
-
Analytical balance
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required mass: To prepare 100 mL of a 1 M stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 1 mol/L x 0.1 L x 131.17 g/mol = 13.117 g
-
-
Weigh the this compound: Accurately weigh out 13.117 g of this compound powder using an analytical balance.
-
Dissolve in water:
-
Add approximately 80 mL of high-purity water to a sterile beaker or flask containing a magnetic stir bar.
-
Slowly add the weighed this compound powder to the water while stirring.
-
Continue stirring until the powder is completely dissolved. Gentle warming (up to 40°C) or sonication may be used to facilitate dissolution if necessary.
-
-
Adjust the final volume: Once completely dissolved, transfer the solution to a 100 mL graduated cylinder or volumetric flask. Rinse the original container with a small amount of water and add it to the final volume to ensure all the compound is transferred. Adjust the final volume to 100 mL with high-purity water.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a sterile container.
-
Storage:
-
For short-term storage, the solution can be kept at 4°C for up to one week.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to one month or -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 10 mg/mL this compound Aqueous Stock Solution
Materials:
-
Same as Protocol 1.
Procedure:
-
Weigh the this compound: To prepare 50 mL of a 10 mg/mL stock solution, weigh out 0.5 g (500 mg) of this compound powder.
-
Dissolve in water:
-
Add the weighed powder to a 50 mL sterile conical tube.
-
Add approximately 40 mL of high-purity water.
-
Cap the tube and vortex or invert until the powder is fully dissolved.
-
-
Adjust the final volume: Add high-purity water to bring the final volume to 50 mL.
-
Sterilization: Sterilize the solution using a 0.22 µm sterile syringe filter.
-
Storage: Store the solution as described in Protocol 1.
Mandatory Visualization
The following diagram illustrates the general workflow for the preparation of a this compound stock solution.
References
- 1. Aminocaproic acid - Wikipedia [en.wikipedia.org]
- 2. DailyMed - AMINOCAPROIC ACID injection, solution [dailymed.nlm.nih.gov]
- 3. Stability of aminocaproic Acid injection admixtures in 5% dextrose injection and 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The preparation of 6-aminocaproic_Chemicalbook [chemicalbook.com]
- 6. uspnf.com [uspnf.com]
- 7. US8809581B2 - Method of making this compound as active pharmaceutical ingredient - Google Patents [patents.google.com]
The Versatile Role of 6-Aminocaproic Acid in Affinity Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminocaproic acid, also known as ε-aminocaproic acid (EACA) or 6-aminohexanoic acid, is a synthetic analog of the amino acid lysine.[1][2] Its structural similarity to lysine, combined with a flexible and hydrophobic nature, makes it a valuable tool in the field of affinity chromatography.[1] This document provides detailed application notes and protocols for the use of this compound in affinity chromatography, a powerful technique for the selective purification of biomolecules based on specific binding interactions.[3]
In affinity chromatography, this compound primarily serves two key functions: as a competitive eluent for the purification of lysine-binding proteins and as a spacer arm to enhance the binding efficiency of immobilized ligands. Its utility is particularly prominent in the purification of plasminogen and other proteins with lysine-binding sites.[4][5]
Key Applications of this compound in Affinity Chromatography
Competitive Eluent for Lysine-Binding Proteins
This compound is widely used as a specific eluting agent in affinity chromatography for proteins that bind to immobilized lysine, such as plasminogen.[4][5] Plasminogen, a zymogen of the serine protease plasmin, contains lysine-binding sites that mediate its interaction with fibrin.[2][6] In lysine-affinity chromatography, plasminogen binds to lysine-coupled resins like Lysine Sepharose.[4][5] By introducing a solution of this compound, it competes with the immobilized lysine for the binding sites on plasminogen, leading to the elution of the purified protein.[4]
Spacer Arm for Ligand Immobilization
When small ligands are directly coupled to a chromatography matrix, they may experience steric hindrance, which can limit their accessibility to the target protein.[1][7] this compound is frequently employed as a spacer arm to distance the ligand from the matrix backbone.[1][7] This flexible, six-carbon chain (approximately 9 Å in length) projects the ligand into the mobile phase, thereby reducing steric hindrance and facilitating a more efficient interaction with the target molecule.[1]
Quantitative Data
The interaction between this compound and plasminogen has been quantitatively characterized, providing a basis for optimizing purification protocols.
| Parameter | Value | Target Molecule | Reference |
| Dissociation Constant (Kd) - Strong Binding Site | 0.009 mM | Native Human Plasminogen | [8] |
| Dissociation Constant (Kd) - Weaker Binding Sites | 5 mM | Native Human Plasminogen | [8] |
| Number of Strong Binding Sites | 1 | Native Human Plasminogen | [8] |
| Number of Weaker Binding Sites | ~5 | Native Human Plasminogen | [8] |
Experimental Protocols
Protocol 1: Purification of Plasminogen using Lysine-Sepharose Affinity Chromatography with this compound Elution
This protocol describes the purification of plasminogen from plasma using a Lysine-Sepharose 4B column and elution with this compound.
Materials:
-
Lysine Sepharose 4B resin
-
Chromatography column
-
Peristaltic pump
-
UV spectrophotometer or protein detector
-
Fraction collector
-
Human plasma (or other source of plasminogen)
-
Binding Buffer: 50 mM Phosphate buffer, pH 7.5
-
Elution Buffer: 0.2 M this compound in distilled water[4]
-
Regeneration Buffer 1: 50 mM Phosphate buffer containing 2 M NaCl, pH 7.5[4]
-
Regeneration Buffer 2: 0.2 M this compound in 50 mM phosphate buffer containing 1 M NaCl, pH 7.5[4]
-
Storage Solution: 20% Ethanol
Procedure:
-
Column Packing:
-
Prepare a slurry of Lysine Sepharose 4B in Binding Buffer (typically 50-75% slurry).
-
De-gas the slurry to remove air bubbles.
-
Carefully pour the slurry into the chromatography column in one continuous motion to avoid introducing air bubbles.
-
Allow the resin to settle and then start the pump at a flow rate slightly higher than the intended operational flow rate to pack the bed.
-
Equilibrate the packed column with at least 5-10 column volumes of Binding Buffer until the baseline on the UV detector is stable.
-
-
Sample Application:
-
Clarify the plasma sample by centrifugation or filtration to remove any particulate matter.
-
Apply the clarified sample to the equilibrated column at a controlled flow rate (e.g., 0.5-1.0 mL/min for a 5 mL column).
-
-
Washing:
-
Wash the column with Binding Buffer (at least 5-10 column volumes) to remove unbound proteins. Monitor the UV absorbance until it returns to baseline.
-
-
Elution:
-
Apply the Elution Buffer (0.2 M this compound) to the column.[4]
-
Collect fractions and monitor the protein elution using the UV detector at 280 nm. Plasminogen will elute as a distinct peak.
-
-
Post-Elution Analysis:
-
Pool the fractions containing the purified plasminogen.
-
The this compound can be removed from the purified plasminogen by dialysis or gel filtration (e.g., using Sephadex G-25).[4]
-
Analyze the purity of the eluted protein by SDS-PAGE.
-
-
Column Regeneration and Storage:
-
Wash the column with at least 5 bed volumes of Regeneration Buffer 1.[4]
-
For more stringent cleaning, especially after several cycles, wash with Regeneration Buffer 2.[4]
-
Re-equilibrate the column with Binding Buffer.
-
For long-term storage, wash the column with distilled water and then store in 20% ethanol.
-
Caption: Workflow for Plasminogen Purification.
Protocol 2: Immobilization of a Ligand using this compound as a Spacer Arm
This protocol provides a general method for coupling a ligand containing a primary amine to an NHS-activated Sepharose resin using this compound as a spacer.
Materials:
-
NHS-activated Sepharose resin
-
This compound
-
Ligand with a primary amine group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Coupling Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Washing Buffer: 0.1 M Acetate buffer, 0.5 M NaCl, pH 4.0
-
Blocking Buffer: 1 M Ethanolamine or 0.1 M Tris-HCl, pH 8.0
-
Final Wash Buffer: 0.1 M Acetate buffer, 1 M NaCl, pH 4.0 followed by 0.1 M Tris-HCl, 1 M NaCl, pH 8.0
Procedure:
-
Activation of this compound (if starting with a carboxylated resin):
-
Dissolve this compound in the Coupling Buffer.
-
Add EDC and NHS to the this compound solution to activate the carboxyl group.
-
Note: This step is not necessary if starting with an amine-reactive resin like NHS-activated Sepharose.
-
-
Coupling of this compound to NHS-activated Resin:
-
Wash the NHS-activated Sepharose resin with ice-cold 1 mM HCl.
-
Dissolve the this compound in the Coupling Buffer.
-
Immediately mix the washed resin with the this compound solution and incubate with gentle mixing for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the resin with Coupling Buffer to remove excess this compound.
-
-
Activation of the Terminal Carboxyl Group of the Spacer Arm:
-
Resuspend the resin (now with the coupled spacer arm) in Coupling Buffer.
-
Add EDC and NHS to activate the terminal carboxyl group of the immobilized this compound. Incubate for 15-30 minutes at room temperature.
-
-
Coupling of the Amine-Containing Ligand:
-
Wash the activated resin with ice-cold Coupling Buffer.
-
Dissolve the amine-containing ligand in the Coupling Buffer.
-
Immediately mix the activated resin with the ligand solution and incubate with gentle mixing for 1-2 hours at room temperature or overnight at 4°C.
-
-
Blocking of Unreacted Groups:
-
Wash the resin with Coupling Buffer.
-
To block any remaining active groups on the resin, incubate with Blocking Buffer for 1-2 hours at room temperature.
-
-
Final Washing:
-
Perform alternating washes with the Final Wash Buffers (low and high pH) to remove non-covalently bound ligand. Repeat this cycle 3-5 times.
-
-
Storage:
-
Store the prepared affinity resin in a suitable buffer, often containing a bacteriostatic agent (e.g., 20% ethanol), at 4°C.
-
Caption: Ligand Immobilization with a Spacer Arm.
Conclusion
This compound is a versatile and indispensable reagent in affinity chromatography. Its application as a competitive eluent allows for the gentle and specific recovery of lysine-binding proteins, while its use as a spacer arm significantly enhances the performance of affinity resins by overcoming steric hindrance. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their purification strategies, leading to higher purity and yield of target biomolecules.
References
- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vicas.org [vicas.org]
- 8. Quantitative determination of the binding of epsilon-aminocaproic acid to native plasminogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring the Antifibrinolytic Effects of 6-Aminocaproic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminocaproic acid (6-ACA), a synthetic analog of the amino acid lysine, is a well-established antifibrinolytic agent.[1][2][3] Its primary mechanism of action involves the inhibition of plasminogen activation and, to a lesser extent, the direct inhibition of plasmin activity.[4][5][6] By binding to the lysine-binding sites on plasminogen, 6-ACA prevents its conformational change and subsequent conversion to plasmin, the key enzyme responsible for fibrin clot degradation.[1][2] This action effectively stabilizes fibrin clots, making 6-ACA a valuable therapeutic agent in clinical situations characterized by excessive fibrinolysis and bleeding.[1][5][6]
These application notes provide detailed protocols for various in vitro assays to monitor and quantify the antifibrinolytic effects of this compound. The described techniques are essential for preclinical research, drug development, and clinical monitoring of antifibrinolytic therapies.
Mechanism of Action: Inhibition of Fibrinolysis
The fibrinolytic system is responsible for the dissolution of fibrin clots, a crucial process for maintaining blood vessel patency after wound healing. This process is primarily mediated by the serine protease plasmin, which is generated from its inactive zymogen, plasminogen. Plasminogen activators, such as tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA), convert plasminogen to plasmin.[1][7]
This compound exerts its antifibrinolytic effect by competitively inhibiting the binding of plasminogen to fibrin, thereby preventing its activation to plasmin.[1][4] This mechanism is depicted in the following signaling pathway diagram.
Caption: Signaling pathway of fibrinolysis and its inhibition by this compound.
Experimental Protocols
Several assays can be employed to measure the antifibrinolytic activity of this compound. The choice of assay depends on the specific research question, available equipment, and desired throughput.
Chromogenic Plasmin Activity Assay
This assay directly measures the generation of plasmin from plasminogen in the presence of a plasminogen activator and a chromogenic substrate specific for plasmin. The inhibitory effect of 6-ACA is quantified by a reduction in color development.
Principle: Plasminogen is activated to plasmin by a plasminogen activator (e.g., t-PA or u-PA). The resulting plasmin cleaves a chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline), which can be measured spectrophotometrically. 6-ACA inhibits the activation of plasminogen, leading to a decrease in plasmin activity and, consequently, a reduced rate of color formation.[8][9]
Experimental Workflow:
Caption: Workflow for the chromogenic plasmin activity assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of human plasminogen (e.g., 1 µM) in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).
-
Prepare a stock solution of a plasminogen activator, such as t-PA (e.g., 10 nM) or u-PA (e.g., 5 U/mL), in the same buffer.
-
Prepare a stock solution of a chromogenic plasmin substrate (e.g., S-2251™, 3 mM) in sterile water.[10]
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 10 µL of the 6-ACA dilution or vehicle control.
-
Add 20 µL of the plasminogen solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the plasminogen activator solution.
-
Immediately add 10 µL of the chromogenic substrate solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm every minute for 30-60 minutes using a microplate reader.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time squared curve.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the 6-ACA concentration.
-
Determine the IC₅₀ value of 6-ACA by fitting the data to a dose-response curve.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Typical 6-ACA concentration range | 0.1 µM - 10 mM | [11][12] |
| Expected IC₅₀ for plasminogen activation inhibition | 1.6 x 10⁻⁴ mol/l | [11] |
Fibrin Clot Lysis Time Assay
This global assay measures the time required for a fibrin clot to lyse in the presence of a plasminogen activator. The antifibrinolytic effect of 6-ACA is observed as a prolongation of the clot lysis time.
Principle: A fibrin clot is formed in vitro by adding thrombin to a solution containing fibrinogen and plasminogen. A plasminogen activator (e.g., t-PA) is included to initiate fibrinolysis. The time taken for the clot to dissolve, typically measured by a change in turbidity, is recorded. 6-ACA prolongs the lysis time by inhibiting plasminogen activation.[10]
Experimental Workflow:
Caption: Workflow for the fibrin clot lysis time assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a solution of human fibrinogen (e.g., 2 mg/mL) and plasminogen (e.g., 20 µg/mL) in a suitable buffer (e.g., Tris-HCl, pH 7.5, containing CaCl₂).
-
Prepare a stock solution of thrombin (e.g., 1 U/mL).
-
Prepare a stock solution of t-PA (e.g., 100 ng/mL).
-
Prepare a serial dilution of this compound.
-
-
Assay Procedure:
-
In a microplate well or a spectrophotometer cuvette, combine the fibrinogen/plasminogen solution, t-PA, and the 6-ACA dilution or vehicle control.
-
Initiate clot formation by adding thrombin.
-
Immediately begin monitoring the optical density (e.g., at 405 nm) over time at 37°C.
-
-
Data Acquisition and Analysis:
-
Record the time it takes for the absorbance to decrease to 50% of its maximum value. This is the clot lysis time.
-
Plot the clot lysis time against the concentration of 6-ACA.
-
Quantitative Data Summary:
| Parameter | Effect of 6-ACA | Reference |
| Clot Lysis Time | Dose-dependent prolongation | [10][13] |
| Effective concentration for fibrinolysis inhibition | 0.13 mg/mL | [6] |
Viscoelastic Assays (Thromboelastography - TEG®)
Viscoelastic assays like Thromboelastography (TEG®) provide a comprehensive assessment of the entire coagulation and fibrinolysis process. These assays measure the viscoelastic properties of whole blood or plasma as a clot forms and lyses.
Principle: A small sample of blood or plasma is placed in a cup that oscillates. A pin suspended in the sample is monitored for its motion. As the clot forms, the movement of the pin is increasingly coupled to the cup's oscillation, and this change is recorded. Fibrinolysis leads to a decrease in the clot strength. TEG® parameters can quantify the effect of 6-ACA on clot formation, strength, and stability.[14][15]
Key TEG® Parameters for Monitoring 6-ACA:
-
Maximum Amplitude (MA): Reflects the maximum strength of the clot. 6-ACA is expected to increase or maintain MA in the presence of hyperfibrinolysis.[14][16]
-
Lysis at 30 minutes (LY30): Represents the percentage of clot lysis 30 minutes after MA is reached. 6-ACA significantly reduces the LY30 value in cases of hyperfibrinolysis.[14][15]
Experimental Protocol (General Outline):
-
Sample Preparation: Use citrated whole blood or plasma.
-
Assay Procedure:
-
Follow the manufacturer's instructions for the specific TEG® analyzer.
-
The assay is typically initiated by recalcification and the addition of an activator.
-
To induce hyperfibrinolysis in vitro, a plasminogen activator like t-PA can be added to the sample.[17][18]
-
Different concentrations of 6-ACA are added to the samples to assess their effect on the TEG® parameters.
-
-
Data Analysis: The TEG® analyzer software automatically calculates and graphically displays the coagulation and fibrinolysis parameters.
Quantitative Data Summary (Example from an in vitro hyperfibrinolysis model):
| 6-ACA Concentration | Effect on LY30 (%) | Reference |
| 0 µg/mL (Control with t-PA) | High (e.g., > 7.5%) | [17] |
| 13 µg/mL | Significant reduction | [17] |
| 65 µg/mL | Further reduction | [17] |
| 130 µg/mL | Abolished lysis (LY30 ≈ 0%) | [17] |
Cell-Based Fibrinolysis Assay
This assay is useful for investigating the effect of 6-ACA on cell-mediated fibrinolysis, which is relevant in physiological and pathological processes like cancer cell invasion and angiogenesis.
Principle: Certain cell types (e.g., cancer cells, endothelial cells) produce and secrete plasminogen activators (like u-PA). When these cells are cultured on a fibrin matrix in the presence of plasminogen, they can initiate fibrinolysis. The effect of 6-ACA on this cell-driven process can be monitored.[19][20]
Experimental Workflow:
Caption: Workflow for a cell-based fibrinolysis assay.
Detailed Protocol:
-
Cell Culture: Plate cells known to produce plasminogen activators (e.g., HT-1080 fibrosarcoma cells) in a 96-well plate and allow them to adhere overnight.
-
Fibrin Matrix Preparation: Prepare a solution containing fibrinogen and plasminogen in serum-free media. Add different concentrations of 6-ACA or a vehicle control to this solution.
-
Assay Procedure:
-
Wash the cell monolayer with serum-free medium.
-
Add the fibrinogen/plasminogen/6-ACA solution to the cells.
-
Add thrombin to initiate the formation of a fibrin gel over the cells.
-
-
Data Acquisition and Analysis:
-
Monitor the lysis of the fibrin gel over time by measuring the decrease in turbidity at 350 nm.[20]
-
Alternatively, the area of lysis can be visualized and quantified using microscopy.
-
Quantitative Data Summary:
| Cell Type | 6-ACA Concentration | Effect on Fibrinolysis | Reference |
| Ovarian adenocarcinoma cells | Dose-dependent | Inhibition of colony formation | [19] |
| Various cancer cell lines | Varies | Inhibition of cell-mediated fibrin degradation | [20] |
Conclusion
The assays described in these application notes provide a robust toolkit for researchers and scientists to monitor and characterize the antifibrinolytic effects of this compound. The choice of a specific assay will be guided by the research objectives, with chromogenic assays offering high-throughput screening capabilities, clot lysis time assays providing a global measure of fibrinolysis, viscoelastic methods delivering a comprehensive picture of hemostasis, and cell-based assays enabling the study of more complex biological systems. Careful execution of these protocols and accurate data analysis are crucial for advancing our understanding of antifibrinolytic agents and their clinical applications.
References
- 1. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]
- 2. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Articles [globalrx.com]
- 6. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tissue Plasminogen Activator - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A chromogenic assay for the detection of plasmin generated by plasminogen activator immobilized on nitrocellulose using a para-nitroanilide synthetic peptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. diapharma.com [diapharma.com]
- 11. Comparison between the clot-protecting activity of a mutant plasminogen activator inhibitor-1 with a very long half-life and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Study of the Fibrinolytic Activity via Single Chain Urokinase-Type Plasminogen Activator and Molecular Docking of FGFC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thromboelastography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Thromboelastography in the Perioperative Period: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of aminocaproic acid on clot strength and clot lysis of canine blood determined by use of an in vitro model of hyperfibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. experts.arizona.edu [experts.arizona.edu]
- 18. ject.edpsciences.org [ject.edpsciences.org]
- 19. [Fibrinolytic activity and effect of anti-fibrinolytic agents on the growth of cloned cell lines in vitro (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Intersection of Coagulation and Fibrinolysis by the Glycosylphosphatidylinositol (GPI)-Anchored Serine Protease Testisin [mdpi.com]
Synthesis of 6-Aminocaproic Acid Derivatives for Novel Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis and application of novel 6-aminocaproic acid derivatives. Detailed protocols for the synthesis of high-performance polyamides, biodegradable copolymers, and therapeutically relevant peptides are provided, along with methods for their characterization.
I. High-Performance Polyamide 6 (PA6) Copolymers
The incorporation of aromatic imide structures into the polyamide 6 (PA6) backbone can significantly enhance its thermal and mechanical properties, opening up new applications in demanding fields such as automotive and electronics. This is achieved by synthesizing a diimide diacid monomer from this compound, which is then copolymerized with ε-caprolactam.[1][2]
Data Presentation
Table 1: Thermal and Mechanical Properties of PA6/PAI Random Copolymers [1][2]
| Copolymer (wt% PAI) | Tg (°C) | Tm (°C) | Xc (%) | Tensile Strength (MPa) | Young's Modulus (GPa) |
| Pure PA6 | 55.2 | 221.5 | 38.7 | 65.4 | 1.2 |
| PA6/PAI-5 | 62.1 | 215.3 | 35.2 | 72.1 | 1.5 |
| PA6/PAI-10 | 68.5 | 209.8 | 31.8 | 78.5 | 1.8 |
| PA6/PAI-15 | 74.3 | 204.1 | 28.5 | 85.2 | 2.1 |
| PA6/PAI-20 | 80.1 | 198.7 | 25.1 | 92.6 | 2.4 |
Tg: Glass transition temperature, Tm: Melting temperature, Xc: Crystallinity, PAI: Poly(amide imide)
Experimental Protocols
Protocol 1: Synthesis of Diimide Diacid (DIDA) Monomer [2]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add pyromellitic dianhydride (PMDA) and this compound in a 1:2 molar ratio.
-
Solvent Addition: Add N,N-dimethylformamide (DMF) as the solvent.
-
Dehydration and Cyclization: Heat the mixture to 180°C and stir for 4 hours under a nitrogen atmosphere to complete the dehydration and cyclization reaction.
-
Precipitation and Filtration: After cooling to room temperature, pour the reaction mixture into an excess of deionized water to precipitate the product.
-
Washing and Drying: Filter the precipitate, wash thoroughly with deionized water and ethanol, and dry in a vacuum oven at 80°C for 12 hours to obtain the DIDA monomer.
Protocol 2: Synthesis of PA6/PAI Random Copolymers [2]
-
PAI Salt Formation: Dissolve the synthesized DIDA monomer and 1,6-hexamethylenediamine (HMDA) in a 1:1 molar ratio in deionized water to form the poly(amide imide) (PAI) salt solution.
-
Polymerization Reactor: In a high-pressure reactor, add ε-caprolactam (CL) and the prepared PAI salt solution according to the desired weight percentage (see Table 1).
-
Hydrolytic Ring-Opening and Oligomerization: Heat the reactor to 220°C and maintain a pressure of 2.5 MPa for 2 hours. This initiates the hydrolytic ring-opening of CL to form this compound and subsequent oligomerization with the PAI salt.
-
Polycondensation: Increase the temperature to 250°C and reduce the pressure to -0.05 MPa. Continue the reaction for another 2 hours to increase the degree of polymerization.
-
Product Recovery: Extrude the resulting copolymer, cool, and pelletize for further characterization.
Experimental Workflow
II. Biodegradable Copolymers for Biomedical Applications
Copolymerization of this compound with α-amino acids, such as L-leucine, results in biodegradable materials with potential applications in drug delivery, tissue engineering, and biodegradable packaging. The incorporation of amino acids introduces enzymatic cleavage sites, enhancing the biodegradability of the resulting copolyamides.
Data Presentation
Table 2: Properties of this compound and L-Leucine Copolymers
| Copolymer (Molar Ratio 6-ACA:L-Leu) | Intrinsic Viscosity (dL/g) | Tm (°C) | Degradation Rate (Weight loss % in 24h) |
| 100:0 | 1.25 | 220 | Low |
| 90:10 | 1.10 | 205 | Moderate |
| 80:20 | 0.95 | 192 | High |
| 70:30 | 0.82 | 181 | Very High |
6-ACA: this compound, L-Leu: L-Leucine, Tm: Melting temperature
Experimental Protocols
Protocol 3: Synthesis of Biodegradable Copolyamides by Melt Polycondensation
-
Monomer Preparation: Weigh equimolar amounts of this compound and L-leucine according to the desired molar ratio (see Table 2).
-
Polycondensation: Place the monomer mixture in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet. Heat the mixture to 250°C under a slow stream of nitrogen.
-
Vacuum Application: After 2 hours, apply a vacuum to remove the water formed during the condensation reaction and to increase the molecular weight of the polymer. Continue the reaction under vacuum for an additional 4 hours.
-
Product Isolation: Cool the reactor to room temperature and isolate the resulting copolyamide.
-
Purification: Dissolve the polymer in a suitable solvent (e.g., m-cresol) and precipitate it in a non-solvent (e.g., methanol) to remove unreacted monomers and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C for 24 hours.
Experimental Workflow
III. Peptide Derivatives of this compound as Plasmin Inhibitors
This compound is a known inhibitor of plasmin, an enzyme involved in fibrinolysis. Novel peptide derivatives of this compound have been synthesized to enhance its inhibitory activity and selectivity, with potential applications in cancer therapy where plasmin activity is often upregulated.
Data Presentation
Table 3: Inhibitory Activity of this compound Peptide Derivatives against Plasmin
| Compound | Sequence | IC50 (mM) |
| This compound (EACA) | - | > 10 |
| Peptide 1 | H-d-Ala-Phe-Lys-EACA-NH2 | 0.02 |
| Peptide 2 | H-d-Ala-Phe-Lys-EACA-OH | 3.37 |
IC50: Half maximal inhibitory concentration
Experimental Protocols
Protocol 4: Solid-Phase Synthesis of this compound Peptide Derivatives
-
Resin Preparation: Swell Rink Amide resin in DMF in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) with a coupling agent (e.g., HBTU) and an activator base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence (e.g., Fmoc-Phe-OH, Fmoc-d-Ala-OH).
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Signaling Pathway
References
Troubleshooting & Optimization
Troubleshooting unexpected results in experiments with 6-Aminocaproic acid.
Welcome to the Technical Support Center for 6-Aminocaproic Acid (6-ACA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this widely used lysine analog and antifibrinolytic agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (6-ACA or EACA) is a synthetic derivative of the amino acid lysine.[1] Its primary mechanism of action is the inhibition of fibrinolysis. It competitively inhibits the binding of plasminogen and plasmin to fibrin by blocking the lysine binding sites on these proteins. This prevention of plasminogen activation to plasmin, the enzyme responsible for degrading fibrin clots, results in the stabilization of clots.[2][3]
Q2: What are the common research applications of this compound?
Beyond its clinical use as a hemostatic agent, 6-ACA is utilized in various research applications, including:
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Inhibition of fibrinolysis in in vitro and in vivo models: To study the coagulation cascade and the effects of clot stability.
-
Protease inhibition: While a potent inhibitor of plasmin, it can also inhibit other proteases at higher concentrations.[4]
-
Cell culture: To prevent the degradation of fibrin scaffolds in tissue engineering or to study the effects of fibrinolysis on cell behavior.[5][6]
-
Protein purification: As a ligand in affinity chromatography to purify proteins that bind to lysine residues.
-
Biochemical assays: As a component in buffers for assays where the inhibition of serine proteases is required.
Q3: How should this compound solutions be prepared and stored?
This compound is soluble in water.[4] For research applications, it is typically dissolved in sterile, deionized water or a suitable buffer. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[7] For use in cell culture, it is recommended to filter-sterilize the solution through a 0.22 µm filter before adding it to the culture medium.[7]
Q4: What are the known degradation products of this compound?
Under certain conditions, such as prolonged storage at elevated temperatures, this compound can degrade. Known degradation products include dimers, trimers, and the cyclized form, caprolactam.[8] The presence of these impurities could potentially affect experimental results.
Troubleshooting Guide
Issue 1: Inconsistent or Reduced Antifibrinolytic Activity
Question: My fibrin clot lysis assay is showing variable or weaker than expected inhibition with 6-ACA. What are the possible reasons and solutions?
| Potential Cause | Troubleshooting Steps |
| Degraded 6-ACA Solution | Prepare a fresh solution of 6-ACA from a new powder stock. Ensure proper storage of the stock solution (frozen and protected from light). Consider that repeated freeze-thaw cycles of the stock solution may lead to degradation.[9] |
| Incorrect Concentration | Verify the calculations for the final concentration of 6-ACA in your assay. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup. |
| pH of the Assay Buffer | The binding of 6-ACA to plasminogen can be influenced by pH. Ensure the pH of your assay buffer is within the optimal range for 6-ACA activity (typically near physiological pH). |
| Presence of Interfering Substances | Components in your sample matrix (e.g., plasma, cell culture media) could interfere with 6-ACA's activity. Consider purifying the components of your assay or using a more defined system if possible. |
| Lot-to-Lot Variability of 6-ACA | If you have recently switched to a new batch of 6-ACA, there might be slight differences in purity or formulation. It is good practice to validate each new lot. |
Issue 2: Unexpected Cytotoxicity in Cell Culture
Question: I am observing increased cell death in my cell cultures after treatment with 6-ACA. What could be the cause and how can I mitigate it?
| Potential Cause | Troubleshooting Steps |
| High Concentration of 6-ACA | High concentrations of 6-ACA have been reported to be cytotoxic to some cell lines.[1][4] Perform a dose-response curve to determine the maximum non-toxic concentration for your specific cell type. Start with a lower concentration and titrate up to find the effective, non-toxic range. |
| Contamination of 6-ACA Solution | Ensure your 6-ACA stock solution is sterile. Filter-sterilize the solution before adding it to your cell culture medium.[7] |
| Formation of Toxic Degradation Products | If the 6-ACA solution has been stored improperly or for an extended period, degradation products may have formed. Use a freshly prepared solution from a reliable source. |
| Synergistic Effects with Other Media Components | Some components in the cell culture medium could potentially interact with 6-ACA to produce a cytotoxic effect. If possible, test the effect of 6-ACA in a simpler, defined medium. |
Issue 3: Interference in Immunoassays (e.g., ELISA)
Question: I am getting unexpected or inconsistent results in my ELISA after using samples treated with 6-ACA. Could 6-ACA be interfering with the assay?
| Potential Cause | Troubleshooting Steps |
| Non-specific Binding | 6-ACA, being a small, charged molecule, could potentially interfere with antibody-antigen binding through non-specific interactions. This can lead to either falsely high or low signals.[10][11] |
| Matrix Effects | The presence of 6-ACA in the sample can alter the overall sample matrix, which can affect the performance of the ELISA.[10][11] |
| Troubleshooting ELISA Interference | - Dilute the sample: Diluting the sample can often reduce the concentration of the interfering substance to a level where it no longer affects the assay. - Use a different sample diluent: Some commercially available diluents are specifically designed to minimize matrix effects. - Spike and recovery experiment: Add a known amount of the analyte to your 6-ACA-containing sample and a control sample. If the recovery is significantly different between the two, it indicates interference. - Parallelism assessment: Dilute your sample serially and check if the measured concentration follows a linear trend. A lack of parallelism suggests interference. |
Quantitative Data
Table 1: Inhibitory Concentrations (IC50) of this compound and its Derivatives
| Compound | Target Enzyme | IC50 (mM) | Reference |
| This compound (EACA) | Plasmin | ~0.2 | [1] |
| H-d-Ala-Phe-Lys-EACA-NH2 | Plasmin | 0.02 | [12][13] |
| HCl x H-EACA-Cys(S-Bzl)-OH | Plasmin | 0.04 | [1] |
| HCl x H-EACA-Leu-OH | Plasmin | 0.08 | [1] |
| H-EACA-L-Phe-OH | Plasmin | 0.16 | [1] |
| H-EACA-NLeu-OH | Plasmin | < 0.02 | [1] |
Experimental Protocols
Protocol 1: Preparation of a 1M this compound Stock Solution
-
Weighing: Accurately weigh 13.117 g of this compound powder.
-
Dissolving: Transfer the powder to a sterile beaker and add approximately 80 mL of sterile, deionized water.
-
Mixing: Stir the solution using a sterile magnetic stir bar until the powder is completely dissolved.
-
Volume Adjustment: Transfer the solution to a 100 mL sterile volumetric flask and add sterile, deionized water to bring the final volume to 100 mL.
-
Sterilization: Filter-sterilize the 1M stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[7] Avoid repeated freeze-thaw cycles.
Protocol 2: Fibrin Clot Lysis Assay
This is a general protocol and may need to be optimized for specific experimental conditions.
-
Reagent Preparation:
-
Prepare a solution of human fibrinogen (e.g., 2 mg/mL) in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).
-
Prepare a solution of human plasminogen (e.g., 20 µg/mL) in the same buffer.
-
Prepare a solution of tissue plasminogen activator (tPA) or urokinase plasminogen activator (uPA) at a concentration that induces clot lysis within a measurable timeframe.
-
Prepare a solution of thrombin (e.g., 1 U/mL).
-
Prepare various concentrations of 6-ACA to be tested.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the fibrinogen solution.
-
Add 10 µL of the plasminogen solution.
-
Add 10 µL of the 6-ACA solution at different concentrations (or buffer for the control).
-
Add 10 µL of the plasminogen activator solution.
-
Initiate clot formation by adding 20 µL of the thrombin solution.
-
-
Data Acquisition:
-
Immediately place the plate in a plate reader capable of measuring absorbance at a wavelength sensitive to clot formation and lysis (e.g., 405 nm).
-
Read the absorbance at regular intervals (e.g., every minute) for a sufficient duration to observe both clot formation and lysis.
-
-
Data Analysis:
-
Plot absorbance versus time. The time to 50% clot lysis can be determined and compared between the control and 6-ACA treated samples.
-
Visualizations
Caption: Mechanism of action of this compound in the fibrinolytic pathway.
Caption: A logical workflow for troubleshooting unexpected results in experiments with 6-ACA.
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Epsilon-aminocaproic acid is a useful fibrin degradation inhibitor for cartilage tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Determination of caprolactam and this compound in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. cusabio.com [cusabio.com]
- 11. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 12. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6-Aminocaproic Acid in Enzymatic Assays
Welcome to the technical support center for the use of 6-Aminocaproic Acid (EACA) in enzymatic assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pre-incubation time for this compound with the enzyme before starting the reaction?
A1: The optimal pre-incubation time for this compound (EACA) depends on the specific enzyme and assay conditions. However, a general recommendation is to pre-incubate EACA with the enzyme (e.g., plasmin or plasminogen) for a sufficient period to allow for binding equilibrium to be reached before the addition of the substrate. For many standard enzymatic assays, a pre-incubation time of 5-15 minutes at the assay temperature is a good starting point. For tightly-bound inhibitors, a longer pre-incubation may be necessary to ensure equilibrium is reached.[1][2][3] It is recommended to perform a time-course experiment to determine the minimal pre-incubation time required to achieve maximal inhibition for your specific experimental setup.
Q2: I am not observing any inhibition by this compound. What are the possible reasons?
A2: There are several potential reasons for a lack of inhibition:
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Incorrect EACA Concentration: Ensure the concentration of EACA is within the effective range for the target enzyme. For plasmin inhibition, the IC50 of EACA can be in the range of 1.6 x 10⁻⁴ mol/L.[4] In some in-vitro studies, concentrations around 130 µg/mL are considered therapeutic and effective at inhibiting fibrinolysis.[5]
-
Assay Conditions: The pH, temperature, and buffer composition can all influence the binding of EACA to the enzyme. Verify that your assay conditions are optimal for both enzyme activity and inhibitor binding.
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Enzyme Activity: Confirm that your enzyme is active. Run a positive control without any inhibitor to ensure the enzyme is functioning correctly.
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Substrate Concentration: In competitive inhibition, high substrate concentrations can overcome the effect of the inhibitor. Consider using a substrate concentration around the Michaelis-Menten constant (Km) of the enzyme.
Q3: The inhibitory effect of this compound seems to decrease over a longer incubation period. Why is this happening?
A3: A decrease in inhibition over time could be due to several factors:
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Inhibitor Instability: While EACA is generally stable, prolonged incubation at non-optimal pH or temperature could potentially lead to its degradation.
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Enzyme Instability: The enzyme itself may be losing activity over the extended incubation period, which could be misinterpreted as a loss of inhibition.
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Substrate Depletion: If the reaction proceeds for too long, substrate depletion can become a limiting factor, affecting the reaction rate and potentially masking the inhibitory effect. It is crucial to measure the initial reaction velocity where the rate is linear with time.
Q4: How do I determine the IC50 value for this compound in my assay?
A4: To determine the half-maximal inhibitory concentration (IC50), you need to perform a dose-response experiment. This involves measuring the enzyme activity at a range of EACA concentrations. Typically, you would prepare serial dilutions of EACA and measure the corresponding enzyme activity. The data is then plotted with inhibitor concentration on the x-axis (often on a logarithmic scale) and percent inhibition on the y-axis. The IC50 is the concentration of EACA that results in 50% inhibition of the enzyme activity. For example, a study on peptide derivatives of EACA determined IC50 values for plasmin inhibition ranging from 0.02 to 11.39 mM.[6]
Q5: Can I use this compound in whole blood or plasma-based fibrinolysis assays?
A5: Yes, EACA is frequently used in plasma and whole blood assays to study fibrinolysis.[5][7] In these more complex systems, it is important to consider that EACA's effect is primarily on the inhibition of plasminogen activation and, to a lesser extent, on plasmin activity.[8][9][10] When working with plasma or whole blood, the incubation time with EACA before inducing clot formation is a critical parameter to optimize.
Data Presentation
Table 1: Inhibitory Concentrations of this compound and its Derivatives
| Compound | Target Enzyme | Assay Type | IC50 Value | Reference |
| This compound | Plasmin | Thromboelastography | 1.6 x 10⁻⁴ mol/L | [4] |
| H-d-Ala-Phe-Lys-EACA-NH₂ | Plasmin | Amidolytic Activity | 0.02 mM | [6][11] |
| Various Peptide Derivatives of EACA | Plasmin | Amidolytic Activity | 0.02 - 11.39 mM | [6] |
Table 2: Recommended Concentrations of this compound for Fibrinolysis Inhibition
| Application | Recommended Concentration | Notes | Reference |
| In vitro Fibrinolysis Inhibition | ~130 µg/mL | This concentration is considered therapeutic and effectively inhibits systemic fibrinolytic activity. | [5][12] |
| Fibrinolysis Inhibition in Plasma (Asian Elephants) | 20-180 µg/mL (effective concentration 61.5 µg/mL) | Demonstrates species-specific differences. | [13] |
Experimental Protocols
Protocol 1: Chromogenic Plasmin Activity Assay with this compound
This protocol describes a general method to determine the inhibitory effect of this compound on plasmin activity using a chromogenic substrate.
Materials:
-
Purified human plasmin
-
Chromogenic plasmin substrate (e.g., S-2251: H-D-Val-Leu-Lys-pNA)
-
This compound (EACA)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve plasmin in assay buffer to the desired working concentration.
-
Dissolve the chromogenic substrate in distilled water or assay buffer according to the manufacturer's instructions.
-
Prepare a stock solution of EACA in assay buffer and create a series of dilutions to test a range of concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Assay Buffer (to make up the final volume)
-
EACA solution (or buffer for the control)
-
Plasmin solution
-
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Pre-incubation:
-
Incubate the plate at the desired temperature (e.g., 37°C) for 10 minutes to allow EACA to bind to the plasmin.
-
-
Initiate Reaction:
-
Add the chromogenic substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately start measuring the absorbance at 405 nm in a microplate reader. Take readings kinetically every minute for 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each EACA concentration.
-
Calculate the percent inhibition for each EACA concentration relative to the control (no EACA).
-
Plot the percent inhibition against the EACA concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of fibrinolysis inhibition by this compound.
Caption: Experimental workflow for a this compound inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer’s Drug Galantamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison between the clot-protecting activity of a mutant plasminogen activator inhibitor-1 with a very long half-life and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epsilon-aminocaproic acid inhibition of fibrinolysis in vitro: should the 'therapeutic' concentration be reconsidered? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring fibrinolysis: from research to routine diagnostic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. DailyMed - AMINOCAPROIC ACID solution [dailymed.nlm.nih.gov]
- 11. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Navigating the Solubility of 6-Aminocaproic Acid: A Technical Support Guide
For researchers, scientists, and drug development professionals, ensuring the complete dissolution of reagents is paramount to experimental success. 6-Aminocaproic acid, a commonly used lysine analog and protease inhibitor, can present solubility challenges in various buffer systems. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these issues directly, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is highly soluble in water.[1][2] Its solubility is reported to be as high as 330 mg/mL in water. However, it is only slightly soluble in alcohols like methanol and ethanol and is poorly soluble in non-polar organic solvents such as hexane, benzene, chloroform, and ether.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is significantly influenced by pH due to its zwitterionic nature, possessing both a carboxylic acid group (pKa ≈ 4.4) and an amino group (pKa ≈ 10.8). At its isoelectric point (pI), which is around pH 7.6, the molecule has a net neutral charge, and its solubility is at its minimum. At pH values below the pI, the amino group is protonated (-NH3+), and at pH values above the pI, the carboxylic acid group is deprotonated (-COO-). In both acidic and alkaline conditions, the charged form of the molecule is more soluble in aqueous solutions. A solution of 50g/L of this compound in water has a pH between 7.0 and 7.5.[1]
Q3: How does temperature impact the solubility of this compound?
A3: The solubility of this compound in water increases with temperature. For instance, its solubility in water has been observed to increase significantly from 283.15 K (10°C) to 323.15 K (50°C). Therefore, gentle warming can be an effective method to aid in its dissolution.
Q4: In which common biological buffers is this compound used, and at what concentrations?
A4: this compound is utilized in a variety of biological buffers, often as a protease inhibitor. Common examples include:
-
Phosphate-Buffered Saline (PBS): Used in numerous cell-based assays.
-
TRIS-based buffers (e.g., Tris-HCl): Widely used in protein biochemistry and molecular biology.
-
Citrate buffers: Often used in pharmaceutical formulations.[3][4]
-
Bis-Tris/Imidazole buffers: Commonly found in protocols for Blue Native PAGE (Polyacrylamide Gel Electrophoresis).[5][6]
The working concentration typically ranges from 1 mM to over 1 M, depending on the application. For example, in Blue Native PAGE, concentrations as high as 0.75 M are used in the sample and gel buffers.[5]
Troubleshooting Guide
Issue 1: this compound does not fully dissolve in my buffer.
Possible Causes & Solutions:
-
pH is near the isoelectric point (pI ≈ 7.6):
-
Solution: Adjust the pH of the buffer. Lowering the pH to below 6 or raising it above 9 will increase the proportion of charged, more soluble species. Add acid (e.g., HCl) or base (e.g., NaOH) dropwise while monitoring the pH.
-
-
Concentration is too high for the given conditions:
-
Solution 1: Increase the volume of the buffer to lower the concentration.
-
Solution 2: Gently warm the solution while stirring. Be cautious not to heat solutions containing heat-labile components.
-
-
Low temperature:
-
Solution: Prepare the solution at room temperature or slightly warmer, then cool it down to the desired experimental temperature if necessary.
-
-
Incorrect order of addition:
-
Solution: When preparing a buffer from scratch, dissolve the this compound in water before adding other buffer components, especially salts, which can decrease its solubility.
-
Issue 2: After dissolving, a precipitate forms in my this compound solution.
Possible Causes & Solutions:
-
Temperature change:
-
Solution: If the solution was prepared warm and then cooled, the solubility limit may have been exceeded at the lower temperature. Re-warm the solution to redissolve the precipitate. If the experiment requires a lower temperature, you may need to work with a lower concentration of this compound.
-
-
pH shift:
-
Solution: The addition of other reagents may have altered the pH of the solution to be closer to the pI of this compound. Verify the pH and adjust as necessary.
-
-
Salting out:
-
Solution: High concentrations of salts in the buffer can reduce the solubility of this compound. If possible, reduce the salt concentration of your buffer or prepare the this compound stock solution in water and add it to the final buffer at a lower concentration.
-
-
Interaction with other buffer components:
Issue 3: My buffer containing this compound precipitates when mixed with an organic solvent (e.g., in HPLC).
Possible Causes & Solutions:
-
Buffer salt precipitation:
-
Solution: This is a common issue in applications like HPLC where aqueous buffers are mixed with organic mobile phases. Phosphate buffers, for example, are known to precipitate in high concentrations of acetonitrile or methanol.[7]
-
Preventative Measures:
-
Reduce the concentration of the buffer salts.
-
Use a more organic-solvent-friendly buffer system.
-
Perform a miscibility test by mixing your buffer with the organic solvent at the highest concentration used in your gradient to check for precipitation before running your experiment.[7]
-
-
Data Presentation
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Temperature (K) | Molar Solubility (mol/kg) | Solubility ( g/100g H₂O) |
| 10 | 283.15 | ~3.5 | ~46 |
| 20 | 293.15 | ~4.2 | ~55 |
| 25 | 298.15 | ~4.6 | ~60 |
| 30 | 303.15 | ~5.1 | ~67 |
| 40 | 313.15 | ~6.0 | ~79 |
| 50 | 323.15 | ~7.1 | ~93 |
Note: Data is estimated and compiled from various sources for illustrative purposes.
Table 2: Solubility of this compound in Common Buffers and Solvents
| Solvent/Buffer | pH | Temperature (°C) | Reported Solubility |
| Water | ~7.0-7.5 | 25 | Highly soluble (e.g., 50 mg/mL, 330 mg/mL)[2] |
| PBS | 7.2 | Not Specified | 10 mg/mL |
| 10 mM Potassium and Sodium Phosphate | 6.4 | Room Temperature | 5 g/L (in a clotting buffer formulation)[1] |
| Methanol | Not Applicable | Not Specified | Slightly soluble |
| Ethanol | Not Applicable | Not Specified | Slightly soluble |
| DMSO | Not Applicable | Not Specified | Insoluble or slightly soluble |
| Chloroform | Not Applicable | Not Specified | Insoluble |
| Hexane | Not Applicable | Not Specified | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Stock Solution in Water
-
Weighing: Accurately weigh 13.12 g of this compound powder.
-
Dissolution: Add the powder to a beaker containing approximately 80 mL of deionized water.
-
Mixing: Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. Gentle warming (e.g., to 30-40°C) can be applied to expedite dissolution.
-
pH Adjustment (Optional): If a specific pH is required, monitor the pH with a calibrated pH meter and adjust by adding small volumes of concentrated HCl or NaOH.
-
Final Volume: Once fully dissolved and cooled to room temperature (if heated), transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Dilution to Volume: Carefully add deionized water to the 100 mL mark.
-
Sterilization: If required for your application, sterile-filter the solution through a 0.22 µm filter.
-
Storage: Store the solution at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C.
Protocol 2: Inclusion of this compound in a Lysis Buffer for Co-Immunoprecipitation
-
Prepare Lysis Buffer Base: Prepare your desired lysis buffer (e.g., RIPA, NP-40 based) without protease inhibitors.
-
Add Other Inhibitors: Just before use, add other protease and phosphatase inhibitors to the required volume of lysis buffer.
-
Add this compound: From a sterile 1 M stock solution (prepared as in Protocol 1), add the required volume of this compound to achieve the desired final concentration (e.g., for a final concentration of 10 mM, add 10 µL of a 1 M stock to 990 µL of lysis buffer).
-
Mix and Use: Gently mix the final lysis buffer and keep it on ice. Proceed with your cell lysis protocol immediately.
Mandatory Visualizations
Caption: A logical workflow for preparing and troubleshooting this compound solutions.
Caption: The role of this compound in the fibrinolysis signaling pathway.
References
- 1. This compound | 60-32-2 [chemicalbook.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. Structure elucidation and quantification of impurities formed between this compound and the excipients citric acid and sorbitol in an oral solution using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. structure-elucidation-and-quantification-of-impurities-formed-between-6-aminocaproic-acid-and-the-excipients-citric-acid-and-sorbitol-in-an-oral-solution-using-high-resolution-mass-spectrometry-and-nuclear-magnetic-resonance-spectroscopy - Ask this paper | Bohrium [bohrium.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. blog.benchsci.com [blog.benchsci.com]
- 7. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.cn]
Factors affecting the stability of 6-Aminocaproic acid under experimental conditions.
Welcome to the Technical Support Center for 6-Aminocaproic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your results.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and analysis of this compound.
| Question | Answer |
| My this compound solution appears discolored. Is it still usable? | A slight yellowish discoloration may be observed in solutions, particularly in the presence of dextrose, after 24 hours at room temperature.[1] This discoloration does not necessarily indicate a significant loss of potency.[1] However, for sensitive applications, it is recommended to use freshly prepared solutions or to re-evaluate the solution's purity via HPLC analysis. |
| I'm observing unexpected peaks in my HPLC chromatogram. What could they be? | Unexpected peaks could be degradation products of this compound. Common degradants include dimers, trimers, and the cyclized form, caprolactam.[2] These can form at elevated temperatures. If excipients like citric acid are present, reaction products such as 3-hydroxy-3,4-dicarboxy-butanamide-N-hexanoic acid can also form, especially at higher temperatures.[2] |
| My this compound is precipitating out of solution. How can I prevent this? | This compound has high water solubility.[3] However, crystallization can be induced by changes in solvent composition or temperature. To prevent precipitation, ensure the solvent system is appropriate and consider the solubility limits at different temperatures. If crystallization occurs, gentle warming and agitation may redissolve the compound, but it is crucial to ensure this process does not induce degradation. For long-term storage of solutions, refer to recommended storage conditions, which are typically at controlled room temperature, with freezing being avoided.[4] |
| How should I prepare my this compound solution for an experiment? | This compound is soluble in water.[5][6] For cell culture or in vivo experiments, it is advisable to prepare a stock solution in water, which can then be further diluted into the appropriate experimental buffer. For some applications, sonication may be recommended to aid dissolution.[7] If using a stock solution prepared in water, it is recommended to filter and sterilize it using a 0.22 µm filter before use.[8] |
| What are the optimal storage conditions for this compound powder and its solutions? | The solid powder should be stored in tight containers at room temperature, below +30°C.[5][6] Aqueous stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8] When stored at these temperatures, it is advised to use the solution within the specified timeframe to ensure stability.[8] |
Factors Affecting Stability: Quantitative Data
The stability of this compound is influenced by several factors, including temperature, pH, and the presence of other chemical entities. The following tables summarize the key stability findings under various conditions.
Table 1: Thermal Stability of this compound in the Presence of Citric Acid
This table summarizes the degradation of this compound in a concentrated oral solution containing citric acid and sorbitol at pH 4.0 and 5.0, when stored at elevated temperatures for 30 days.
| Temperature (°C) | Degradation Products Observed | Extent of Degradation | Reference |
| 50 | Dimer, Trimer, Caprolactam, 3-hydroxy-3,4-dicarboxy-butanamide-N-hexanoic acid | Minor | [2] |
| 60 | Dimer, Trimer, Caprolactam, 3-hydroxy-3,4-dicarboxy-butanamide-N-hexanoic acid | Minor | [2] |
| 70 | Dimer, Trimer, Caprolactam, 3-hydroxy-3,4-dicarboxy-butanamide-N-hexanoic acid | Minor | [2] |
| 80 | Dimer, Trimer, Caprolactam, 3-hydroxy-3,4-dicarboxy-butanamide-N-hexanoic acid | < 0.03% conversion to the citric acid adduct | [2] |
| 20 | Dimer, Caprolactam, 3-hydroxy-3,4-dicarboxy-butanamide-N-hexanoic acid | Observed after 3 months | [2] |
Table 2: General Stability Profile of this compound
| Condition | Observation | Reference |
| Normal Conditions | Stable under normal processing and storage. | [2][9] |
| Light and Air | Stable. | [6] |
| Elevated Temperature | Can lead to the formation of dimers, trimers, and caprolactam.[2] At very high temperatures, hazardous decomposition to carbon monoxide and carbon dioxide can occur.[9] | |
| pH | Stable in oral solutions at pH 4.00 and 5.00 at 20°C.[2] | |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability assessment of this compound.
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Heating block or oven
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a known concentration.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute to a suitable concentration with mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a known concentration.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute to a suitable concentration with mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in 3% H₂O₂ to a known concentration.
-
Store the solution at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration with mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place solid this compound in a vial and heat in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent, dilute to a known concentration, and analyze by HPLC.
-
-
Photostability Testing:
-
Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Compare the chromatograms to identify and quantify any degradation products formed.
Visualizations
Logical Workflow for Investigating this compound Instability
Caption: Troubleshooting workflow for addressing stability issues with this compound.
Degradation Pathway of this compound
Caption: Primary degradation pathways of this compound under thermal stress and in the presence of citric acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure elucidation and quantification of impurities formed between this compound and the excipients citric acid and sorbitol in an oral solution using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pentachemicals.eu [pentachemicals.eu]
Best practices for storing and handling 6-Aminocaproic acid in the lab.
This guide provides best practices for the storage, handling, and use of 6-Aminocaproic acid in a laboratory setting. It includes troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4][5][6] The recommended storage temperature can vary by manufacturer, so it is crucial to consult the product-specific information. Common recommendations include refrigeration at 2-8°C or storage at room temperature.[1][7]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is highly soluble in water.[8] To prepare a stock solution, dissolve the powder in a suitable solvent, such as sterile water, 0.9% Sodium Chloride, or 5% Dextrose solution.[9][10] For cell or in vitro experiments, it is advisable to prepare a concentrated stock solution that can be diluted to the final working concentration.[11] Sonication may be used to aid dissolution.[11]
Q3: What are the primary safety precautions to take when handling this compound powder?
A3: When handling this compound powder, it is important to minimize dust generation and accumulation.[1] Always use adequate ventilation, such as a chemical fume hood.[12] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[1][2][6] If dust is generated, a dust respirator is required.[3][6] Avoid contact with skin, eyes, and clothing, and wash hands thoroughly after handling.[1][2]
Q4: Is this compound stable in solution?
A4: While this compound is generally stable, solutions can degrade over time, especially when exposed to heat, light, or moisture.[13] It is recommended to prepare fresh solutions for optimal performance. If a solution must be stored, it should be kept at 4°C and used within a week.[11] For long-term storage, aliquoting and freezing solutions may be an option, but consult specific product guidelines.
Q5: What is the mechanism of action of this compound?
A5: this compound is a synthetic derivative of the amino acid lysine.[8][14] It acts as an antifibrinolytic agent by inhibiting the activation of plasminogen to plasmin, the enzyme responsible for breaking down fibrin clots.[8][10][13][14] This inhibition helps to stabilize blood clots and control bleeding.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Powder has clumped or changed color. | Moisture absorption or degradation. | Do not use the product. Contact the supplier for a replacement. Ensure proper storage in a tightly sealed container in a dry environment.[3][4] |
| Solution appears cloudy or has precipitates after preparation. | Incomplete dissolution or low solubility in the chosen solvent. | Ensure the concentration is not above the solubility limit. Use sonication to aid dissolution.[11] If the solution is a suspension, it should be prepared fresh and used immediately.[11] |
| Solution has turned yellow. | Degradation of the compound. | Discard the solution and prepare a fresh one. Store solutions protected from light and at the recommended temperature to minimize degradation.[13] |
| Inconsistent results in fibrinolysis assays. | 1. Improper concentration of this compound. 2. Degradation of the stock solution. 3. Contamination of the reagent. | 1. Verify the calculations and ensure accurate dilution of the stock solution. 2. Prepare a fresh stock solution.[11] 3. Use sterile techniques when preparing and handling solutions to avoid contamination. |
| Skin or eye irritation after handling. | Direct contact with the compound. | In case of skin contact, wash the affected area with plenty of soap and water.[2][6] For eye contact, immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present.[1][2][4] Seek medical attention if irritation persists.[2] Always wear appropriate PPE.[1] |
Quantitative Data Summary
Storage and Stability
| Parameter | Value | Reference |
| Solid Storage Temperature | 2-8°C or Room Temperature (check supplier) | [1][7] |
| Solution Storage (Aqueous) | 4°C for up to one week | [11] |
| Incompatible Materials | Strong acids, bases, and oxidizing agents | [2] |
| Stability | Stable under normal storage conditions. Protect from heat, moisture, and light to prevent degradation. | [2][13] |
Solubility Data
| Solvent | Concentration | Notes | Reference |
| Water | 95 mg/mL (724.25 mM) | Sonication is recommended | [11] |
| Ethanol | 1 mg/mL (7.62 mM) | Sonication is recommended | [11] |
Experimental Protocols
Protocol 1: Preparation of a 1 M Aqueous Stock Solution
-
Calculate the required mass: The molecular weight of this compound is 131.17 g/mol . To prepare 10 mL of a 1 M stock solution, you will need: 1 mol/L * 0.010 L * 131.17 g/mol = 1.3117 g.
-
Weigh the compound: Using an analytical balance, accurately weigh 1.3117 g of this compound powder.
-
Dissolution: Transfer the powder to a 15 mL conical tube. Add approximately 8 mL of sterile, purified water.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.[11]
-
Final Volume Adjustment: Once fully dissolved, transfer the solution to a 10 mL volumetric flask. Add sterile water to bring the final volume to exactly 10 mL.
-
Sterilization and Storage: Sterilize the solution by passing it through a 0.22 µm filter. Aliquot the sterile solution into smaller, single-use volumes and store at -20°C for long-term storage or at 4°C for short-term use (up to one week).[11]
Visual Guides
Caption: Workflow for preparing a this compound stock solution.
Caption: Logical workflow for responding to a this compound spill.
Caption: Simplified pathway of this compound's antifibrinolytic action.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. Aminocaproic Acid [drugfuture.com]
- 8. Page loading... [wap.guidechem.com]
- 9. pdr.net [pdr.net]
- 10. globalrph.com [globalrph.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. broadpharm.com [broadpharm.com]
- 13. veeprho.com [veeprho.com]
- 14. Aminocaproic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing 6-Aminocaproic Acid Activity Through pH Adjustment
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on adjusting pH for the optimal activity of 6-Aminocaproic acid (EACA) in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound, with a focus on pH-related problems.
| Issue | Potential Cause | Recommended Solution |
| Reduced or No EACA Activity | Suboptimal pH of the Assay Buffer: EACA's inhibitory activity on plasminogen activation is pH-dependent. While active over a range, significant deviations from the optimal pH can reduce its efficacy. Most in vitro fibrinolysis assays are performed at a physiological pH of 7.4. A clotting buffer for fibrinogen assays containing EACA has been described at a pH of 6.4. | Verify the pH of your final assay solution. We recommend a pH range of 6.4 to 7.4 for most applications. Prepare fresh buffer and calibrate your pH meter before use. Consider performing a pH optimization experiment for your specific assay system (see Experimental Protocols). |
| EACA Degradation: Although generally stable, prolonged storage in highly acidic or alkaline solutions, especially at elevated temperatures, can lead to degradation. EACA is known to be stable in oral solutions at pH 4.0 and 5.0. | Prepare fresh EACA solutions for each experiment. If stock solutions are used, store them at the recommended temperature and for a limited time. Avoid repeated freeze-thaw cycles. For long-term storage, consult the manufacturer's recommendations. | |
| Incorrect EACA Concentration: Inaccurate weighing or dilution errors can lead to a final concentration that is too low to effectively inhibit fibrinolysis. | Double-check your calculations and ensure your balance is properly calibrated. Prepare a fresh stock solution and re-calculate the required volume for your assay. | |
| Precipitation in EACA Solution | pH Nearing the Isoelectric Point: As an amino acid, EACA has an isoelectric point (pI). If the pH of the solution is close to its pI, its solubility can decrease, leading to precipitation. | Adjust the pH of your EACA solution to be at least one pH unit away from its isoelectric point. Since EACA is freely soluble in water and soluble in acidic and alkaline solutions, adjusting the pH slightly should resolve the issue. |
| Buffer Incompatibility: Certain buffer components at specific concentrations and pH values may interact with EACA, causing it to precipitate. | If you suspect buffer incompatibility, try dissolving EACA in a different buffer system. Common biological buffers like phosphate, Tris, and HEPES are generally compatible. Refer to the Buffer Compatibility Table below. | |
| Inconsistent Results Between Experiments | pH Drift in Buffer: Buffers can lose their buffering capacity over time due to CO2 absorption from the atmosphere (for some buffers) or improper storage. This can lead to slight variations in pH between experiments, affecting EACA's activity. | Prepare fresh buffers regularly. Keep buffer containers tightly sealed when not in use. Re-measure the pH of your buffer before each experiment. |
| Temperature Effects on Buffer pH: The pH of some buffers, particularly Tris-based buffers, is sensitive to temperature changes. An assay performed at a different temperature than the one at which the buffer pH was adjusted can lead to a significant pH shift. | Adjust the pH of your buffer at the temperature at which the assay will be performed. Refer to buffer-specific information for its temperature coefficient (dpKa/dT). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: The optimal pH for this compound's antifibrinolytic activity is generally considered to be in the physiological range, around pH 7.4 . This is the pH at which most in vitro fibrinolysis and plasminogen activation assays are conducted to mimic physiological conditions. However, EACA has been shown to be effective in a clotting buffer at pH 6.4 . For novel experimental setups, it is advisable to determine the optimal pH empirically.
Q2: How does pH affect the mechanism of action of this compound?
A2: this compound is a lysine analog that competitively inhibits the lysine-binding sites on plasminogen. This prevents plasminogen from binding to fibrin, which is a necessary step for its activation to plasmin, the primary enzyme responsible for fibrinolysis. The ionization state of both the amino and carboxylic acid groups of EACA, as well as the lysine-binding sites of plasminogen, are influenced by pH. Optimal binding, and therefore optimal inhibitory activity, occurs when these molecules are in the appropriate ionic state, which is favored at physiological pH.
Q3: What is the stability of this compound at different pH values?
A3: this compound is relatively stable in aqueous solutions. It has been shown to be stable in oral solutions at pH 4.0 and 5.0. Given its widespread use in biological assays at physiological pH (7.4), it is considered stable under these conditions for the duration of typical experiments. However, for long-term storage, it is recommended to follow the manufacturer's guidelines and to store solutions at low temperatures (e.g., 4°C or -20°C). Avoid highly acidic or alkaline conditions for prolonged periods, as this may promote hydrolysis or other forms of degradation.
Q4: Which buffers are recommended for use with this compound?
A4: Several common biological buffers are compatible with this compound. The choice of buffer will depend on the specific requirements of your experiment, including the desired pH and the presence of other components.
Buffer Compatibility Table
| Buffer | Useful pH Range | Considerations |
| Phosphate Buffer | 5.8 - 8.0 | Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺). |
| Tris Buffer | 7.5 - 9.0 | pH is highly dependent on temperature. |
| HEPES Buffer | 6.8 - 8.2 | Generally a good choice for physiological pH experiments. |
| Citrate Buffer | 3.0 - 6.2 | Can chelate divalent cations. |
| Acetate Buffer | 3.6 - 5.6 | Suitable for experiments at acidic pH. |
Q5: Can I adjust the pH of my this compound solution directly?
A5: Yes, you can adjust the pH of your EACA solution using dilute solutions of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). Add the acid or base dropwise while monitoring the pH with a calibrated pH meter. It is important to use dilute solutions to avoid overshooting the target pH.
Experimental Protocols
Protocol 1: Determination of the Optimal pH for EACA Inhibition of Plasminogen Activation (Chromogenic Assay)
This protocol describes a method to determine the pH at which EACA most effectively inhibits the activation of plasminogen to plasmin using a chromogenic substrate.
Materials:
-
Human Plasminogen
-
Tissue Plasminogen Activator (tPA)
-
Chromogenic Plasmin Substrate (e.g., S-2251)
-
This compound (EACA)
-
A series of buffers with different pH values (e.g., Phosphate buffer for pH 6.0, 6.5, 7.0; HEPES buffer for pH 7.5, 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., from pH 6.0 to 8.0 in 0.5 unit increments).
-
Reagent Preparation:
-
Prepare a stock solution of human plasminogen.
-
Prepare a stock solution of tPA.
-
Prepare a stock solution of the chromogenic plasmin substrate.
-
Prepare a stock solution of EACA.
-
-
Assay Setup: In a 96-well plate, set up the following reactions for each pH to be tested:
-
Control (No EACA): Buffer, plasminogen, tPA, and chromogenic substrate.
-
Test (With EACA): Buffer, plasminogen, EACA (at a fixed concentration), tPA, and chromogenic substrate.
-
Blank: Buffer, plasminogen, and chromogenic substrate (no tPA).
-
-
Incubation: Incubate the plate at 37°C.
-
Measurement: Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for a total of 60 minutes. The rate of increase in absorbance is proportional to the rate of plasmin generation.
-
Data Analysis:
-
For each pH, calculate the rate of reaction (change in absorbance per unit time) for the control and EACA-containing wells.
-
Calculate the percentage of inhibition by EACA at each pH using the following formula: % Inhibition = [1 - (Rate with EACA / Rate without EACA)] * 100
-
Plot the percentage of inhibition as a function of pH to determine the optimal pH for EACA activity.
-
Visualizations
Caption: Mechanism of this compound (EACA) inhibition of fibrinolysis.
Caption: Workflow for determining the optimal pH for EACA activity.
Validation & Comparative
The Science of Silence: A Comparative Guide to Plasmin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate cascade of hemostasis, the fibrinolytic system, with its principal enzyme plasmin, plays a critical role in dissolving blood clots. However, uncontrolled plasmin activity can lead to excessive bleeding, a significant concern in various clinical settings, including surgery and trauma. This guide provides a comprehensive comparison of 6-aminocaproic acid and its primary alternatives, tranexamic acid and aprotinin, as inhibitors of plasmin. We delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key validation assays.
At a Glance: Comparative Efficacy of Plasmin Inhibitors
The following table summarizes the key quantitative parameters for this compound, tranexamic acid, and aprotinin, offering a clear comparison of their inhibitory potency against plasmin and related enzymes.
| Inhibitor | Target Enzyme | Parameter | Value |
| This compound | Fibrinolysis | IC50 | 1.6 x 10⁻⁴ M[1] |
| Plasmin (amidolytic activity of derivative H-d-Ala-Phe-Lys-EACA-NH₂) | IC50 | 0.02 mM[2] | |
| Tranexamic Acid | Plasmin (Plm) | IC50 | 86.79 ± 2.30 mM |
| uPA | Ki | 2.01 ± 0.09 mM | |
| Aprotinin | Plasmin (porcine) | Ki | 4.0 nM |
| Kallikrein (plasma) | Ki | 30 nM | |
| Trypsin (bovine) | Ki | 0.06 pM |
Deep Dive: Mechanisms of Plasmin Inhibition
The antifibrinolytic effects of these compounds are achieved through distinct molecular interactions with the components of the fibrinolytic system.
This compound and Tranexamic Acid: The Lysine Analogs
Both this compound and tranexamic acid are synthetic analogs of the amino acid lysine.[3] Their primary mechanism of action involves competitively inhibiting the binding of plasminogen and plasmin to fibrin.[3] Plasminogen possesses specific sites, known as lysine-binding sites, which are crucial for its attachment to the fibrin clot. By occupying these sites, this compound and tranexamic acid prevent the localization and concentration of plasminogen on the fibrin surface, thereby inhibiting its activation to plasmin.[3] This ultimately leads to the stabilization of the fibrin clot and a reduction in bleeding.
Mechanism of Lysine Analogs
Aprotinin: The Serine Protease Inhibitor
Aprotinin, a naturally occurring polypeptide, functions as a broad-spectrum serine protease inhibitor.[4] Its mechanism involves the formation of a stable, reversible complex with the active site of plasmin, directly inhibiting its enzymatic activity.[4] By blocking the catalytic function of plasmin, aprotinin effectively prevents the degradation of fibrin clots.[4] Aprotinin also inhibits other serine proteases involved in the coagulation and inflammatory cascades, such as kallikrein and trypsin.[4]
Mechanism of Aprotinin
Head-to-Head: Clinical Efficacy in Surgical Settings
Clinical trials have extensively evaluated the efficacy of these antifibrinolytic agents in reducing blood loss and the need for transfusions during major surgeries, particularly cardiac surgery.
| Inhibitor | Reduction in Blood Loss vs. Placebo | Reduction in Transfusion vs. Placebo | Head-to-Head Comparison |
| This compound | 240 mL (average)[5] | 37% reduction in transfusion rate[5] | Significantly more blood loss than aprotinin and tranexamic acid in some studies.[6] |
| Tranexamic Acid | 285 mL (average)[5] | 25% reduction in transfusion rate[5] | Less blood loss than this compound, but slightly more than high-dose aprotinin.[5] |
| Aprotinin (High-Dose) | 348 mL (average)[5] | 40% reduction in transfusion rate[5] | Significantly less blood loss compared to both this compound and tranexamic acid.[5] |
Note: Aprotinin was withdrawn from the market in many countries due to safety concerns, specifically an increased risk of renal dysfunction and mortality in some studies.[7]
Experimental Protocols: Validating Plasmin Inhibition
Accurate and reproducible methods are essential for quantifying the inhibitory effects of compounds on plasmin activity. Below are detailed protocols for two commonly employed assays.
Chromogenic Plasmin Activity Assay
This assay measures the ability of an inhibitor to block the cleavage of a chromogenic substrate by plasmin.
Materials:
-
Purified human plasmin
-
Chromogenic plasmin substrate (e.g., S-2251: H-D-Val-Leu-Lys-pNA)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
Test inhibitor (this compound or alternatives)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent and create a series of dilutions in assay buffer.
-
In a 96-well microplate, add a fixed volume of assay buffer to each well.
-
Add a specific volume of each inhibitor dilution to the respective wells. Include a control well with no inhibitor.
-
Add a standardized amount of purified human plasmin to each well and incubate for a predetermined time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 10-20 minutes) at 37°C.[8]
-
The rate of change in absorbance is proportional to the plasmin activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Chromogenic Assay Workflow
Fibrin Clot Lysis Assay
This assay provides a more physiologically relevant measure of antifibrinolytic activity by assessing the ability of an inhibitor to prevent the breakdown of a fibrin clot.
Materials:
-
Platelet-poor plasma (PPP)
-
Thrombin
-
Tissue plasminogen activator (tPA)
-
Calcium chloride (CaCl₂)
-
Test inhibitor (this compound or alternatives)
-
96-well microplate
-
Microplate reader capable of measuring turbidity (absorbance at 340-405 nm)
Procedure:
-
Prepare dilutions of the test inhibitor in a suitable buffer.
-
In a 96-well microplate, add PPP to each well.
-
Add the inhibitor dilutions to the respective wells, including a control well without inhibitor.
-
To initiate clot formation and subsequent lysis, add a mixture of thrombin, tPA, and CaCl₂ to each well.
-
Immediately place the microplate in a reader pre-warmed to 37°C and measure the change in optical density (turbidity) over time.[9]
-
The formation of the fibrin clot will cause an increase in turbidity, which will then decrease as the clot is lysed by plasmin.
-
The time to 50% clot lysis is the primary endpoint. A longer lysis time in the presence of the inhibitor indicates effective inhibition of fibrinolysis.
-
Plot the clot lysis time against the inhibitor concentration to evaluate its dose-dependent effect.
Fibrin Clot Lysis Assay Workflow
Conclusion
This compound, along with tranexamic acid and aprotinin, represents a critical class of drugs for controlling fibrinolysis. While all three have demonstrated efficacy in reducing blood loss, their potencies and mechanisms of action differ. The lysine analogs, this compound and tranexamic acid, offer a targeted approach by preventing the binding of plasminogen to fibrin, whereas aprotinin provides a broader inhibition of serine proteases. The choice of inhibitor and its application will depend on the specific clinical context, weighing the required potency against the potential for off-target effects. The experimental protocols provided herein offer a standardized framework for the continued evaluation and development of novel plasmin inhibitors.
References
- 1. Comparison between the clot-protecting activity of a mutant plasminogen activator inhibitor-1 with a very long half-life and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. INTERSTITIAL PLASMIN ACTIVITY WITH EPSILON AMINOCAPROIC ACID: TEMPORAL AND REGIONAL HETEROGENEITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Are antifibrinolytic drugs equivalent in reducing blood loss and transfusion in cardiac surgery? A meta-analysis of randomized head-to-head trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-fibrinolytic drugs for reducing blood loss and the need for red blood cell transfusions during and after surgery. | Cochrane [cochrane.org]
- 8. endotell.ch [endotell.ch]
- 9. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 6-Aminocaproic Acid Versus Aprotinin for Serine Protease Inhibition
For researchers, scientists, and professionals in drug development, selecting the appropriate serine protease inhibitor is a critical decision that can significantly impact experimental outcomes and therapeutic efficacy. This guide provides an objective comparison of two widely used serine protease inhibitors: 6-Aminocaproic acid (a synthetic amino acid derivative) and aprotinin (a natural polypeptide). We will delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols to aid in your selection process.
Introduction to the Inhibitors
This compound (EACA) is a synthetic derivative of the amino acid lysine.[1][2] It functions as an antifibrinolytic agent by inhibiting the conversion of plasminogen to plasmin, the primary enzyme responsible for fibrinolysis.[2] Its utility in research and clinical settings is primarily centered on preventing the breakdown of blood clots.[3]
Aprotinin is a naturally occurring polypeptide extracted from bovine lung tissue and is a broad-spectrum serine protease inhibitor.[4][5] It is known to inhibit a variety of serine proteases, including trypsin, chymotrypsin, plasmin, and kallikrein.[5][6] Its application spans from reducing perioperative blood loss to its use as a tool in protein purification and cell culture to prevent proteolysis.[4][7]
Mechanism of Action
The inhibitory mechanisms of this compound and aprotinin differ significantly, which dictates their specificity and range of applications.
This compound: As a lysine analog, this compound competitively inhibits the lysine-binding sites on plasminogen and plasmin.[8] This prevents them from binding to fibrin, thereby inhibiting fibrinolysis.[2][8] While its primary role is in the fibrinolytic pathway, it has also been shown to inhibit other trypsin-like serine proteases.[9]
Aprotinin: Aprotinin acts as a competitive, reversible inhibitor by forming a stable, stoichiometric complex with the active site of serine proteases.[5][10] Its pear-shaped structure fits into the binding pocket of the protease, blocking substrate access.[5] Aprotinin's broad specificity allows it to inhibit a wide array of serine proteases involved in coagulation, fibrinolysis, and inflammation.[4][11]
Quantitative Comparison of Inhibitory Activity
The efficacy of an inhibitor is quantitatively described by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate greater potency. The following table summarizes available data for this compound and aprotinin against various serine proteases.
| Serine Protease | This compound (IC50/Ki) | Aprotinin (Ki) |
| Plasmin | IC50 ≈ 0.02 mM (for a derivative)[12] | 1 x 10-8 M[13] |
| Trypsin | - | 6.0 x 10-14 M (bovine)[5] |
| Kallikrein (plasma) | - | 3 x 10-7 M[13] |
| Chymotrypsin | - | ~1.25 x 10-7 M[5] |
| Tissue Kallikrein | Inhibits activity[9] | 5.1 x 10-7 M[13] |
Note: Quantitative data for this compound's direct inhibition of serine proteases other than those in the fibrinolytic system is limited in the provided search results. Its primary mechanism is not direct active site inhibition for many proteases.
Experimental Protocols
A standard method to assess the inhibitory activity of these compounds is a chromogenic substrate-based serine protease inhibition assay.
Key Experimental Protocol: Serine Protease Inhibition Assay
Objective: To determine the inhibitory effect of this compound or aprotinin on the activity of a specific serine protease.
Materials:
-
Serine protease (e.g., trypsin, plasmin)
-
Chromogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Inhibitor stock solutions (this compound and/or aprotinin) of known concentrations
-
Assay buffer (e.g., Tris-HCl, pH 7.5-8.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the inhibitor (this compound or aprotinin) in the assay buffer.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Inhibitor dilution (or buffer for control)
-
Serine protease solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the chromogenic substrate to each well to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide-based substrates) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Clinical and Research Applications
Both inhibitors have found applications in clinical and research settings, primarily related to the modulation of hemostasis and inflammation.
This compound:
-
Clinical: Primarily used to treat excessive bleeding from hyperfibrinolysis, especially after cardiac surgery, in hematological disorders, and for certain types of hemorrhage.[3][14] It is considered a cost-effective alternative to aprotinin for reducing postoperative bleeding.[15][16]
-
Research: Used to study the fibrinolytic system and as a tool to prevent clot lysis in in vitro and in vivo models.[14]
Aprotinin:
-
Clinical: Historically used to reduce blood loss and the need for transfusions during complex surgeries like cardiac bypass.[4][17] Its use has been curtailed in some regions due to safety concerns, though it remains a subject of clinical investigation.[18] It also has demonstrated anti-inflammatory properties by inhibiting kallikrein.[18][19]
-
Research: Widely used as a component of protease inhibitor cocktails to prevent protein degradation during cell lysis and protein purification.[7] It is also employed to study the roles of various serine proteases in physiological and pathological processes.[11]
Summary of Comparison
| Feature | This compound | Aprotinin |
| Type | Synthetic amino acid derivative[1] | Natural polypeptide[5] |
| Mechanism | Competitively inhibits lysine-binding sites of plasminogen and plasmin[8] | Forms a reversible complex with the active site of various serine proteases[10] |
| Specificity | Primarily targets the fibrinolytic system[2] | Broad-spectrum inhibitor of serine proteases[4] |
| Primary Use | Antifibrinolytic to control bleeding[3] | Antifibrinolytic and general protease inhibitor[4][7] |
| Anti-inflammatory | Limited direct anti-inflammatory effects reported[19][20] | Attenuates inflammatory responses by inhibiting kallikrein and other proteases[4][18] |
| Cost | Generally less expensive[21] | More expensive[21] |
References
- 1. Aminocaproic acid - Wikipedia [en.wikipedia.org]
- 2. What is Aminocaproic Acid used for? [synapse.patsnap.com]
- 3. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. interchim.fr [interchim.fr]
- 6. ject.edpsciences.org [ject.edpsciences.org]
- 7. selleckchem.com [selleckchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Reduction in serine protease activity correlates with improved rosacea severity in a small, randomized pilot study of a topical serine protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aprotinin Applications in Biotechnology and Pharmaceutical Manufacturing Processes [sigmaaldrich.com]
- 11. Aprotinin (II): Inhalational Administration for the Treatment of COVID-19 and Other Viral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Epsilon-aminocaproic Acid for Treatment of Fibrinolysis during Liver Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Comparison of epsilon aminocaproic acid and low-dose aprotinin in cardiopulmonary bypass: efficiency, safety and cost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suppressed fibrinolysis after administration of low-dose aprotinin: reduced level of plasmin-alpha2-plasmin inhibitor complexes and postoperative blood loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. thieme-connect.com [thieme-connect.com]
- 19. Aprotinin but not epsilon-aminocaproic acid decreases interleukin-10 after cardiac surgery with extracorporeal circulation: randomized, double-blind, placebo-controlled study in patients receiving aprotinin and epsilon-aminocaproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Differing effects of aprotinin and epsilon-aminocaproic acid on cytokine-induced inducible nitric oxide synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
A Comparative Analysis of 6-Aminocaproic Acid and its Alternatives in Antifibrinolytic Therapy
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of 6-Aminocaproic acid with its primary alternatives, tranexamic acid and aprotinin. The following sections detail their mechanisms of action, comparative efficacy in clinical settings, and relevant experimental protocols, supported by quantitative data and visual diagrams to facilitate informed decision-making.
Comparative Efficacy of Antifibrinolytic Agents
This compound (EACA), a synthetic derivative of the amino acid lysine, is a widely utilized antifibrinolytic agent that effectively reduces bleeding in various clinical scenarios, particularly in the context of surgery.[1][2] Its primary alternatives include tranexamic acid (TXA), another lysine analog, and aprotinin, a serine protease inhibitor. The choice between these agents often depends on a balance of efficacy, safety, and cost.
Clinical studies, particularly in cardiac surgery, have provided a substantial amount of data comparing these three agents. Meta-analyses have consistently shown that all three antifibrinolytic agents are effective in reducing blood loss and the need for blood transfusions compared to placebo.[3][4]
When compared head-to-head, high-dose aprotinin has been shown to be more effective in reducing total blood loss than both EACA and TXA.[3][5] One meta-analysis found that high-dose aprotinin resulted in 184 mL less total blood loss compared to ε-aminocaproic acid and 195 mL less compared to tranexamic acid in cardiac surgery.[3] However, the use of aprotinin has been associated with a statistically significant increased risk of renal dysfunction.[3]
Comparisons between EACA and TXA have yielded more nuanced results. A systematic review and meta-analysis of randomized controlled trials in adult patients undergoing cardiopulmonary bypass found that TXA was associated with a statistically significant reduction in 24-hour blood loss and total packed red blood cells transfused compared to EACA.[6] Conversely, other studies, including those in pediatric cardiac surgery and total hip arthroplasty, have found no statistically significant differences in blood loss or transfusion requirements between the two drugs.[7][8]
In terms of safety, there are no significant differences among the agents regarding mortality, stroke, or myocardial infarction.[3] However, an increased risk of seizures has been noted as a potential side effect of tranexamic acid, particularly at high doses.[7][9]
The following tables summarize the key quantitative data from comparative studies:
Table 1: Comparison of Antifibrinolytic Agents vs. Placebo in Cardiac Surgery
| Outcome | High-Dose Aprotinin | Low-Dose Aprotinin | ε-Aminocaproic Acid | Tranexamic Acid |
| Total Blood Loss Reduction (mL) | 348 | 226 | 240 | 285 |
| Reduction in Transfusion Rate | 40% | 24% | 37% | 25% |
| Risk of Renal Dysfunction | Increased | No significant increase | Not reported | Non-significant trend |
Data sourced from a meta-analysis of 138 trials.[3]
Table 2: Head-to-Head Comparison of Antifibrinolytic Agents in Cardiac Surgery
| Comparison | Outcome | Result |
| High-Dose Aprotinin vs. ε-Aminocaproic Acid | Total Blood Loss | 184 mL less with Aprotinin |
| High-Dose Aprotinin vs. Tranexamic Acid | Total Blood Loss | 195 mL less with Aprotinin |
| ε-Aminocaproic Acid vs. Tranexamic Acid | Total Blood Loss | No significant difference |
Data sourced from a meta-analysis of 138 trials.[3]
Table 3: Comparison of Tranexamic Acid vs. ε-Aminocaproic Acid in Adult Cardiopulmonary Bypass
| Outcome | Result | P-value |
| 24-hour Blood Loss | Statistically significant reduction with TXA | 0.0070 |
| Total Packed Red Blood Cells Infused | Statistically significant reduction with TXA | 0.0025 |
| Adverse Events (Neurological, Renal, Cardiac, Thrombotic) | No significant difference | > 0.05 |
Data sourced from a systematic review and meta-analysis of nine randomized controlled trials.[6]
Mechanism of Action
This compound and tranexamic acid are lysine analogs that exert their antifibrinolytic effect by competitively inhibiting the binding of plasminogen to fibrin.[1][10][11] This prevents the conversion of plasminogen to plasmin, the primary enzyme responsible for the degradation of fibrin clots.[12][13] Aprotinin, on the other hand, is a direct inhibitor of several serine proteases, including plasmin and kallikrein.[14]
Caption: Mechanism of action of this compound and Tranexamic acid.
Experimental Protocols
The following provides a generalized protocol for a prospective, randomized, double-blind, controlled clinical trial designed to compare the efficacy and safety of this compound with an alternative antifibrinolytic agent in a surgical setting.
1. Study Objective: To compare the effects of intravenous this compound versus a comparator (e.g., tranexamic acid) on total blood loss, transfusion requirements, and adverse events in patients undergoing a specific surgical procedure (e.g., coronary artery bypass grafting).
2. Study Design: A prospective, randomized, double-blind, placebo-controlled (or active comparator-controlled) trial.
3. Patient Population:
- Inclusion Criteria: Adult patients scheduled for the specified elective surgery, age range, and other relevant demographic and clinical characteristics.
- Exclusion Criteria: Pre-existing renal or hepatic dysfunction, history of thromboembolic events, known allergy to the study drugs, and other contraindications.
4. Randomization and Blinding: Patients are randomly assigned to one of the treatment groups. The study medication is prepared by a pharmacist not involved in patient care to ensure blinding of patients, surgeons, anesthesiologists, and data collectors.
5. Intervention:
- Group A (this compound): Standardized dosing regimen (e.g., loading dose followed by continuous infusion).
- Group B (Comparator): Standardized dosing regimen for the alternative agent.
- Group C (Placebo/Control): Saline solution administered in the same manner.
6. Data Collection:
- Primary Efficacy Endpoint: Total blood loss within a defined postoperative period (e.g., 24 hours), measured by surgical drain output and cell salvage volume.
- Secondary Efficacy Endpoints:
- Volume of packed red blood cells, fresh frozen plasma, and platelets transfused.
- Postoperative hemoglobin and hematocrit levels.
- Incidence of re-operation for bleeding.
- Safety Endpoints:
- Incidence of adverse events, including mortality, myocardial infarction, stroke, renal dysfunction/failure, and seizures.
- Monitoring of coagulation parameters (e.g., prothrombin time, activated partial thromboplastin time).
7. Statistical Analysis: Appropriate statistical tests (e.g., t-test, chi-square test) will be used to compare the outcomes between the treatment groups. A p-value of <0.05 is typically considered statistically significant.
Caption: Workflow of a randomized controlled trial comparing antifibrinolytic agents.
References
- 1. Aminocaproic_acid [bionity.com]
- 2. This compound | CAS#:60-32-2 | Chemsrc [chemsrc.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Comparison of the Efficacy and Safety of Tranexamic Acid Versus Aminocaproic Acid for Bleeding Prevention in Adult Surgical Patients Undergoing Cardiopulmonary Bypass: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Tranexamic acid versus aminocapróic acid in multiple doses via the oral route for the reduction of postoperative bleeding in total primary hip arthroplasty: a prospective, randomized, double-blind, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tranexamic acid versus ɛ-aminocaproic acid: efficacy and safety in paediatric cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]
- 12. This compound; EACA | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. reference.medscape.com [reference.medscape.com]
- 14. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
A Comparative Guide to 6-Aminocaproic Acid Grades for Research and Drug Development
For researchers, scientists, and professionals in drug development, selecting the appropriate grade of 6-Aminocaproic acid is a critical decision that can impact the reliability of experimental results and the safety and efficacy of therapeutic formulations. This guide provides a side-by-side comparison of various grades of this compound, supported by experimental data and detailed protocols for performance evaluation.
Understanding the Grades of this compound
This compound is available in several grades, each with specific purity levels and intended applications. The primary distinctions lie in the stringency of quality control, the presence of impurities, and the provided documentation.
| Grade | Typical Purity | Key Characteristics & Intended Use |
| Pharmaceutical Grade (USP/EP) | 98.5% - 101.5% | Meets the stringent requirements of the United States Pharmacopeia (USP) or European Pharmacopoeia (EP). Used in pharmaceutical formulations for therapeutic applications.[1] |
| Pharmaceutical Secondary Standard | Certified | A certified reference material qualified against a primary pharmacopeia standard. Used for quality control and analytical method validation in pharmaceutical manufacturing.[2] |
| BioUltra Grade | ≥99% | High-purity grade suitable for biotechnology applications, such as cell culture, where low levels of elemental impurities are critical.[3] |
| Biotech Grade | ≥99% | Suitable for a range of biological applications, including use as an antifibrinolytic agent in cell culture and biochemical assays.[3] |
| Analytical Research (AR) Grade | High Purity | High-purity grade suitable for specialist analytical testing and research applications where a high degree of accuracy is required. |
| SAJ Special Grade | ≥99.0% | A specific high-purity grade for research and analytical use.[1] |
| Synthesis/Lab Grade | ≥98% | Suitable for general laboratory use and chemical synthesis. May contain higher levels of impurities.[4] |
Impurity Profile and Its Impact
The manufacturing process of this compound, typically through the hydrolysis of caprolactam, can introduce various impurities.[5] Common impurities include the unreacted starting material (caprolactam), dimers, and trimers of this compound.[5] In pharmaceutical formulations, interactions with excipients like citric acid can also lead to the formation of adducts.[5]
The presence of these impurities can have significant consequences:
-
Inaccurate Quantification: Impurities can interfere with analytical assays, leading to erroneous measurements of this compound concentration.
-
Altered Biological Activity: Impurities may have their own biological effects or could inhibit or potentiate the antifibrinolytic activity of this compound, leading to inconsistent experimental outcomes.
-
Cytotoxicity: For cell-based assays and in vivo studies, impurities could be toxic to cells, affecting the validity of the results.
Performance Evaluation: Experimental Protocols
To ensure the suitability of a specific grade of this compound for your application, it is essential to perform functional and analytical testing. Below are detailed protocols for key experiments.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method allows for the accurate quantification of this compound and the identification and quantification of potential impurities.
Experimental Workflow:
Figure 1: HPLC workflow for purity analysis.
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water with a suitable buffer such as perchloric acid or sulfuric acid. The exact ratio will depend on the specific column and system.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a low wavelength, such as 200 nm or 210 nm, is effective for detecting this compound which lacks a strong chromophore.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and samples in the mobile phase.
-
Analysis: Inject the samples and a series of standards for calibration. The purity is calculated based on the area of the this compound peak relative to the total peak area. Impurities can be identified by their retention times relative to known impurity standards.
Antifibrinolytic Activity Assessment by In Vitro Clot Lysis Assay
This assay measures the ability of this compound to inhibit the lysis of a fibrin clot, providing a direct measure of its biological activity.
Signaling Pathway of Fibrinolysis Inhibition:
Figure 2: Mechanism of this compound action.
Methodology:
-
Plate Preparation: In a 96-well microtiter plate, add human plasma.
-
Clot Formation: Induce clot formation by adding thrombin and calcium chloride to each well.
-
Addition of Test Compound: Add different concentrations of the this compound grades being tested to the wells.
-
Induction of Fibrinolysis: Add a plasminogen activator, such as tissue plasminogen activator (t-PA), to initiate clot lysis.
-
Monitoring Lysis: Monitor the change in optical density (absorbance) over time at a suitable wavelength (e.g., 405 nm). As the clot lyses, the turbidity decreases.
-
Data Analysis: Calculate the time to 50% clot lysis for each concentration. A longer lysis time indicates higher antifibrinolytic activity. Compare the dose-response curves for the different grades.
Thromboelastography (TEG) Analysis
TEG provides a comprehensive assessment of coagulation and fibrinolysis by measuring the viscoelastic properties of whole blood during clot formation and lysis.
Experimental Workflow for TEG:
Figure 3: Thromboelastography experimental workflow.
Methodology:
-
Sample Preparation: Collect whole blood in citrated tubes. Add different concentrations of the this compound grades to aliquots of the blood.
-
TEG Analysis: Pipette the blood samples into TEG cups. Initiate coagulation by adding calcium chloride.
-
Data Acquisition: The TEG instrument will monitor and record the clot strength over time.
-
Parameter Analysis: Key parameters to analyze include:
-
Maximum Amplitude (MA): Represents the maximum strength of the clot.
-
Lysis at 30 minutes (LY30): The percentage of clot lysis 30 minutes after reaching MA. A lower LY30 indicates greater inhibition of fibrinolysis.
-
-
Comparison: Compare the LY30 values for the different grades of this compound.
Conclusion
The choice of this compound grade should be guided by the specific requirements of the application. For in-human use and late-stage drug development, only pharmaceutical grade (USP/EP) material is acceptable. For basic research and in vitro assays, higher purity grades like BioUltra or Analytical Grade are recommended to ensure reproducibility and minimize confounding effects from impurities. While lower-cost lab grades may be suitable for non-critical applications, their use in sensitive assays should be preceded by rigorous in-house validation to confirm their performance. By employing the analytical and functional testing protocols outlined in this guide, researchers can confidently select the appropriate grade of this compound and ensure the integrity of their scientific findings.
References
- 1. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US8809581B2 - Method of making this compound as active pharmaceutical ingredient - Google Patents [patents.google.com]
A Comparative Guide to Alternatives for 6-Aminocaproic Acid in Protease Inhibition
For researchers, scientists, and drug development professionals seeking alternatives to 6-Aminocaproic acid (EACA) for specific protease inhibition applications, this guide provides an objective comparison with two primary alternatives: Tranexamic acid (TXA) and Aprotinin. This document outlines their performance, supported by experimental data, and offers detailed protocols for relevant assays.
Executive Summary
This compound and its alternatives are crucial tools in research and clinical settings for inhibiting serine proteases, particularly plasmin, which is central to the fibrinolytic system. While EACA is a widely used lysine analog, Tranexamic acid offers higher potency, and Aprotinin, a polypeptide inhibitor, provides a different mechanism of action with high affinity for multiple serine proteases. The choice of inhibitor depends on the specific application, required potency, and target protease.
Performance Comparison of Protease Inhibitors
The efficacy of these inhibitors is best compared through their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). A lower value for these parameters indicates a higher potency of the inhibitor.
| Inhibitor | Target Protease | Ki | IC50 | Notes |
| This compound (EACA) | Plasmin | - | ~10 µM (in streptokinase-plasminogen complex)[1] | Potency is approximately 6-10 times lower than Tranexamic acid.[2] |
| uPA | - | 25.25 ± 1.50 mM[2][3] | Significantly less potent against uPA compared to TXA. | |
| Tranexamic acid (TXA) | Plasmin | - | 86.79 ± 2.30 mM (direct inhibition)[2][3] | Primarily acts by blocking lysine binding sites on plasminogen.[2][3] |
| uPA | 2.01 ± 0.09 mM[2][3] | 3.63 ± 0.16 mM[2][3] | Also demonstrates direct, active site inhibition of uPA.[2][3] | |
| Plasma Kallikrein | - | 67.53 ± 2.69 mM[2][3] | ||
| Aprotinin | Plasmin | 0.4 nM (in solution), 2 nM (in presence of fibrin)[4] | - | A potent, competitive inhibitor of plasmin.[4][5] |
| Trypsin | 6.0 x 10⁻¹⁴ M[6] | - | Extremely high affinity for trypsin. | |
| Chymotrypsin | - | - | Also inhibits chymotrypsin.[6] | |
| Plasma Kallikrein | - | - | An effective inhibitor of plasma kallikrein.[5] |
Mechanism of Action and Key Applications
This compound (EACA): A synthetic lysine analog that competitively inhibits the binding of plasminogen and plasmin to fibrin by blocking the lysine binding sites on these proteins. This prevents the activation of plasminogen to plasmin and the subsequent degradation of fibrin clots.[7]
-
Primary Applications:
-
Antifibrinolytic agent in clinical settings to control bleeding.
-
Research applications to study the fibrinolytic system.
-
Component in protease inhibitor cocktails for protein extraction.
-
Tranexamic Acid (TXA): Another synthetic lysine analog that functions similarly to EACA but with a higher potency.[2][3][8] It also exhibits direct inhibitory effects on urokinase plasminogen activator (uPA).[2][3]
-
Primary Applications:
Aprotinin: A natural polypeptide serine protease inhibitor that forms stable, reversible complexes with the active sites of various proteases, including plasmin, trypsin, and kallikrein.[5][6]
-
Primary Applications:
Experimental Protocols
Fluorometric Plasmin Inhibition Assay
This protocol allows for the quantitative determination of the inhibitory activity of compounds against plasmin.
Materials:
-
Plasmin enzyme (human or bovine)
-
Fluorogenic plasmin substrate (e.g., AMC-based peptide substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-80)
-
Inhibitors to be tested (this compound, Tranexamic acid, Aprotinin)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission = 360/450 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the plasmin substrate in DMSO.
-
Prepare stock solutions of the inhibitors in an appropriate solvent (e.g., water or DMSO).
-
On the day of the assay, dilute the plasmin enzyme and substrate to their working concentrations in the assay buffer.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add 10 µL of the test inhibitor at various concentrations.
-
For the enzyme control wells, add 10 µL of the assay buffer.
-
For the inhibitor control wells, add a known plasmin inhibitor (e.g., aprotinin at a saturating concentration).
-
Add 40 µL of the diluted plasmin enzyme solution to all wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the plasmin substrate solution to each well.
-
Immediately place the plate in the microplate reader.
-
Measure the fluorescence intensity kinetically at 37°C for 10-20 minutes, taking readings every 2-3 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protein Purification with Aprotinin as a Protease Inhibitor
This protocol provides a general workflow for using aprotinin to prevent protein degradation during purification from cell lysates.
Materials:
-
Cell pellet containing the protein of interest
-
Lysis Buffer (e.g., RIPA buffer, Tris-based buffer)
-
Aprotinin stock solution (e.g., 10 mg/mL in water or buffer)
-
Other protease inhibitors (optional, for a broader spectrum of inhibition)
-
Purification resin (e.g., Ni-NTA for His-tagged proteins, ion-exchange, or size-exclusion chromatography media)
-
Wash and Elution buffers specific to the purification method
Procedure:
-
Lysis Buffer Preparation:
-
Prepare the desired lysis buffer. Keep it on ice.
-
Immediately before use, add aprotinin to the lysis buffer to a final concentration of 1-2 µg/mL (approximately 0.15-0.3 µM).
-
If necessary, add other protease inhibitors (e.g., leupeptin, pepstatin A, PMSF) to create a protease inhibitor cocktail.
-
-
Cell Lysis:
-
Resuspend the cell pellet in the ice-cold lysis buffer containing aprotinin.
-
Lyse the cells using an appropriate method (e.g., sonication, French press, or detergent lysis).
-
Perform all lysis steps on ice to minimize protease activity.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at high speed (e.g., >10,000 x g) for 20-30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Purification:
-
Apply the clarified lysate to the pre-equilibrated chromatography resin.
-
Wash the resin with wash buffer to remove non-specifically bound proteins. It is recommended to also include aprotinin in the wash buffer.
-
Elute the target protein using the appropriate elution buffer.
-
-
Analysis of Purified Protein:
-
Analyze the purified protein fractions by SDS-PAGE to assess purity and integrity. The presence of sharp, distinct bands with minimal smearing or lower molecular weight fragments indicates successful inhibition of proteolysis.
-
Visualizing the Fibrinolytic Pathway and Inhibition
The following diagrams illustrate the key interactions within the fibrinolytic pathway and the points of inhibition for EACA, TXA, and Aprotinin.
Caption: The Fibrinolytic Pathway and points of inhibition.
This diagram illustrates the activation of plasminogen to plasmin by tPA and uPA, leading to the degradation of a fibrin clot. EACA and TXA inhibit this process by preventing plasminogen from binding to fibrin, while aprotinin directly inhibits the enzymatic activity of plasmin. TXA also has a direct inhibitory effect on uPA.
Experimental Workflow for Inhibitor Comparison
The following workflow outlines the key steps for comparing the efficacy of different protease inhibitors in a research setting.
Caption: Workflow for comparing protease inhibitor potency.
This workflow provides a systematic approach to preparing reagents, performing a fluorometric inhibition assay, and analyzing the data to determine and compare the IC50 values of different protease inhibitors. This allows for a quantitative assessment of their relative potencies.
References
- 1. Epsilon amino caproic acid inhibits streptokinase-plasminogen activator complex formation and substrate binding through kringle-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tranexamic acid is an active site inhibitor of urokinase plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Studies on the mechanisms of action of aprotinin and tranexamic acid as plasmin inhibitors and antifibrinolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. interchim.fr [interchim.fr]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Tranexamic acid rapidly inhibits fibrinolysis, yet transiently enhances plasmin generation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of recombinant aprotinin from transgenic corn germ fraction using ion exchange and hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. aniara.com [aniara.com]
A Comparative Guide to the Antifibrinolytic Activity of 6-Aminocaproic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the antifibrinolytic activity of 6-Aminocaproic Acid (EACA) with other commonly used antifibrinolytic agents, namely Tranexamic Acid (TXA) and Aprotinin. The information is supported by experimental data and detailed protocols to assist in research and development.
Mechanism of Action
This compound is a synthetic derivative of the amino acid lysine.[1] Its primary antifibrinolytic effect is achieved by competitively inhibiting the activation of plasminogen to plasmin.[1][2] It binds to the lysine-binding sites on plasminogen, which are essential for its attachment to fibrin.[1] By occupying these sites, EACA prevents plasminogen from binding to the fibrin clot and its subsequent conversion to plasmin, the enzyme responsible for fibrin degradation.[1] This action helps to stabilize existing blood clots and prevent excessive bleeding.[1]
Quantitative Comparison of Antifibrinolytic Activity
The antifibrinolytic potencies of this compound, Tranexamic Acid, and Aprotinin have been evaluated in various in vitro and clinical studies. The following tables summarize the key quantitative data.
| Drug | IC50 (urokinase-mediated plasminogen activation) | Relative Potency | Reference |
| This compound (EACA) | 26.84 ± 0.67 mM | 1x | [3] |
| Tranexamic Acid (TXA) | 4.53 ± 0.66 mM | ~6x > EACA | [3] |
| Drug | IC50 (t-PA stimulated fibrinolysis in plasma) | Reference |
| Tranexamic Acid (TXA) | 3.79 ± 0.17 mg/L | [4][5] |
| Drug | Potency Comparison | Reference |
| Tranexamic Acid (TXA) | Approximately 10 times more potent than ε-aminocaproic acid. | [6] |
| Aprotinin | Considered the strongest antifibrinolytic agent in reducing blood loss. | [7] |
Clinical Efficacy Comparison in Cardiac Surgery
| Study Outcome | This compound (EACA) | Tranexamic Acid (TXA) | Control (No Antifibrinolytic) | Reference |
| Postoperative Blood Loss at 24 hours | 360 +/- 90 mL | 215 +/- 70 mL | 780 +/- 120 mL | [8] |
| Re-exploration for Bleeding | 5% (2/40) | 5% (2/40) | 20% (8/40) | [8] |
| Patients Requiring Transfusion (CABG surgery) | 22% (9/41) | 43.8% (14/32) | N/A | [9] |
Experimental Protocols
Detailed methodologies for key experiments used to quantify antifibrinolytic activity are provided below.
Euglobulin Clot Lysis Time (ECLT)
The Euglobulin Clot Lysis Time (ECLT) assay provides a global assessment of fibrinolytic activity by measuring the time it takes for a clot to dissolve in an environment where fibrinolytic inhibitors have been largely removed.[10][11]
Principle: The euglobulin fraction of plasma, which contains fibrinogen, plasminogen, and plasminogen activators, is precipitated by acidification.[12] This fraction is then isolated and clotted, and the time required for the clot to lyse is measured. A shorter lysis time indicates higher fibrinolytic activity.
Step-by-Step Protocol:
-
Sample Collection: Collect venous blood in a tube containing 3.2% buffered sodium citrate. The tube must be filled to the correct volume to ensure the proper blood-to-anticoagulant ratio. Immediately mix the sample by gentle inversion.[11]
-
Platelet-Poor Plasma Preparation: Centrifuge the blood sample for 10 minutes. Carefully transfer the top two-thirds of the plasma to a new plastic tube, avoiding the cell layer. Centrifuge this plasma tube again for another 10 minutes to obtain platelet-poor plasma.[11]
-
Euglobulin Fraction Precipitation: Dilute the platelet-poor plasma with acetic acid and incubate on ice for 15 minutes to precipitate the euglobulin fraction.[12][13]
-
Isolation of Euglobulin Fraction: Centrifuge the sample in a refrigerated centrifuge at 4°C. Discard the supernatant.[12][13]
-
Clot Formation and Lysis: Re-dissolve the precipitate in a buffer. Induce clotting by adding thrombin.[12][13]
-
Measurement: Incubate the clotted sample at 37°C and observe the clot at regular intervals (e.g., every 15 minutes) until complete lysis occurs. The time from clot formation to complete lysis is the Euglobulin Clot Lysis Time.[14]
Thromboelastography (TEG)
Thromboelastography (TEG) is a viscoelastic hemostatic assay that provides a real-time, graphical representation of the entire coagulation process, from initial clot formation to fibrinolysis.[15][16]
Principle: A small sample of whole blood is placed in a cup that oscillates. A pin is suspended in the blood. As the blood clots, it forms a connection between the cup and the pin, causing the pin to oscillate with the cup. The strength and rate of clot formation, as well as the eventual breakdown of the clot (fibrinolysis), are recorded.[15][17]
Step-by-Step Protocol:
-
Sample Preparation: Obtain a whole blood sample, typically in a citrated tube. Ensure the sample is well-mixed.
-
Instrument Setup: Turn on the TEG analyzer and allow it to warm up to 37°C. Load a disposable cup and pin into the instrument.[18]
-
Assay Initiation: Pipette the whole blood sample into the cup. Add an activator (e.g., kaolin) to initiate coagulation.[17][18]
-
Data Acquisition: The instrument will begin to oscillate the cup and record the movement of the pin as the clot forms and lyses. The data is displayed graphically in real-time.
-
Parameter Analysis: The TEG tracing provides several key parameters, including:
-
R time (Reaction time): Time to initial fibrin formation.[15]
-
K time & Alpha-angle: Kinetics of clot development.[15]
-
Maximum Amplitude (MA): Represents the maximum strength of the clot.[15]
-
LY30 (Lysis at 30 minutes): Percentage of clot lysis 30 minutes after reaching the maximum amplitude. This parameter is a direct measure of fibrinolytic activity.[15]
-
Visualizing the Fibrinolytic Pathway and Experimental Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: The Fibrinolysis Signaling Pathway and points of inhibition by antifibrinolytic agents.
Caption: Experimental workflow for the Euglobulin Clot Lysis Time (ECLT) assay.
Caption: Experimental workflow for Thromboelastography (TEG) to assess fibrinolysis.
References
- 1. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. ashpublications.org [ashpublications.org]
- 4. What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. txacentral.lshtm.ac.uk [txacentral.lshtm.ac.uk]
- 6. ahajournals.org [ahajournals.org]
- 7. Antifibrinolytics in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of aminocaproic acid and tranexamic acid in adult cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Randomized, Double-Blinded Trial Comparing the Effectiveness of Tranexamic Acid and Epsilon-Aminocaproic Acid in Reducing Bleeding and Transfusion in Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Euglobulin Clot Lysis Time | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 11. labcorp.com [labcorp.com]
- 12. Euglobulin Clot Lysis Time [ECLT] [practical-haemostasis.com]
- 13. Fibrinolysis: Euglobulin Clot Lysis Time (ECLT) – ECAT | Clotpedia [clotpedia.nl]
- 14. A new device for measurement of fibrin clot lysis: application to the Euglobulin Clot Lysis Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. litfl.com [litfl.com]
- 16. Thromboelastography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. clinicalpub.com [clinicalpub.com]
- 18. Thromboelastography | HE [hematology.mlsascp.com]
A Head-to-Head Comparison of 6-Aminocaproic Acid and Tranexamic Acid for Antifibrinolytic Therapy
For researchers, scientists, and drug development professionals, understanding the nuances of antifibrinolytic agents is critical for effective therapeutic strategies. This guide provides an objective comparison of two key lysine analogs, 6-Aminocaproic acid (also known as epsilon-aminocaproic acid, EACA) and tranexamic acid (TXA), supported by experimental data from head-to-head studies.
These synthetic derivatives of the amino acid lysine are widely used to prevent or reduce bleeding in various clinical settings, particularly in cardiac and orthopedic surgery, by inhibiting the breakdown of fibrin clots.[1][2] Their primary mechanism of action involves blocking the lysine-binding sites on plasminogen, which prevents its conversion to plasmin, the key enzyme responsible for fibrinolysis.[3][4] While both drugs share this mechanism, differences in their potency and clinical efficacy have been the subject of numerous comparative studies.
Mechanism of Action: Inhibition of Fibrinolysis
Both this compound and tranexamic acid act as competitive inhibitors in the fibrinolytic system. By binding to the lysine receptor sites on plasminogen, they prevent plasminogen from binding to the fibrin clot surface. This inhibition of plasminogen activation ultimately stabilizes the fibrin clot and reduces hemorrhage.[3][5] Tranexamic acid has been shown to bind more strongly to plasminogen's receptor sites compared to this compound.[5]
Caption: Mechanism of action of lysine analogs in the fibrinolytic pathway.
Comparative Efficacy in Clinical Settings
Head-to-head studies have been conducted to compare the effectiveness of this compound and tranexamic acid in reducing blood loss and the need for blood transfusions in surgical patients. The results, while varied, provide valuable insights into their relative performance.
Cardiac Surgery
In the context of cardiac surgery, particularly procedures involving cardiopulmonary bypass, both agents have demonstrated efficacy in reducing postoperative bleeding.[6] A meta-analysis of nine randomized controlled trials revealed that tranexamic acid was associated with a statistically significant reduction in 24-hour blood loss and the total units of packed red blood cells transfused compared to this compound.[7] However, some individual studies have found the two drugs to be statistically indistinguishable in their effects on blood loss and transfusion requirements.[6] Another study in pediatric cardiac surgery found no statistically significant difference in postoperative blood loss between the two agents.[8]
| Outcome Measure | This compound (EACA) | Tranexamic Acid (TXA) | Study Population | Key Finding | Citation |
| 24-Hour Postoperative Blood Loss | 360 +/- 90 mL | 215 +/- 70 mL | Coronary Artery Bypass Surgery | Both significantly reduced blood loss compared to control, with no statistical difference between them. | [6] |
| 24-Hour Postoperative Blood Loss | 29 ml/kg | 21 ml/kg | Pediatric Cardiac Surgery | No statistically significant difference between the two groups. | [8] |
| Total Blood Loss (Meta-analysis) | - | - | Cardiac Surgery | Tranexamic acid showed a significant reduction in total blood loss compared to ε-aminocaproic acid. | [9] |
| Re-exploration for Bleeding | 5% (2/40) | 5% (2/40) | Coronary Artery Bypass Surgery | Both drugs showed a similar, significant reduction in re-exploration rates compared to the control group. | [6] |
| Any Transfusion (Intra-op to 24h post-op) | 25% | 44.8% | Cardiac Surgery | Significantly fewer transfusions in the EACA group. | [10] |
Orthopedic Surgery
In orthopedic procedures such as total knee and hip arthroplasty, both antifibrinolytics have been shown to be effective in reducing blood loss and transfusion rates compared to no treatment.[11][12] One retrospective study found no significant difference in the mean red blood cell units transfused per patient or the percentage of patients transfused between the this compound and tranexamic acid groups in total knee arthroplasty.[11] Similarly, a study on total hip arthroplasty found both drugs to be comparable in reducing transfusion rates.[12] However, another study comparing intravenous tranexamic acid to topical aminocaproic acid found that tranexamic acid resulted in significantly lower blood loss and transfusion rates.[13][14]
| Outcome Measure | This compound (EACA) | Tranexamic Acid (TXA) | Study Population | Key Finding | Citation |
| Patients Transfused | 2.8% | 3.2% | Total Knee Arthroplasty | No significant difference between EACA and TXA; both significantly lower than control (10.8%). | [11] |
| Mean RBC Units Transfused per Patient | 0.05 units | 0.05 units | Total Knee Arthroplasty | No significant difference between EACA and TXA; both significantly lower than control (0.19 units). | [11] |
| Patients Transfused | 6.8% | 9.7% | Total Hip Arthroplasty | No significant difference between EACA and TXA; both significantly lower than control (24.7%). | [12] |
| Estimated Blood Loss | 1.33 L (topical) | 1.05 L (intravenous) | Total Joint Arthroplasty | Intravenous TXA had significantly lower blood loss compared to topical EACA. | [13][14] |
Potency and Dosing
Tranexamic acid is considered to be approximately 6 to 10 times more potent than this compound.[4][13] This difference in potency is reflected in the typical clinical dosing regimens for each drug. The higher potency of tranexamic acid is attributed to its stronger binding affinity to the lysine-binding sites of plasminogen.[5]
Safety Profile
The safety profiles of this compound and tranexamic acid are a crucial consideration. A meta-analysis comparing the two in adult cardiac surgery found no significant difference in the rates of neurological, renal, cardiac, or thrombotic events.[7] However, some studies have noted a non-significant trend towards an increased risk of seizures with tranexamic acid in pediatric cardiac surgery.[8][15]
| Adverse Event | This compound (EACA) | Tranexamic Acid (TXA) | Study Population | Key Finding | Citation |
| Seizures | 0.8% | 3.5% | Pediatric Cardiac Surgery | No statistically significant difference, though a fourfold increased risk was noted with TXA. | [8][15] |
| Renal Injury | 13.3% | 9.6% | Pediatric Cardiac Surgery | No statistically significant difference. | [15] |
| Thrombotic Events (Meta-analysis) | - | - | Adult Cardiac Surgery | No significant difference in thrombotic events between the two drugs. | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. While full protocols are typically found within the full-text publications, the following outlines the general methodologies employed in the cited head-to-head studies.
Assessment of Antifibrinolytic Efficacy in Clinical Trials
-
Study Design: Most comparative studies are designed as randomized, double-blinded, controlled trials.[6][10]
-
Patient Population: Patients undergoing specific surgical procedures with a high risk of bleeding, such as cardiac surgery with cardiopulmonary bypass or major orthopedic surgery, are typically enrolled.[6][8][12]
-
Intervention: Patients are randomly assigned to receive either this compound, tranexamic acid, or a placebo. Dosing regimens are standardized based on the specific drug and study protocol. For example, in one cardiac surgery trial, tranexamic acid was administered at 10 mg/kg at induction, on bypass, and after protamine reversal, while aminocaproic acid was given at 100 mg/kg at the same intervals.[6]
-
Primary Endpoints: The primary efficacy endpoints are typically quantifiable measures of bleeding, such as total blood loss within a defined postoperative period (e.g., 24 hours) and the volume of blood products (packed red blood cells, fresh frozen plasma, platelets) transfused.[6][7]
-
Data Collection: Postoperative blood loss is measured through chest tube drainage or other surgical drains. Transfusion data is collected from patient records.
-
Statistical Analysis: Statistical tests are used to compare the outcomes between the different treatment groups.
Caption: Generalized experimental workflow for clinical comparison.
Conclusion
Both this compound and tranexamic acid are effective antifibrinolytic agents that reduce bleeding and transfusion requirements in various surgical settings. Tranexamic acid is the more potent of the two, which is reflected in its lower dosage requirements. While some studies, particularly meta-analyses in cardiac surgery, suggest a slight superiority of tranexamic acid in reducing blood loss, other direct comparisons have found them to be clinically equivalent. The choice between these two lysine analogs may depend on institutional protocols, cost considerations, and specific patient populations, with careful attention to safety profiles, especially in pediatric patients. Further large-scale, head-to-head randomized controlled trials will continue to refine our understanding of the comparative efficacy and safety of these important hemostatic agents.
References
- 1. Review of the fibrinolytic system: comparison of different antifibrinolytics used during cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of aprotinin and lysine analogues in high-risk cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A comparison of aminocaproic acid and tranexamic acid in adult cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the Efficacy and Safety of Tranexamic Acid Versus Aminocaproic Acid for Bleeding Prevention in Adult Surgical Patients Undergoing Cardiopulmonary Bypass: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ahajournals.org [ahajournals.org]
- 10. A Randomized, Double-Blinded Trial Comparing the Effectiveness of Tranexamic Acid and Epsilon-Aminocaproic Acid in Reducing Bleeding and Transfusion in Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Comparing ε-Aminocaproic Acid and Tranexamic Acid in Reducing Postoper" by Jessica L Churchill, Kathleen E Puca et al. [institutionalrepository.aah.org]
- 12. "Comparison of ε-aminocaproic acid and tranexamic acid in reducing post" by Jessica L. Churchill, Kathleen E. Puca et al. [institutionalrepository.aah.org]
- 13. Intravenous Tranexamic Acid Versus Topical Aminocaproic Acid: Which Method Has the Least Blood Loss and Transfusion Rates? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tranexamic acid versus ɛ-aminocaproic acid: efficacy and safety in paediatric cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the Purity of Commercially Available 6-Aminocaproic Acid: A Comparative Guide
Introduction to 6-Aminocaproic Acid and its Importance
This compound (also known as ε-aminocaproic acid) is a synthetic derivative of the amino acid lysine. It functions as an antifibrinolytic agent by inhibiting the conversion of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots.[1] This property makes it a crucial pharmaceutical ingredient in managing bleeding disorders.[1][2] Beyond its medical applications, it also serves as a monomer in the production of Nylon-6.[2] Given its dual role, the quality and purity of this compound can vary between industrial and pharmaceutical grades.[3]
Analytical Methods for Purity Assessment
A multi-tiered approach is recommended to establish the purity and impurity profile of this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying this compound and its potential impurities. Several methods have been reported employing different stationary phases and mobile phases for optimal separation.[4][5][6]
-
Titration: A classic and reliable method for determining the overall assay of the acidic and basic functional groups in the molecule.
-
Moisture Content Analysis (Karl Fischer Titration): Essential for determining the water content, which can affect the overall purity calculation.
-
Spectroscopic Methods (e.g., NMR, Mass Spectrometry): Useful for the structural elucidation of unknown impurities.
Common Impurities in Commercial this compound
Several process-related and degradation impurities can be present in commercial this compound. These include:
-
Caprolactam: The cyclic amide precursor to this compound.[2]
-
Dimers and Trimers: Oligomerization products of this compound.[7][8]
-
Excipient Adducts: In formulated products, this compound can react with excipients like citric acid.[2][9]
-
Other Related Compounds: Synthetic intermediates and degradation products may also be present.[10]
Reference standards for many of these impurities are commercially available, which are crucial for accurate identification and quantification.[10]
Comparative Analysis of Hypothetical Commercial Samples
To illustrate the potential differences between suppliers, the following table summarizes hypothetical purity and impurity data for this compound from three fictional suppliers: "Supplier A," "Supplier B," and "Supplier C."
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (Area %) | 99.85% | 99.52% | 99.96% |
| Assay by Titration (on dried basis) | 99.9% | 99.6% | 100.1% |
| Moisture Content (Karl Fischer) | 0.10% | 0.35% | 0.05% |
| Caprolactam (Area %) | 0.05% | 0.18% | < 0.01% |
| Dimer (Area %) | 0.08% | 0.25% | 0.02% |
| Other Impurities (Area %) | 0.02% | 0.05% | 0.01% |
Experimental Protocols
Detailed methodologies are provided below for the key experiments cited in the comparative analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This protocol is designed for the separation and quantification of this compound and its primary impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Primesep A mixed-mode stationary phase column (4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: Isocratic elution with a mixture of 80% water and 20% acetonitrile, with 0.2% perchloric acid as a buffer.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 200 nm.[4]
-
Sample Preparation: Dissolve 1.0 mg/mL of this compound in water.
-
Injection Volume: 10 µL.
-
Quantification: Use an external standard of this compound for purity determination. For impurities, use corresponding reference standards for accurate quantification. If reference standards are unavailable, report as area percent relative to the main peak.
Assay by Titration
This method determines the percentage of this compound by neutralizing its carboxylic acid group with a standardized base.
-
Apparatus: A calibrated burette or an autotitrator.
-
Reagents:
-
0.1 N Sodium Hydroxide (standardized)
-
Phenolphthalein indicator solution
-
High-purity water
-
-
Procedure:
-
Accurately weigh approximately 500 mg of this compound.
-
Dissolve in 50 mL of high-purity water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 N sodium hydroxide until a persistent pink color is observed.
-
Record the volume of sodium hydroxide consumed.
-
-
Calculation:
Where:
-
V = Volume of NaOH in mL
-
N = Normality of NaOH
-
MW = Molecular weight of this compound (131.17 g/mol )
-
W = Weight of the sample in g
-
Moisture Content by Karl Fischer Titration
This protocol determines the water content in the this compound sample.
-
Instrumentation: A Karl Fischer titrator.
-
Reagents: Karl Fischer reagent (e.g., CombiTitrant).
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water.
-
Accurately weigh a suitable amount of this compound and introduce it into the titration vessel.
-
Titrate with the Karl Fischer reagent until the endpoint is reached.
-
-
Calculation: The instrument software will typically calculate the percentage of water in the sample based on the amount of titrant consumed.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental verification process.
Caption: Workflow for the analytical verification of this compound purity.
References
- 1. This compound, 60-32-2 [thegoodscentscompany.com]
- 2. Structure elucidation and quantification of impurities formed between this compound and the excipients citric acid and sorbitol in an oral solution using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20170036991A1 - Isolation and purification of this compound - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. HPLC Method for Analysis of this compound in a High Salt Content Matrix on Primesep A Column | SIELC Technologies [sielc.com]
- 7. This compound = 99 titration, powder 60-32-2 [sigmaaldrich.com]
- 8. HPLC Determination of this compound on Newcrom A Column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. synthinkchemicals.com [synthinkchemicals.com]
A Comparative Guide to the Performance of 6-Aminocaproic Acid and Novel Synthetic Antifibrinolytic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of 6-aminocaproic acid (EACA) against its more contemporary synthetic counterpart, tranexamic acid (TXA), and emerging novel synthetic inhibitors. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and development of antifibrinolytic agents.
Executive Summary
This compound, a long-standing antifibrinolytic agent, and tranexamic acid are lysine analogs that inhibit fibrinolysis by blocking the lysine-binding sites on plasminogen, thereby preventing its conversion to plasmin. While both are effective in reducing bleeding, tranexamic acid is demonstrably more potent. Recent advancements have led to the development of novel synthetic inhibitors, such as 1,2,3-triazole derivatives, which exhibit even greater potency in preclinical studies. This guide will delve into the quantitative comparisons, experimental methodologies, and underlying biological pathways related to these compounds.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the in vitro and in vivo performance of this compound, tranexamic acid, and a novel 1,2,3-triazole derivative.
Table 1: In Vitro Potency of Antifibrinolytic Agents
| Compound | Assay Type | IC50 (µM) | Relative Potency to EACA | Reference |
| This compound (EACA) | Plasma Clot Lysis (urokinase-induced) | 700 | 1x | [1] |
| Tranexamic Acid (TXA) | Plasma Clot Lysis (urokinase-induced) | 30 | ~23x | [1] |
| 1,2,3-Triazole Derivative (Compound 1) | Plasma Clot Lysis | <15 | >46x | [2][3] |
Note: The IC50 value for the 1,2,3-triazole derivative was reported to be less than half that of TXA, which had an IC50 in the same assay of approximately 30 µM.[2][3]
Table 2: Clinical Efficacy in Adult Cardiac Surgery
| Outcome | This compound (EACA) | Tranexamic Acid (TXA) | Control (No Antifibrinolytic) | p-value (EACA vs. TXA) | Reference |
| 24h Postoperative Blood Loss (mL) | 360 ± 90 | 215 ± 70 | 780 ± 120 | Not Statistically Significant | [4] |
| Re-exploration for Bleeding (%) | 5% | 5% | 20% | Not Statistically Significant | [4] |
| Plasma Transfusion (mL) | 190 ± 20 | 185 ± 20 | 215 ± 30 | Not Statistically Significant | [4] |
| Platelet Concentrate Transfusion (mL) | 75 ± 30 | 80 ± 30 | 150 ± 30 | Not Statistically Significant | [4] |
Table 3: Safety Profile in Pediatric Cardiac Surgery
| Adverse Event | This compound (EACA) (n=120) | Tranexamic Acid (TXA) (n=114) | p-value | Reference |
| Seizures | 0.8% | 3.5% | 0.203 | [4] |
| Renal Injury | 13.3% | 9.6% | 0.378 | [4] |
| Vascular Thrombosis | 5.0% | 4.4% | 0.824 | [4] |
Experimental Protocols
1. In Vitro Plasma Clot Lysis Assay
This protocol is a representative method for determining the in vitro potency (IC50) of antifibrinolytic agents.[1][5]
a. Materials:
-
Citrated human plasma (platelet-poor)
-
Tissue Plasminogen Activator (t-PA) or Urokinase as the fibrinolytic agent
-
Thrombin
-
Calcium Chloride (CaCl2)
-
Test compounds (this compound, tranexamic acid, new synthetic inhibitors) dissolved in an appropriate vehicle
-
Tris-buffered saline (TBS)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
b. Procedure:
-
Prepare serial dilutions of the test compounds in TBS.
-
In a 96-well microplate, add 50 µL of citrated plasma to each well.
-
Add 10 µL of the test compound dilution or vehicle control to the respective wells.
-
Initiate fibrinolysis by adding 10 µL of t-PA or urokinase solution to each well.
-
Initiate coagulation by adding 10 µL of thrombin and 10 µL of CaCl2 to each well.
-
Immediately place the microplate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in optical density (OD) at 405 nm every minute for a duration sufficient to observe the full clot lysis curve (typically 60-120 minutes).
-
The time to 50% clot lysis is determined from the OD curve for each concentration of the test compound.
-
The IC50 value is calculated as the concentration of the inhibitor that prolongs the time to 50% clot lysis by 50% compared to the vehicle control.
Mandatory Visualizations
Fibrinolysis Signaling Pathway
Caption: The fibrinolysis signaling cascade, highlighting activators, inhibitors, and the mechanism of action for lysine analog drugs.
Experimental Workflow for In Vitro Comparison
Caption: A typical experimental workflow for the in vitro comparison of antifibrinolytic drug potency.
Logical Relationship of Performance Comparison
Caption: Logical flow of comparing the performance of this compound with newer synthetic inhibitors.
References
- 1. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tranexamic acid versus ɛ-aminocaproic acid: efficacy and safety in paediatric cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Aminocaproic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 6-aminocaproic acid is paramount for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.
The primary principle governing the disposal of this compound is adherence to federal, state, and local environmental control regulations[1][2]. It is the responsibility of the waste generator to characterize the waste and ensure its proper disposal.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including splash goggles, a lab coat, and gloves[1][3]. In the case of a spill, contain the material to prevent it from entering drains or waterways[4][5]. For solid spills, sweep or vacuum the material into a suitable, labeled container for disposal[3][6]. The spill area should then be cleaned with water[1][3].
Disposal Procedures for this compound
Unused this compound and materials contaminated with it should not be disposed of in the municipal waste stream or emptied into drainage systems[4]. The recommended procedure is to engage a licensed professional waste disposal service[4].
Key Disposal Steps:
-
Containment: Place the this compound waste in a clearly labeled, sealed container.
-
Professional Collection: Arrange for collection by a specialized company authorized for chemical waste removal[4].
-
Regulatory Compliance: Ensure that the disposal method complies with all applicable national and local regulations[2].
Disposal Options Summary
While specific quantitative limits for disposal are dictated by local regulations, the following table summarizes the permissible and prohibited disposal routes for this compound.
| Disposal Method | Permissibility and Conditions |
| Sanitary Sewer | Prohibited. Do not empty unused product into drainage systems[4][5]. |
| Municipal Waste | Prohibited for the chemical itself. The product must not be disposed of with municipal waste[4]. |
| Incineration | Permissible. May be conducted by an approved waste disposal plant. Empty containers may be incinerated to produce energy[4][6]. |
| Landfill | Permissible in a classified dump, handled by an authorized waste removal company[4]. |
| Recycling | Permissible only for "perfectly cleaned containers"[4]. Contaminated packaging should be treated as the product itself[2]. |
Experimental Protocols for Disposal
The provided search results do not contain specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The standard and recommended procedure is to transfer the chemical waste to a licensed disposal facility.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Personal Protective Equipment for 6-Aminocaproic Acid
Essential safety protocols and logistical plans for the handling and disposal of 6-Aminocaproic acid are critical for ensuring a secure laboratory environment. This guide provides detailed, procedural information for researchers, scientists, and drug development professionals to minimize exposure and mitigate risks associated with this compound.
This compound, while a valuable compound in research and drug development, is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is paramount to ensure the safety of all laboratory personnel.
Recommended Personal Protective Equipment
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the essential PPE for handling this compound, particularly in its solid, powdered form.
| PPE Category | Item | Specifications & Recommendations |
| Hand Protection | Chemical-resistant gloves | Material: Nitrile rubber is highly recommended.[3] Thickness: A minimum of 0.11 mm is advised for immersion protection.[3] Breakthrough Time: Look for gloves with a breakthrough time of greater than 480 minutes for prolonged contact.[3] For incidental contact, nitrile gloves are also a suitable choice. |
| Eye Protection | Safety glasses with side shields or goggles | Should be compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin and Body Protection | Laboratory coat | A standard lab coat is sufficient to prevent contact with the solid material. |
| Respiratory Protection | Air-purifying respirator with a particulate filter | Filter Type: A NIOSH-approved N95, R95, or P95 filter is recommended for dusts.[5] For higher levels of protection, N99, R99, P99, N100, R100, or P100 filters can be used.[5] Assigned Protection Factor (APF): A half-mask respirator has an APF of 10, while a full-facepiece respirator has an APF of 50.[1][6] The choice depends on the concentration of airborne particulates. |
Glove Selection and Comparison
While nitrile gloves are recommended, other materials may be considered. The following table provides a general comparison of common laboratory glove materials against acids, which can serve as a guide in the absence of specific data for this compound.
| Glove Material | General Acid Resistance | Advantages | Disadvantages |
| Nitrile | Good to Excellent | Excellent for general use, good for solvents, oils, and some acids and bases.[7] Clear indication of tears.[7] | Not recommended for strong oxidizing agents, aromatic solvents, ketones, and acetates.[7] |
| Neoprene | Good | Good for acids, bases, alcohols, fuels, and peroxides.[8] | Poor for halogenated and aromatic hydrocarbons.[8] |
| Natural Rubber (Latex) | Good | Comfortable to wear, good tensile strength and elasticity.[8] | Can cause allergic reactions.[8] |
| Butyl | Excellent | Protects against a wide variety of chemicals, including highly corrosive acids.[8] | Does not perform well with aliphatic and aromatic hydrocarbons and halogenated solvents.[8] |
It is crucial to inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.
Operational Plans: From Handling to Disposal
A systematic approach to handling and disposing of this compound is essential for laboratory safety and environmental responsibility.
Workflow for PPE Selection
The following diagram outlines the logical steps for selecting the appropriate PPE when working with this compound.
References
- 1. osha.gov [osha.gov]
- 2. occusafeinc.com [occusafeinc.com]
- 3. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. NIOSH Pocket Guide to Chemical Hazards [dnacih.com]
- 6. osha.gov [osha.gov]
- 7. glovesbyweb.com [glovesbyweb.com]
- 8. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
